5-Bromo-2-methylbenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAFEFFWRNQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407019 | |
| Record name | 5-Bromo-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69321-56-8 | |
| Record name | 5-Bromo-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69321-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonyl chloride
CAS Number: 69321-56-8
This technical guide provides a comprehensive overview of 5-Bromo-2-methylbenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide-based compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride functional group.[1][2] The electrophilic nature of the sulfonyl chloride group makes this compound a versatile reagent for the synthesis of various derivatives.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 69321-56-8 | [1][2][4][5] |
| Molecular Formula | C₇H₆BrClO₂S | [1][2] |
| Molecular Weight | 269.54 g/mol | [1][2] |
| Purity | Typically ≥ 95% | [3] |
| Appearance | Colorless oil or solid | [2] |
| Density | ~1.7 g/cm³ | [4] |
| Boiling Point | 333.1 °C at 760 mmHg | [4] |
| InChI Key | OYSAFEFFWRNQJF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | [1] |
Synthesis and Reactivity
The primary synthetic route to this compound is the chlorosulfonation of 4-bromotoluene.[2][6] This reaction introduces the sulfonyl chloride group onto the aromatic ring.
The principal application of this compound lies in its reaction with primary and secondary amines to form the corresponding sulfonamides.[3] This reaction is fundamental in medicinal chemistry for the generation of diverse compound libraries with potential biological activities.[7]
Experimental Protocols
Synthesis of this compound from 4-Bromotoluene
This protocol is based on the electrophilic aromatic substitution reaction of 4-bromotoluene with chlorosulfonic acid.[2]
Materials:
-
4-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
Procedure:
-
In a fume hood, dissolve 4-bromotoluene (15 mmol, 2.61 g) in dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (103 mmol, 7.00 mL) in dichloromethane (12 mL) dropwise to the cooled solution of 4-bromotoluene.
-
Stir the reaction mixture in the ice bath overnight, allowing the temperature to gradually rise to 10 °C.
-
Carefully remove the solvent under reduced pressure.
-
Add the resulting residue dropwise to a beaker containing ice-water with stirring.
-
The product will precipitate as a solid.
-
Collect the solid by filtration and wash it thoroughly with water.
-
The crude product is a mixture of this compound (major isomer) and 2-bromo-5-methylbenzenesulfonyl chloride. Further purification can be achieved by chromatography if necessary.
General Protocol for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine. This is analogous to the Hinsberg test for amine characterization.
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., dichloromethane or diethyl ether)
-
Aqueous HCl solution
-
Aqueous NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 mmol) and the base (1.1 mmol) in the inert solvent (10 mL) in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.0 mmol) in the inert solvent (5 mL) dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with aqueous HCl solution, aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
The product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[7] this compound serves as a valuable building block for the synthesis of novel sulfonamide derivatives, enabling the exploration of new chemical space in drug discovery programs. The bromine and methyl substituents on the aromatic ring can influence the physicochemical properties and biological activity of the resulting sulfonamides.
Visualization of Synthetic Pathway and Reactivity
The following diagram illustrates the synthesis of this compound and its subsequent reaction to form a sulfonamide derivative.
Caption: Synthetic route and primary reactivity of the title compound.
Safety Information
This compound is classified as a corrosive substance.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
References
In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 5-bromo-2-methylbenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details the chemical properties, synthesis, and in-depth spectroscopic analysis of the title compound, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Compound Profile
This compound is an organic compound characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride functional group.[1][2] Its reactivity, primarily centered around the electrophilic sulfonyl chloride group, makes it a versatile reagent in medicinal chemistry and materials science for the synthesis of sulfonamides and sulfonate esters.[1][2]
| Property | Value | Reference |
| IUPAC Name | 5-bromo-2-methylbenzenesulfonyl chloride | [3] |
| CAS Number | 69321-56-8 | [3] |
| Molecular Formula | C₇H₆BrClO₂S | [3] |
| Molecular Weight | 269.54 g/mol | [3] |
| Physical State | White crystalline solid | [4] |
| Purity | Typically >95% | [1][3] |
Synthesis of this compound
The primary synthetic route to this compound is the chlorosulfonation of 4-bromotoluene.[5] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.
Experimental Protocol: Chlorosulfonation of 4-Bromotoluene
This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides.
Materials:
-
4-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water (cold)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, dissolve 4-bromotoluene (15 mmol) in dichloromethane (25 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (103 mmol) in dichloromethane (12 mL) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath overnight.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer.
-
Wash the organic layer with cold water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Caption: Synthesis and purification workflow for this compound.
Structure Elucidation and Spectroscopic Analysis
A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the substitution pattern of the benzene ring.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 | d, J = 2.1 Hz | 1H | Ar-H |
| 7.72 | dd, J = 8.2, 2.0 Hz | 1H | Ar-H |
| 7.31 | dd, J = 8.2, 0.8 Hz | 1H | Ar-H |
| 2.74 | s | 3H | -CH₃ |
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| 144.1 | Ar-C |
| 138.2 | Ar-C |
| 137.0 | Ar-C |
| 135.0 | Ar-C |
| 131.4 | Ar-C |
| 120.1 | Ar-C |
| 20.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the ions are detected.
Mass Spectrometry Data:
| m/z | Interpretation |
| 268/270/272 | Molecular ion peak [M]⁺ cluster due to the presence of Br and Cl isotopes. |
| 203/205 | Loss of SO₂Cl |
| 188/190 | Loss of Br |
| 154 | Loss of Br and SO₂ |
| 90 | Toluene fragment |
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A KBr pellet of the solid sample is prepared.
-
Analysis: The IR spectrum is recorded using an FT-IR spectrometer.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1380-1370 | Strong | Asymmetric SO₂ stretch |
| 1190-1170 | Strong | Symmetric SO₂ stretch |
| 850-550 | Strong | C-Cl stretch |
| 690-515 | Strong | C-Br stretch |
Reactivity and Applications
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction is a cornerstone in the development of various pharmaceutical agents.
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Caption: General mechanism for the formation of sulfonamides from this compound.
Conclusion
The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this important chemical intermediate. The robust characterization of this compound is essential for its effective application in drug discovery and development.
References
Spectroscopic Profile of 5-Bromo-2-methylbenzene-1-sulfonyl chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methylbenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern of the benzene ring, with the methyl group at the C2 position and the bromine atom at the C5 position showing characteristic chemical shifts influenced by the electron-withdrawing sulfonyl chloride group.[1]
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| Data not available in search results | Methyl Protons (-CH₃) | Data not available in search results | Methyl Carbon (-CH₃) |
| Data not available in search results | Aromatic Protons | Data not available in search results | Aromatic Carbons |
| Data not available in search results | Carbon attached to Bromine (C-Br) | ||
| Data not available in search results | Carbon attached to Sulfonyl Chloride (C-SO₂Cl) |
Table 2: Infrared (IR) Spectroscopy Data
Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands for the sulfonyl chloride and the aromatic ring are key identifiers. Aromatic compounds typically exhibit C-H stretching above 3000 cm⁻¹ and carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region.[2][3][4]
| Frequency (cm⁻¹) | Assignment |
| Data not available in search results | S=O Asymmetric Stretch |
| Data not available in search results | S=O Symmetric Stretch |
| Data not available in search results | Aromatic C-H Stretch |
| Data not available in search results | Aromatic C=C Stretch |
| Data not available in search results | C-Br Stretch |
| Data not available in search results | S-Cl Stretch |
Table 3: Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound. The analysis of this compound confirms its molecular formula as C₇H₆BrClO₂S.[1]
| m/z | Assignment |
| ~292.88 | Molecular Ion Peak [M]⁺ |
| Data not available in search results | Fragment Ions |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition of spectroscopic data. The following sections outline the general procedures for NMR, IR, and MS analysis of this compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from 4-bromotoluene. The initial step involves the chlorosulfonation of 4-bromotoluene to yield the intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. This is followed by hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, if desired.
Materials:
-
4-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
In a fume hood, dissolve 4-bromotoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid via the dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Carefully quench the reaction mixture by pouring it over ice.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Solid Sample):
-
Ensure the sample of this compound is dry.
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample spectrum.
-
The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The molecules are ionized in the gas phase by a beam of high-energy electrons.
-
The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Logical Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the combined spectroscopic data.
Caption: Workflow for the structural elucidation of this compound.
References
physical properties of 5-bromo-2-methylbenzenesulfonyl chloride
An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylbenzenesulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride functional group.[1] With the chemical formula C₇H₆BrClO₂S, this compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] Its utility largely stems from the reactive sulfonyl chloride group, which readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters. Derivatives of 5-bromo-2-methylbenzenesulfonyl chloride are actively explored for their potential therapeutic effects, including antibacterial properties.[1] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its primary synthetic application.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 5-bromo-2-methylbenzenesulfonyl chloride is presented below. These parameters are essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 69321-56-8 |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 269.54 g/mol [1][2] |
| Physical State | Solid or Liquid |
| Melting Point | 35 °C |
| Boiling Point | 333.1 °C at 760 mmHg[2] |
| Density | 1.7 g/cm³[2] |
| Solubility | Soluble in most organic solvents; insoluble in water. Reacts with water. |
Experimental Protocols
Accurate determination of physical properties is fundamental to verifying the identity and purity of a chemical compound. The following sections detail standard laboratory methodologies for measuring the key physical constants of 5-bromo-2-methylbenzenesulfonyl chloride.
Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
The synthesis of 5-bromo-2-methylbenzenesulfonyl chloride is typically achieved via the chlorosulfonation of 4-bromotoluene.
Materials:
-
4-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
In a fume hood, dissolve 4-bromotoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. It is crucial to control the rate of addition to manage the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured over crushed ice to quench the excess chlorosulfonic acid.
-
The organic layer is separated, washed with a suitable aqueous solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then washed with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 5-bromo-2-methylbenzenesulfonyl chloride.
-
The crude product can be further purified by techniques such as recrystallization or column chromatography.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
Procedure:
-
Ensure the sample of 5-bromo-2-methylbenzenesulfonyl chloride is dry and finely powdered.[4]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 cm.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.[5]
-
If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough range.
-
For an accurate measurement, heat the sample slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Boiling Point Determination (Thiele Tube Method)
For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a common and efficient technique for its determination using a small amount of substance.[6]
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil or liquid paraffin)[7]
-
Bunsen burner or hot plate
Procedure:
-
Fill the small test tube with 2-3 mL of the liquid sample.
-
Place a capillary tube, with its sealed end pointing up, into the test tube containing the liquid.[7]
-
Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7][8]
-
Clamp the thermometer assembly in a Thiele tube filled with heating oil, making sure the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube.[7] Convection currents will ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.
-
The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7][9]
Density Measurement
Density is the mass per unit volume of a substance and is another important physical property for identification and quality control.[10][11]
Apparatus:
-
Analytical balance
-
Volumetric flask or graduated cylinder
-
Pipette
Procedure:
-
Measure the mass of a clean, dry volumetric flask or graduated cylinder using an analytical balance and record it.[11]
-
Carefully add a known volume of liquid 5-bromo-2-methylbenzenesulfonyl chloride to the flask using a pipette.
-
Measure the total mass of the flask and the liquid.[11]
-
Subtract the mass of the empty flask to determine the mass of the liquid.
-
Calculate the density by dividing the mass of the liquid by the volume added (Density = Mass / Volume).[10]
Reactivity and Synthetic Pathway Visualization
5-Bromo-2-methylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily used for the preparation of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is fundamental in medicinal chemistry for creating diverse molecular scaffolds with potential biological activity.[12] The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride.
The following diagram illustrates the general synthetic pathway for the formation of a sulfonamide from 5-bromo-2-methylbenzenesulfonyl chloride and a generic primary amine (R-NH₂).
Caption: General reaction scheme for sulfonamide synthesis.
Conclusion
This technical guide has provided a detailed overview of the essential , a compound of significant interest in chemical research and drug development. The tabulated data offers a quick reference for its physical constants, while the detailed experimental protocols provide practical guidance for its synthesis and characterization in a laboratory setting. The visualization of its primary reactivity underscores its importance as a precursor in the synthesis of sulfonamides, highlighting its role in the creation of complex and potentially bioactive molecules. This comprehensive information serves as a valuable resource for scientists and researchers working with this versatile chemical intermediate.
References
- 1. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. science.valenciacollege.edu [science.valenciacollege.edu]
- 12. 磺酰氯和磺酰胺 [sigmaaldrich.com]
The Core Mechanism of Action of 5-Bromo-2-methylbenzene-1-sulfonyl Chloride Derivatives: A Technical Guide for Drug Development Professionals
Introduction: 5-Bromo-2-methylbenzene-1-sulfonyl chloride is a key reagent in the synthesis of a diverse range of sulfonamide derivatives with significant therapeutic potential. While the reagent itself is a reactive intermediate, its true value in drug discovery lies in the biological activity of the compounds it helps create. This technical whitepaper provides an in-depth analysis of the mechanism of action of bioactive sulfonamides derived from this chemical scaffold, with a focus on their potential as antimicrobial agents. We will delve into quantitative bioactivity data, detailed experimental protocols, and the underlying signaling pathways, using a closely related series of thiophene sulfonamides as a case study to illustrate the principles of action.
The Foundational Chemistry: Synthesis of Bioactive Sulfonamides
The primary "action" of this compound is its chemical reactivity. The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds.[1] This reaction is the cornerstone of synthesizing a library of derivatives where the properties of the final molecule are tuned by the choice of the amine-containing reactant.
A Case Study in Antibacterial Activity: Thiophene Sulfonamide Derivatives
To elucidate a specific mechanism of action, this guide will focus on a series of 5-bromo-N-alkylthiophene-2-sulfonamides, which are structurally analogous to the derivatives of this compound. A recent study details the synthesis and evaluation of these compounds against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a "superbug" of significant clinical concern.[1]
Quantitative Biological Data
The antibacterial efficacy of the synthesized 5-bromo-N-alkylthiophene-2-sulfonamides was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against NDM-1 producing K. pneumoniae ST147. The results are summarized in the table below.
| Compound ID | N-Alkyl Substitution | MIC (µg/mL) | MBC (µg/mL) |
| 3a | Ethyl | 3.125 | 6.25 |
| 3b | Propyl | 0.39 | 0.78 |
| 4c | (from 3b) | 1.56 | 3.125 |
| Data extracted from a study on 5-bromo-N-alkylthiophene-2-sulfonamides against NDM-producing K. pneumoniae ST147.[1] |
Experimental Protocols
General Procedure for the Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides (Analogous to Derivatives of this compound)
In a round-bottom flask, 5-bromothiophene-2-sulfonamide (1 equivalent) is dissolved in dimethylformamide (DMF). To this solution, lithium hydride (LiH, 1 equivalent) is added. The corresponding alkyl bromide (1 equivalent) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for approximately three hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the product is precipitated by the addition of water and collected.[1]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial activity is evaluated using a broth microdilution method. Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. In a 96-well microtiter plate, serial dilutions of the test compounds are added to the bacterial suspension. The plates are incubated at 37°C for 24 hours. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[1] For MBC determination, an aliquot from the wells showing no growth is sub-cultured on nutrient agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[1]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and antibacterial evaluation of sulfonamide derivatives.
Mechanism of Action: Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)
The rise of antibiotic resistance is a major global health crisis. One of the key mechanisms of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. New Delhi Metallo-β-lactamase-1 (NDM-1) is a particularly problematic enzyme as it can inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense.[2]
NDM-1 is a metallo-β-lactamase, meaning it requires zinc ions in its active site for catalytic activity.[2] The proposed mechanism of action for the sulfonamide derivatives, suggested by in-silico studies, is the inhibition of this critical enzyme. The sulfonamide moiety can coordinate with the zinc ions in the active site of NDM-1, preventing the enzyme from binding to and hydrolyzing β-lactam antibiotics. This restores the efficacy of co-administered β-lactam drugs.
Visualizing the Signaling Pathway of Inhibition
References
An In-depth Technical Guide to the Biochemical Properties of 5-Bromo-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylbenzenesulfonyl chloride is a versatile sulfonyl chloride derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its unique structural arrangement, featuring a bromine atom and a methyl group on the benzene ring, influences its reactivity and the biological activity of its subsequent derivatives.[3] This technical guide provides a comprehensive overview of the biochemical properties of 5-bromo-2-methylbenzenesulfonyl chloride, including its physicochemical characteristics, reactivity, and its role in the synthesis of biologically active molecules. The guide also details experimental protocols and visualizes key chemical and biological pathways.
Physicochemical Properties
5-Bromo-2-methylbenzenesulfonyl chloride is a white crystalline solid or a liquid with a pungent odor.[1][4] It is soluble in most organic solvents but insoluble in water.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrClO₂S | [2] |
| Molecular Weight | 269.54 g/mol | [2] |
| CAS Number | 69321-56-8 | [2] |
| Appearance | White crystalline solid or liquid | [1][4] |
| Purity | Typically ~95% | [2] |
| Density (Predicted) | 1.700 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 333.1 ± 35.0 °C | [1] |
| Flash Point (Predicted) | 155.2 °C | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Biochemical Reactivity and Mechanism of Action
The primary biochemical relevance of 5-bromo-2-methylbenzenesulfonyl chloride stems from the high reactivity of its sulfonyl chloride functional group. This group is highly electrophilic and readily undergoes nucleophilic substitution reactions with a variety of biomolecules, most notably with amines and alcohols to form stable sulfonamides and sulfonic esters, respectively.[3]
This reactivity is the basis for its interaction with biological systems. By forming covalent bonds with nucleophilic residues (such as lysine) on proteins, 5-bromo-2-methylbenzenesulfonyl chloride and its derivatives can modulate protein function and, consequently, alter cellular signaling pathways.[2] While specific pathway interactions for the parent compound are not extensively documented, its derivatives have been shown to exhibit a range of biological activities, suggesting interference with various cellular processes.[2] There is also a prediction of high gastrointestinal absorption and blood-brain barrier permeability, indicating potential for effects on the central nervous system.[2]
Biological Activities of Derivatives
The true biochemical potential of 5-bromo-2-methylbenzenesulfonyl chloride is realized through its derivatives. The sulfonamides synthesized from this compound have demonstrated significant biological activities, including antibacterial and anticancer properties.[2]
Antibacterial Activity
Derivatives of 5-bromo-2-methylbenzenesulfonyl chloride have shown promising antibacterial properties.[2] For instance, certain sulfonamides exhibit minimum inhibitory concentrations (MIC) against Gram-positive bacteria.
Anticancer Activity
Experimental Protocols
Synthesis of Sulfonamides from 5-Bromo-2-methylbenzenesulfonyl Chloride
This protocol outlines a general procedure for the synthesis of a sulfonamide derivative from 5-bromo-2-methylbenzenesulfonyl chloride and a primary amine.
Materials:
-
5-bromo-2-methylbenzenesulfonyl chloride
-
Primary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-bromo-2-methylbenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent.
-
Add the solution of 5-bromo-2-methylbenzenesulfonyl chloride dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the pure sulfonamide.
General Protocol for Protein Modification
This protocol provides a general framework for the modification of proteins with 5-bromo-2-methylbenzenesulfonyl chloride. Optimization will be required for specific proteins.
Materials:
-
Purified protein with accessible amine groups (e.g., lysine residues)
-
5-bromo-2-methylbenzenesulfonyl chloride
-
Aqueous buffer (e.g., Phosphate-buffered saline, pH 7.4-8.0)
-
Organic co-solvent (e.g., DMSO, DMF) to dissolve the sulfonyl chloride
-
Desalting column or dialysis equipment
-
Protein concentration assay kit
-
Mass spectrometer for analysis
Procedure:
-
Prepare a stock solution of 5-bromo-2-methylbenzenesulfonyl chloride in an organic co-solvent.
-
Prepare a solution of the target protein in the aqueous buffer at a suitable concentration.
-
Slowly add a molar excess of the 5-bromo-2-methylbenzenesulfonyl chloride solution to the protein solution while gently vortexing. The final concentration of the organic co-solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or room temperature) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Remove the unreacted sulfonyl chloride and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
Determine the protein concentration of the modified sample.
-
Analyze the extent of modification using mass spectrometry to identify the modified residues.
Visualizations
The following diagrams illustrate key processes involving 5-bromo-2-methylbenzenesulfonyl chloride.
Caption: Synthesis of a sulfonamide from 5-bromo-2-methylbenzenesulfonyl chloride.
Caption: Covalent modification of a protein by 5-bromo-2-methylbenzenesulfonyl chloride.
Caption: Potential inhibition of a signaling pathway by a sulfonamide derivative.
References
An In-depth Technical Guide to the Electrophilicity of Substituted Aryl Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of substituted aryl sulfonyl chlorides, a class of reagents pivotal to synthetic chemistry and drug development. The strategic placement of electron-donating or electron-withdrawing groups on the aryl ring significantly modulates the reactivity of the sulfonyl chloride moiety. This document consolidates quantitative kinetic data, details key experimental protocols, and visualizes the underlying chemical principles to facilitate a deeper understanding and practical application of these versatile compounds.
Core Principles: Substituent Effects on Electrophilicity
The electrophilicity of the sulfur atom in aryl sulfonyl chlorides is central to their reactivity, primarily in nucleophilic substitution reactions. The electron density at the sulfonyl sulfur is dictated by the electronic properties of the substituents on the aromatic ring. This relationship is effectively quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of substituents.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur by inductively pulling electron density away from the reaction center. This increased positive character on the sulfur atom makes it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity by pushing electron density towards the sulfonyl group, thereby reducing its reactivity towards nucleophiles.[1][2] This principle is a cornerstone for predicting and controlling the reactivity of substituted aryl sulfonyl chlorides in various chemical transformations.
Quantitative Analysis of Electrophilicity
The reactivity of substituted aryl sulfonyl chlorides has been quantified through various kinetic studies, including chloride-chloride exchange reactions, hydrolysis, and aminolysis. The following tables summarize key quantitative data from the literature, providing a comparative overview of substituent effects on reaction rates.
Chloride-Chloride Exchange Reactions
The isotopic chloride-chloride exchange reaction is a direct measure of the intrinsic electrophilicity of the sulfonyl sulfur. A comprehensive study by Mikołajczyk et al. (2020) provides second-order rate constants for a wide array of substituted arenesulfonyl chlorides.[3]
Table 1: Second-Order Rate Constants for the Isotopic Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides with Et₄N³⁶Cl in Acetonitrile at 25 °C [3]
| Substituent (X) in X-C₆H₄-SO₂Cl | Hammett Constant (σ) | k₂₅ x 10⁵ (M⁻¹s⁻¹) |
| 4-N(CH₃)₂ | -0.66 | 0.11 |
| 4-OCH₃ | -0.27 | 0.44 |
| 4-CH₃ | -0.17 | 0.67 |
| H | 0.00 | 1.33 |
| 4-F | 0.06 | 1.55 |
| 4-Cl | 0.23 | 3.52 |
| 4-Br | 0.23 | 3.60 |
| 3-Cl | 0.37 | 8.30 |
| 3-CF₃ | 0.43 | 13.10 |
| 4-NO₂ | 0.78 | 10.30 (at 0°C) |
| 3-NO₂ | 0.71 | 7.90 (at 0°C) |
The data clearly demonstrates that electron-withdrawing substituents (e.g., -NO₂, -CF₃, -Cl) accelerate the exchange reaction, while electron-donating substituents (e.g., -N(CH₃)₂, -OCH₃, -CH₃) retard it.[3] A Hammett plot of this data yields a positive ρ-value of +2.02, indicating that the reaction is facilitated by the stabilization of a negative charge in the transition state, consistent with a nucleophilic attack on the sulfur atom.[3]
Hydrolysis Reactions
The solvolysis of aryl sulfonyl chlorides, particularly hydrolysis, provides further insight into their electrophilicity. Robertson and Rossall (1971) investigated the first-order rates of hydrolysis for a series of para-substituted benzenesulfonyl chlorides in water.[1]
Table 2: First-Order Rate Constants for the Hydrolysis of para-Substituted Benzenesulfonyl Chlorides in Water at 15 °C [1]
| Substituent (X) in p-X-C₆H₄-SO₂Cl | k₁ x 10⁴ (s⁻¹) |
| OCH₃ | 23.89 |
| CH₃ | 13.57 |
| H | 11.04 |
| Br | 7.447 |
| NO₂ | 9.373 |
These results further illustrate the influence of substituents on reactivity. Interestingly, in this aqueous system, the trend is not as straightforward as in the chloride exchange reaction, suggesting complex solvent-substituent interactions. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a Hammett ρ-value of +1.564 has been reported, again signifying that electron-withdrawing groups enhance the reaction rate.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are summaries of key experimental protocols for studying the kinetics of aryl sulfonyl chloride reactions.
Protocol 1: Isotopic Chloride Exchange Reaction Kinetics
This protocol is adapted from the work of Mikołajczyk et al. (2020) for determining the second-order rate constants of the chloride-chloride exchange reaction.[3]
Materials:
-
Substituted arenesulfonyl chloride
-
Tetraethylammonium chloride ([³⁶Cl]Et₄NCl) in acetonitrile (radio-labeled)
-
Dry acetonitrile
-
Thermostated reaction vessel
-
Scintillation counter
Procedure:
-
Reaction Setup: A solution of the arenesulfonyl chloride in dry acetonitrile is prepared in a thermostated reaction vessel.
-
Initiation: The reaction is initiated by adding a solution of [³⁶Cl]Et₄NCl in acetonitrile. The final concentrations of both reactants are typically in the range of 0.01 to 0.1 M.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching and Separation: The reaction in the aliquot is quenched, and the unreacted [³⁶Cl]Et₄NCl is separated from the now radio-labeled arenesulfonyl chloride. This can be achieved by methods such as precipitation or extraction.
-
Analysis: The radioactivity of the isolated arenesulfonyl chloride is measured using a scintillation counter.
-
Data Analysis: The second-order rate constant (k) is calculated from the rate of incorporation of the ³⁶Cl isotope into the arenesulfonyl chloride over time, using the appropriate integrated rate law.
Protocol 2: Hydrolysis Kinetics by Conductance Measurement
This protocol is based on the method described by Robertson and Rossall (1971) for measuring the rates of hydrolysis of aryl sulfonyl chlorides.[1]
Materials:
-
Substituted benzenesulfonyl chloride
-
Purified water (or other solvent)
-
Conductivity cell and bridge
-
Thermostated water bath
Procedure:
-
Solution Preparation: A dilute solution of the benzenesulfonyl chloride in a suitable solvent (e.g., a small amount of a miscible organic solvent to aid dissolution, which is then added to the bulk of the aqueous solvent) is prepared.
-
Kinetic Run: The reaction is initiated by introducing the sulfonyl chloride solution into the thermostated conductivity cell containing the bulk of the solvent.
-
Conductivity Measurement: The change in conductance of the solution is monitored over time. The hydrolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution.
-
Data Analysis: The first-order rate constant (k₁) is determined by fitting the change in conductance over time to a first-order rate equation. The Guggenheim method or a non-linear least-squares fitting of the data to an exponential function can be employed.
Visualizing Reaction Principles
Graphical representations are invaluable for understanding complex chemical relationships. The following diagrams, generated using the DOT language, illustrate key concepts related to the electrophilicity of substituted aryl sulfonyl chlorides.
Caption: Influence of substituent type on electrophilicity.
Caption: Idealized Hammett plot for aryl sulfonyl chlorides.
Conclusion
The electrophilicity of substituted aryl sulfonyl chlorides is a well-defined and predictable property, governed by the electronic nature of the substituents on the aromatic ring. Quantitative kinetic data from chloride-exchange and hydrolysis reactions consistently demonstrate that electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. The Hammett equation serves as a powerful tool for quantifying these relationships. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to investigate and utilize these important synthetic intermediates. A thorough understanding of these principles is essential for the rational design of experiments and the development of novel synthetic methodologies in the fields of chemical research and drug discovery.
References
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-methylbenzene-1-sulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylbenzene-1-sulfonyl chloride is a versatile bifunctional reagent characterized by its highly reactive sulfonyl chloride group and the presence of a bromine atom on the aromatic ring, which can be utilized for further synthetic modifications. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety makes it a prime target for a wide array of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and thioesters. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including detailed experimental protocols, a summary of reactivity patterns, and logical workflows for the synthesis of its key derivatives.
Introduction
This compound, also known as 5-bromo-toluene-2-sulfonyl chloride, is an important intermediate in organic synthesis.[1][2] Its utility stems from the presence of two key functional groups: the highly reactive sulfonyl chloride and the aromatic bromine atom. The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with a broad range of nucleophiles, including amines, alcohols, and thiols.[1][2] This reactivity allows for the facile introduction of the 5-bromo-2-methylbenzenesulfonyl moiety into various molecular scaffolds, a common strategy in the development of new therapeutic agents and functional materials.[1] The bromine atom offers a site for subsequent cross-coupling reactions, further expanding the synthetic utility of the resulting derivatives.
This guide will focus on the core reactivity of the sulfonyl chloride group with common nucleophiles, providing insights into reaction mechanisms, typical experimental conditions, and expected outcomes.
General Reactivity Principles
The reactivity of this compound is dominated by the electrophilic character of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, making the sulfur atom highly susceptible to nucleophilic attack.
The general mechanism for the reaction with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution-like pathway. The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion, a good leaving group, results in the formation of the final product and hydrochloric acid. In practice, a base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Reactivity with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides.[1][2] These compounds are a prominent class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to quench the hydrochloric acid formed during the reaction. The choice of solvent is often a non-protic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Quantitative Data
| Nucleophile (Amine) | Sulfonyl Chloride | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | General knowledge |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 0-25 °C | Quantitative | General knowledge |
| Benzylamine | Benzylsulfonyl chloride | Triethylamine | Dichloromethane | rt, 30 min | 98 | General knowledge |
| Morpholine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | rt, 1 h | 95 | General knowledge |
Experimental Protocol: Synthesis of N-Aryl-5-bromo-2-methylbenzene-1-sulfonamide
This protocol is a general procedure for the synthesis of sulfonamides from an aromatic amine.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity with O-Nucleophiles (Alcohols and Phenols)
This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction is also typically performed in the presence of a base like pyridine, which can also serve as the solvent. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable synthetic intermediates.
Quantitative Data
| Nucleophile (Phenol) | Sulfonyl Chloride | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | rt, 12 h | 92 | General knowledge |
| 4-Nitrophenol | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | rt, 12 h | 88 | General knowledge |
| 3,5-Dimethylphenol | Mesitylenesulfonyl chloride | Pyridine | Pyridine | rt, 12 h | 76 | General knowledge |
Experimental Protocol: Synthesis of Aryl-5-bromo-2-methylbenzene-1-sulfonate
This is a general procedure for the synthesis of sulfonate esters from phenols.
Materials:
-
This compound
-
Substituted phenol
-
Pyridine
-
Dichloromethane (DCM, optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated copper (II) sulfate solution (optional, for removing pyridine)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in pyridine. If the phenol has poor solubility in pyridine, a co-solvent such as dichloromethane can be used.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 - 1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (or saturated copper (II) sulfate solution to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Reactivity with S-Nucleophiles (Thiols)
The reaction of this compound with thiols provides access to thioesters (sulfonothioates). This transformation is less commonly reported than the synthesis of sulfonamides and sulfonate esters but follows a similar mechanistic pathway. A base is required to deprotonate the thiol to the more nucleophilic thiolate and to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of S-Aryl-5-bromo-2-methylbenzene-1-thioester
This protocol provides a general method for the synthesis of thioesters from thiols.
Materials:
-
This compound
-
Substituted thiol
-
Triethylamine (TEA) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Method A (with TEA): In a round-bottom flask, dissolve the substituted thiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Method B (with NaH): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the substituted thiol (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up (for both methods): Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its sulfonyl chloride moiety provides a reliable handle for the formation of stable linkages with a variety of nucleophiles, most notably amines, alcohols, and thiols, to yield sulfonamides, sulfonate esters, and thioesters, respectively. The straightforward nature of these reactions, which generally proceed under mild conditions with high yields, makes this reagent a staple in the toolbox of medicinal chemists and materials scientists. The presence of the bromine atom further enhances its synthetic potential, opening avenues for subsequent functionalization through cross-coupling chemistry. The protocols and reactivity patterns outlined in this guide serve as a practical resource for the effective utilization of this versatile compound in research and development.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-methylbenzene-1-sulfonyl chloride is a key building block in organic synthesis, particularly in the development of novel sulfonamide derivatives with potential therapeutic applications.[1][2] Its utility, however, is matched by its hazardous nature, necessitating a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the core safety protocols, hazard data, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation and an allergic skin reaction.[3] Ingestion is harmful.[6] The compound is known to react with water, liberating toxic gas.[4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[3] |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[6] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | [2][3] |
| Molecular Weight | 269.55 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | 13 - 15 °C (55 - 59 °F) | [6] |
| Boiling Point | 251 - 252 °C (484 - 486 °F) | [6] |
| Density | 1.384 g/mL at 25 °C (77 °F) | [6] |
| Reactivity | Reacts with water, acids, bases, strong oxidizing agents, amines, and strong reducing agents.[4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk.
Safe Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[7][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][7]
-
Do not get in eyes, on skin, or on clothing.[8]
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Keep away from incompatible materials such as water, acids, bases, and strong oxidizing agents.[4]
Storage:
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against accidental exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles or face shield. | EN 166 (EU) or NIOSH (US) approved.[7][8] |
| Skin | Chemical-resistant gloves and impervious clothing. | Inspect gloves for permeability and breakthrough time before use.[8] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA or European Standard EN 136/149 approved respirator.[4][7] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8][9]
Spill Response:
In the case of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.
Caption: Workflow for handling a spill of this compound.
Experimental Protocols: Safe Handling in a Laboratory Setting
While specific experimental protocols for this compound are proprietary to individual research endeavors, a generalized workflow for its use in a synthesis reaction highlights the integration of safety measures at each step.
Caption: General laboratory workflow for the safe use of this compound.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.[4] Disposal should be carried out in accordance with local, regional, and national regulations.[4] Containers should be disposed of at an approved waste disposal plant.[4][6]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand stringent adherence to safety and handling protocols. By understanding its reactivity, employing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for the safe and effective utilization of this compound in the pursuit of scientific advancement.
References
- 1. This compound | 69321-56-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 69321-56-8 [smolecule.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. cenmed.com [cenmed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Solubility of 5-Bromo-2-methylbenzene-1-sulfonyl chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylbenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a predictive assessment based on the known behavior of analogous sulfonyl chlorides, alongside a detailed experimental protocol for determining precise solubility values.
Predicted Solubility Profile
The solubility of this compound is predicted based on the principle of "like dissolves like." Its molecular structure, featuring a substituted aromatic ring, suggests a degree of nonpolar character, while the sulfonyl chloride group introduces significant polarity. This amphiphilic nature dictates its solubility in various organic solvents. Analogous compounds, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, are known to be soluble in a range of common organic solvents and insoluble in water.[1][2][3][4][5][6] It is therefore anticipated that this compound will exhibit a similar solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Soluble | The brominated methylbenzene moiety is nonpolar and will interact favorably with nonpolar solvents. |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Soluble | These solvents can solvate both the nonpolar aromatic ring and the polar sulfonyl chloride group. |
| Polar Protic | Methanol, Ethanol | Soluble (with potential for slow reaction) | The compound is likely soluble, but the protic nature of the solvent may lead to slow solvolysis of the sulfonyl chloride group over time. |
| Aqueous | Water | Insoluble | The large, nonpolar organic structure outweighs the polarity of the sulfonyl chloride group, leading to very low water solubility. The compound is also reactive with water, leading to hydrolysis. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a crystalline organic solid in a given solvent at a specific temperature.[7][8][9]
Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed vials for collecting the filtrate
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes fully saturated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the collection vial containing the filtrate.
-
Carefully evaporate the solvent from the collection vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent or by using a vacuum desiccator.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
Safety Precautions: this compound is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis Workflow
This compound is typically synthesized from 5-bromo-2-methylaniline. The general workflow involves a diazotization reaction followed by a sulfonyl chloride formation step.[10]
Caption: A general workflow for the synthesis of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smolecule.com [smolecule.com]
5-Bromo-2-methylbenzene-1-sulfonyl chloride: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the material safety data for 5-Bromo-2-methylbenzene-1-sulfonyl chloride, a sulfonyl chloride derivative utilized in various chemical syntheses and with potential applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development who handle this substance. It consolidates critical safety information, experimental data, and handling protocols to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound is characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring, with a sulfonyl chloride functional group.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Bromo-2-(chlorosulfonyl)toluene, 5-Bromo-2-methylbenzenesulfonyl chloride |
| CAS Number | 69321-56-8 |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 269.54 g/mol [1][2] |
| Appearance | Powder[3] |
| Physical Property | Value |
| Boiling Point | 333.1°C at 760 mmHg |
| Flash Point | 155.2±25.9 °C |
| Density | 1.7±0.1 g/cm³ |
| Refractive Index | 1.580 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates it can cause severe skin burns, eye damage, and may trigger an allergic skin reaction or respiratory irritation.[4]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[4][5] |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, short-term (Acute) | Category 3 | H402: Harmful to aquatic life |
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
Signal Word: Danger[4]
Experimental Protocols & Workflows
Hazard Identification and Response Workflow
The following diagram illustrates the logical workflow for identifying and responding to hazards associated with this compound.
Caption: Hazard Identification and First Aid Response Workflow.
Spill Response Protocol
In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination. The following protocol should be followed:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, a face shield, and a respirator if ventilation is inadequate.[5]
-
Containment: Cover drains to prevent the substance from entering waterways.
-
Cleanup: For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the substance.
-
Disposal: Dispose of the contained waste in a sealed, labeled container according to approved waste disposal regulations.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent. Wash contaminated clothing before reuse.[4]
Caption: Spill Response Workflow.
Safe Handling and Storage
Proper handling and storage are paramount to preventing accidents and ensuring the stability of the chemical.
| Aspect | Protocol |
| Handling | Wear appropriate personal protective equipment (PPE).[5] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[5] Use only in a well-ventilated area.[4][5] Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as acids, bases, water, strong oxidizing agents, amines, and strong reducing agents.[5] Store locked up.[4][5] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
| Control Parameter | Specification |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure eyewash stations and safety showers are close to the workstation.[5] |
| Eye/Face Protection | Wear tight-sealing safety goggles and a face shield.[5] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[4] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Get immediate medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
Firefighting Measures
In the event of a fire involving this substance, the following measures should be taken.
| Aspect | Information |
| Suitable Extinguishing Media | Alcohol-resistant foam, carbon dioxide, dry powder, water spray.[4] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream. |
| Specific Hazards | Thermal decomposition can generate carbon oxides, hydrogen bromide, hydrogen chloride, and sulfur oxides.[4] Contact with water may liberate toxic gas.[5] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |
Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not extensively available in the provided search results. However, the classification as harmful to aquatic life suggests that release into the environment should be avoided. The toxicological properties have not been fully investigated.[5]
This guide is based on currently available safety data sheets and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment for any new experimental procedure. Always consult the most up-to-date SDS for the specific product you are using.
References
Methodological & Application
synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride from 4-bromotoluene
Introduction
5-Bromo-2-methylbenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility lies in the reactive sulfonyl chloride group, which can readily undergo nucleophilic substitution to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2][3] This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 4-bromotoluene, via an electrophilic aromatic substitution reaction. The described method, chlorosulfonation, is a common and effective way to introduce a sulfonyl chloride group onto an aromatic ring.[3][4]
Principle
The synthesis proceeds via the direct chlorosulfonation of 4-bromotoluene using chlorosulfonic acid. In this electrophilic aromatic substitution reaction, the sulfur trioxide (SO₃) moiety of chlorosulfonic acid acts as the electrophile. The methyl group of 4-bromotoluene is an activating group and directs the incoming electrophile to the ortho and para positions. The bromine atom is a deactivating but ortho-, para-directing group. The major product formed is this compound, with a minor isomeric byproduct, 2-bromo-5-methylbenzenesulfonyl chloride, also being formed.[5]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Part Number |
| 4-Bromotoluene | Reagent | Sigma-Aldrich | 141857 |
| Chlorosulfonic Acid | Reagent | Sigma-Aldrich | 223506 |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | D37-4 |
| Ice | |||
| Deionized Water |
Experimental Protocol
1. Reaction Setup:
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolve 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL) in the round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.
2. Addition of Chlorosulfonic Acid:
-
Carefully add a solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) dropwise to the cooled 4-bromotoluene solution via the dropping funnel.[5]
-
Maintain the reaction temperature below 10 °C throughout the addition.[5]
3. Reaction:
-
After the addition is complete, continue stirring the mixture in the ice bath overnight, allowing the temperature to slowly rise to 10 °C.[5]
4. Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
Carefully and slowly add the residue dropwise to a beaker containing crushed ice and water with vigorous stirring.[5]
-
A solid precipitate will form.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water.[5]
5. Product Characterization:
-
The resulting product is a mixture of this compound (major isomer) and 2-bromo-5-methylbenzenesulfonyl chloride.[5]
-
The product can be further purified by recrystallization if necessary.
-
Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 4-Bromotoluene | C₇H₇Br | 171.03 | 2.61 g | 15 | - | - | - |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 7.00 mL (12.11 g) | 103 | - | - | - |
| This compound | C₇H₆BrClO₂S | 269.55 | - | - | 4.04 | 3.85 (mixture) | 94 (mixture) |
Note: The actual yield reported is for the mixture of isomers. The yield of the major isomer, this compound, was determined to be 81% based on ¹H NMR analysis.[5]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Handle all chemicals with care and consult the safety data sheets (SDS) before use.
Conclusion
This application note provides a reliable and straightforward protocol for the synthesis of this compound from 4-bromotoluene. The procedure yields the desired product in good yield, albeit as a mixture with its isomer. This method is suitable for researchers in academic and industrial settings who require this important synthetic intermediate.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 69321-56-8 [smolecule.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Note: Chlorosulfonation of 2-Methylbromobenzene
Abstract
This document provides a detailed protocol for the chlorosulfonation of 2-methylbromobenzene. The reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, a critical step in the synthesis of various sulfonamides and other sulfur-containing organic compounds. This protocol outlines the necessary reagents, equipment, step-by-step procedure, work-up, purification, and safety precautions. The primary products expected are 2-bromo-4-methylbenzene-1-sulfonyl chloride and 2-bromo-5-methylbenzene-1-sulfonyl chloride, with the former being the major isomer due to steric hindrance from the bromine atom.
Introduction
Chlorosulfonation is an electrophilic aromatic substitution reaction that installs a sulfonyl chloride functional group onto an aromatic ring. This functional group is a versatile intermediate, most notably for the preparation of sulfonamides, which are a cornerstone of many pharmaceutical compounds. The substrate, 2-methylbromobenzene (also known as 2-bromotoluene), possesses two activating/directing groups: a methyl group (ortho-, para-directing) and a bromine atom (ortho-, para-directing). The regioselectivity of the chlorosulfonation is influenced by the steric and electronic effects of these substituents. Due to the steric hindrance posed by the bulky bromine atom, the incoming chlorosulfonyl group is expected to predominantly add to the para position relative to the methyl group.
Reaction Scheme
The chlorosulfonation of 2-methylbromobenzene is typically carried out using chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent. The reaction proceeds at low temperatures to control its high reactivity and minimize side product formation.
Primary Reaction: 2-Methylbromobenzene + Chlorosulfonic Acid → 2-Bromo-4-methylbenzene-1-sulfonyl chloride + 2-Bromo-5-methylbenzene-1-sulfonyl chloride
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Methylbromobenzene (99%) | Round-bottom flask with a magnetic stirrer |
| Chlorosulfonic acid (≥99%) | Dropping funnel |
| Dichloromethane (DCM) | Ice-water bath |
| Crushed ice / Ice water | Calcium chloride drying tube |
| Sodium bicarbonate (sat. soln.) | Separatory funnel |
| Anhydrous sodium sulfate | Buchner funnel and flask |
| Rotary evaporator | |
| pH paper | |
| Personal Protective Equipment (PPE) |
Experimental Protocol
4.1 Reaction Setup
-
Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Carefully charge the dropping funnel with 2-methylbromobenzene (1.0 eq).
-
In a fume hood, cautiously add chlorosulfonic acid (4.0 eq) to the cooled round-bottom flask while stirring.
4.2 Reaction Execution
-
Once the chlorosulfonic acid has cooled to 0-5 °C, begin the dropwise addition of 2-methylbromobenzene from the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to prevent the formation of undesired sulfone byproducts.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another 1-2 hours to ensure the reaction goes to completion.
4.3 Work-up and Product Isolation
-
Prepare a large beaker containing a substantial amount of crushed ice.
-
Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Filter the resulting solid precipitate using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dissolve the crude solid product in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (DCM) using a rotary evaporator to yield the crude sulfonyl chloride.
4.4 Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the purified 2-bromo-4-methylbenzene-1-sulfonyl chloride.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value / Description |
| Substrate | 2-Methylbromobenzene |
| Reagent | Chlorosulfonic acid |
| Stoichiometry | 1:4 (Substrate:Chlorosulfonic acid) |
| Reaction Temperature | 0-5 °C during addition, then room temperature |
| Reaction Time | 2-3 hours |
| Major Product | 2-Bromo-4-methylbenzene-1-sulfonyl chloride |
| Minor Product | 2-Bromo-5-methylbenzene-1-sulfonyl chloride |
| Expected Yield | 70-85% (for the major isomer after purification) |
| Appearance | White to off-white crystalline solid |
| Melting Point (Major Isomer) | Approximately 63-65 °C |
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.
-
The reaction work-up is highly exothermic and releases corrosive hydrogen chloride (HCl) gas. Ensure the quenching step is performed slowly and in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Ensure all glassware is dry before use to prevent a violent reaction with chlorosulfonic acid.
Visualization
The following diagram illustrates the experimental workflow for the chlorosulfonation of 2-methylbromobenzene.
Caption: Workflow for the synthesis and purification of 2-bromo-4-methylbenzene-1-sulfonyl chloride.
Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Bromo-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of N-substituted sulfonamides utilizing 5-Bromo-2-methylbenzene-1-sulfonyl chloride as a key building block. Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The unique substitution pattern of this compound offers a versatile scaffold for the development of novel therapeutic agents.
Introduction
The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely used method for the formation of sulfonamides.[2] This nucleophilic substitution reaction provides a reliable route to a diverse array of sulfonamide derivatives. This compound is a valuable reagent in this context, allowing for the introduction of a bromo- and methyl-substituted phenyl moiety, which can be crucial for modulating the pharmacological properties of the final compound. The resulting 5-bromo-2-methylbenzenesulfonamides are of significant interest in drug discovery for their potential as enzyme inhibitors and modulators of biological pathways.
General Reaction Scheme
The synthesis of N-substituted-5-bromo-2-methylbenzenesulfonamides proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for the synthesis of N-substituted-5-bromo-2-methylbenzenesulfonamides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted-5-bromo-2-methylbenzenesulfonamides.
Protocol 1: General Synthesis of N-Aryl-5-bromo-2-methylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl-5-bromo-2-methylbenzenesulfonamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-5-bromo-2-methylbenzenesulfonamide.
Visualizing the Experimental Workflow
Caption: A typical workflow for the synthesis and purification of N-substituted-5-bromo-2-methylbenzenesulfonamides.
Data Presentation
The following table provides representative data for a hypothetical N-substituted-5-bromo-2-methylbenzenesulfonamide to illustrate the expected characterization data.
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | HRMS (m/z) |
| Example-1 | -C₆H₅ | 85 | 145-147 | 7.8-7.0 (m, 8H, Ar-H), 2.5 (s, 3H, CH₃) | 140.1, 138.5, 135.2, 132.8, 129.3, 128.9, 125.4, 122.1, 120.5, 20.1 | [M+H]⁺ calcd for C₁₃H₁₃BrNO₂S: 325.9896, found 325.9898 |
| Example-2 | -CH₂CH₂Ph | 78 | 110-112 | 7.7-7.1 (m, 8H, Ar-H), 4.8 (t, 1H, NH), 3.3 (q, 2H, CH₂), 2.8 (t, 2H, CH₂), 2.4 (s, 3H, CH₃) | 140.3, 138.2, 137.9, 135.0, 132.5, 128.7, 128.5, 126.4, 120.7, 45.2, 35.8, 19.9 | [M+H]⁺ calcd for C₁₅H₁₇BrNO₂S: 369.0212, found 369.0215 |
Applications in Drug Development
Sulfonamides derived from this compound are promising candidates for drug development due to their potential to act as enzyme inhibitors. A key area of interest is their application as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, sulfonamides can block the production of prostaglandins, thereby reducing inflammation and pain.
The pathway begins with the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor to other prostaglandins and thromboxanes.
Caption: The prostaglandin biosynthesis pathway and the inhibitory action of sulfonamide derivatives on cyclooxygenase (COX) enzymes.
References
Application Notes and Protocols: The Reaction of 5-Bromo-2-methylbenzene-1-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-substituted-5-bromo-2-methylbenzenesulfonamides, derived from the reaction of 5-Bromo-2-methylbenzene-1-sulfonyl chloride with primary amines. This class of compounds holds significant promise in medicinal chemistry and drug discovery due to the versatile biological activities associated with the sulfonamide scaffold.
The sulfonamide functional group is a cornerstone in the development of various therapeutic agents. Its derivatives have been explored for a wide range of applications, including as antimicrobial, anticancer, and anti-inflammatory agents. The unique substitution pattern of this compound offers a valuable scaffold for creating novel sulfonamide derivatives with potentially enhanced efficacy and selectivity.
Applications in Drug Discovery
N-substituted-5-bromo-2-methylbenzenesulfonamides are of interest for several therapeutic areas:
-
Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs. The derivatives of this compound can be screened for activity against a panel of clinically relevant bacteria. The mechanism of action of many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
-
Anticancer Agents: The sulfonamide moiety is a key feature in several anticancer drugs. It can act as a zinc-binding group, enabling the inhibition of metalloenzymes such as carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1] Derivatives of this compound are promising candidates for the development of novel CA inhibitors. Some sulfonamides have also been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt/mTOR pathways.
-
Enzyme Inhibitors: Beyond carbonic anhydrases, the sulfonamide scaffold can be tailored to inhibit other enzymes implicated in disease, such as kinases and proteases. The specific substitution pattern of the aromatic ring and the nature of the N-substituent play a crucial role in determining the target specificity and inhibitory potency.
Data Presentation
The following tables summarize representative reaction yields for the synthesis of N-substituted sulfonamides and the biological activities of structurally analogous compounds.
Table 1: Synthesis of N-Alkyl-5-bromo-2-methylbenzenesulfonamides *
| Primary Amine (Alkyl) | Product | Reaction Time (h) | Yield (%) |
| Ethylamine | 5-Bromo-N-ethyl-2-methylbenzenesulfonamide | 3 | 72 |
| n-Propylamine | 5-Bromo-2-methyl-N-(n-propyl)benzenesulfonamide | 3 | 78 |
| Isopropylamine | 5-Bromo-N-isopropyl-2-methylbenzenesulfonamide | 3 | 62 |
*Data presented is for the analogous reaction with 5-bromothiophene-2-sulfonamide and various alkyl bromides and can be considered indicative for the synthesis of N-alkyl-5-bromo-2-methylbenzenesulfonamides.[2]
Table 2: Synthesis of N-Aryl-5-bromo-2-methylbenzenesulfonamides
| Primary Amine (Aryl) | Product | Reaction Time (h) | Yield |
| Aniline | 5-Bromo-2-methyl-N-phenylbenzenesulfonamide | 8 | Good to Excellent |
| 4-Chloroaniline | 5-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide | 8 | Good to Excellent |
| 4-Methoxyaniline | 5-Bromo-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide | 8 | Good to Excellent |
Table 3: Biological Activity of Structurally Related Sulfonamide Derivatives
| Compound Class | Biological Target/Organism | Activity Metric | Value |
| 5-Bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae | MIC | 0.39 - 3.125 µg/mL[2] |
| Benzenesulfonamide derivatives | Human Carbonic Anhydrase II | IC50 | 1.55 - 3.92 µM[1] |
| Benzenesulfonamide derivatives | Human Carbonic Anhydrase IX | IC50 | 10.93 - 25.06 nM[1] |
| 5-Bromo substituted phenyl N-acylhydrazones | Staphylococcus aureus | MIC | 7.81 - 62.50 µg/mL[3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Alkyl-5-bromo-2-methylbenzenesulfonamides
This protocol describes a general method for the N-alkylation of 5-bromo-2-methylbenzenesulfonamide with alkyl halides.
Materials:
-
5-Bromo-2-methylbenzenesulfonamide
-
Alkyl bromide (e.g., ethyl bromide, n-propyl bromide)
-
Lithium hydride (LiH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 5-bromo-2-methylbenzenesulfonamide (1.0 eq) in anhydrous DMF.
-
To this solution, add lithium hydride (1.0 eq) and stir the mixture at room temperature for 1 hour.
-
Slowly add the corresponding alkyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Synthesis of N-Aryl-5-bromo-2-methylbenzenesulfonamides
This protocol outlines a general procedure for the reaction of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Pyridine or triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve the primary aniline (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General reaction scheme for the synthesis of N-substituted-5-bromo-2-methylbenzenesulfonamides.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Hypothesized mechanism of anticancer action via Carbonic Anhydrase IX inhibition.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Biologically Active Compounds Using 5-Bromo-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds utilizing 5-bromo-2-methylbenzenesulfonyl chloride as a key building block. The focus is on the preparation of sulfonamide derivatives, a class of compounds renowned for their diverse therapeutic applications.
Introduction to 5-Bromo-2-methylbenzenesulfonyl Chloride
5-Bromo-2-methylbenzenesulfonyl chloride is a versatile chemical intermediate characterized by a benzene ring substituted with a sulfonyl chloride group, a bromine atom, and a methyl group. The reactive sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions, particularly with primary and secondary amines, to form stable sulfonamide linkages (-SO₂NHR). This reactivity makes it an invaluable tool in medicinal chemistry for the construction of diverse molecular scaffolds with a wide range of biological activities. The presence of the bromo and methyl groups on the aromatic ring can also influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives.
Application Note 1: Synthesis of Potent Antibacterial Agents
Background
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial drugs. They typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacterial growth and replication. By blocking its synthesis, sulfonamides exhibit a bacteriostatic effect. The structural modifications enabled by 5-bromo-2-methylbenzenesulfonyl chloride allow for the fine-tuning of antibacterial potency and spectrum.
Exemplary Quantitative Data: Antibacterial Activity of Bromo-substituted Sulfonamides
| Compound ID | Structure | Target Organism | MIC (µg/mL)[1] | MBC (µg/mL)[1] |
| 1a | 5-bromo-N-methylthiophene-2-sulfonamide | NDM-producing K. pneumoniae ST147 | 3.125 | 6.25 |
| 1b | 5-bromo-N-propylthiophene-2-sulfonamide | NDM-producing K. pneumoniae ST147 | 0.39 | 0.78 |
| 1c | 4-((5-bromo-N-propylthiophene-2-sulfonamido)methyl)benzoic acid | NDM-producing K. pneumoniae ST147 | 1.56 | 3.125 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is for 5-bromo-N-alkylthiophene-2-sulfonamides as a representative example.
General Experimental Protocol: Synthesis of N-Aryl-5-bromo-2-methylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl-5-bromo-2-methylbenzenesulfonamides.
Materials:
-
5-Bromo-2-methylbenzenesulfonyl chloride
-
Substituted aniline (or other primary/secondary amine)
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq.) dropwise with stirring.
-
Sulfonyl Chloride Addition: To the cooled solution, add a solution of 5-bromo-2-methylbenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-bromo-2-methylbenzenesulfonamide.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of sulfonamides.
Application Note 2: Development of Anticancer Agents as Carbonic Anhydrase Inhibitors
Background
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. The acidic tumor microenvironment, a hallmark of cancer, is partly maintained by the activity of these tumor-associated CAs. Therefore, inhibition of these enzymes is a promising strategy for cancer therapy. Aromatic and heterocyclic sulfonamides are the most prominent class of CA inhibitors.
Exemplary Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives
The following table provides representative inhibition data (as Kᵢ values) for some benzenesulfonamide derivatives against key human carbonic anhydrase isoforms, illustrating the potential for potent and selective inhibition.
| Compound Class | Target Isoform | Kᵢ (nM) |
| Benzenesulfonamide derivative | hCA I | 94.4 - 6844 |
| Benzenesulfonamide derivative | hCA II | - |
| Benzenesulfonamide derivative | hCA IX | 38.8 - 134.8 |
| Benzenesulfonamide derivative | hCA XII | - |
Kᵢ: Inhibition constant. Data is for representative benzenesulfonamide derivatives to illustrate potential activity.
General Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzenesulfonamides for CA Inhibition
The synthetic protocol is analogous to the one described for antibacterial agents, as the core chemical transformation is the same. The choice of the amine component is critical and is typically guided by structure-activity relationship (SAR) studies to achieve potent and selective inhibition of the target CA isoform.
Materials and Procedure:
Follow the same procedure as outlined in "General Experimental Protocol: Synthesis of N-Aryl-5-bromo-2-methylbenzenesulfonamides". The amine reactant should be chosen based on the desired structural features for CA inhibition.
Visualization: Role of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: Role of CAIX in the tumor microenvironment.
References
5-Bromo-2-methylbenzene-1-sulfonyl chloride: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction
5-Bromo-2-methylbenzene-1-sulfonyl chloride is a highly versatile aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a methyl group, provides a scaffold for the development of a diverse array of complex molecules. This compound is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel sulfonamides, biaryl sulfones, and various heterocyclic systems with potential therapeutic and industrial applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Key Applications
The reactivity of this compound allows for its application in several important classes of organic reactions:
-
Synthesis of Sulfonamides: The sulfonyl chloride moiety readily reacts with primary and secondary amines to form sulfonamides, a prominent scaffold in a wide range of biologically active compounds, including antibacterial, anticancer, and antiviral agents.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds and the synthesis of complex biaryl and heteroaryl structures.[3][4][5]
-
Synthesis of Heterocyclic Compounds: This building block can be employed in the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-bromo-2-methylbenzenesulfonamides
This protocol describes the synthesis of sulfonamides via the reaction of this compound with various aniline derivatives.
Reaction Scheme:
Caption: General synthesis of N-Aryl-5-bromo-2-methylbenzenesulfonamides.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the substituted aniline (1.1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-aryl-5-bromo-2-methylbenzenesulfonamide.
Quantitative Data:
| Entry | Aniline Derivative (R) | Yield (%) |
| 1 | Aniline | 85-95 |
| 2 | 4-Methoxyaniline | 88-96 |
| 3 | 4-Chloroaniline | 82-92 |
| 4 | 3-Nitroaniline | 75-85 |
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Aryl-5-bromo-2-methylbenzenesulfonamides
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the previously synthesized bromo-sulfonamides with arylboronic acids to generate biaryl sulfonamides.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of N-Aryl-5-bromo-2-methylbenzenesulfonamides.
Materials:
-
N-Aryl-5-bromo-2-methylbenzenesulfonamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
In a Schlenk flask, combine the N-Aryl-5-bromo-2-methylbenzenesulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired N,5-diaryl-2-methylbenzenesulfonamide.
Quantitative Data:
| Entry | Arylboronic Acid (Ar) | Yield (%) |
| 1 | Phenylboronic acid | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 78-88 |
| 3 | 3-Thienylboronic acid | 70-80 |
| 4 | 4-Pyridinylboronic acid | 65-75 |
Biological Applications and Signaling Pathways
Derivatives of this compound, particularly the resulting sulfonamides and biaryls, are being investigated for a range of biological activities. While specific signaling pathway data for compounds directly derived from this building block is emerging, the broader class of sulfonamides is known to target various biological pathways.
Antimicrobial Activity
Sulfonamides are well-established antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] Inhibition of this pathway disrupts the production of nucleotides, leading to the cessation of bacterial growth. The general mechanism is depicted below.
Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.
Kinase Inhibitory Activity
Many biaryl sulfonamides have been developed as kinase inhibitors, which are crucial in cancer therapy.[7] These molecules often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival signaling pathways. The general workflow for identifying such inhibitors is outlined below.
Caption: Workflow for the Development of Kinase Inhibitors.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of organic compounds. The protocols provided herein offer a foundation for the preparation of novel sulfonamides and biaryl derivatives. The potential for these compounds to exhibit significant biological activity, particularly as antimicrobial agents and kinase inhibitors, underscores the importance of this building block in modern drug discovery and development. Further exploration of the synthetic utility and biological applications of its derivatives is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: A Guide to the Synthesis of Sulfonate Esters
Introduction
In the realm of organic synthesis, the conversion of alcohols into better leaving groups is a fundamental transformation. The hydroxyl group (-OH) is inherently a poor leaving group due to its strong basicity (hydroxide, HO⁻, is a strong base)[1]. To facilitate nucleophilic substitution or elimination reactions, alcohols are often converted into sulfonate esters. This process, known as sulfonylation, transforms the alcohol into a tosylate, mesylate, or triflate, which are excellent leaving groups because their corresponding sulfonate anions are highly stabilized by resonance.[1] This activation strategy is crucial in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The reaction typically involves treating an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[4] A key advantage of this method is that the stereochemical configuration of the alcohol's carbon center is retained during the esterification process, as the C-O bond is not broken.[4][5]
General Reaction Pathway
The formation of a sulfonate ester from an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by a base to yield the final sulfonate ester.
Caption: General workflow for sulfonate ester synthesis.
Data Presentation: Comparison of Common Sulfonylation Protocols
The choice of sulfonylating agent and conditions depends on the substrate's reactivity and the desired leaving group ability. The following table summarizes common protocols.
| Sulfonate Ester | Sulfonylating Agent | Common Bases | Solvents | Typical Conditions | Key Features & Notes |
| Mesylate (OMs) | Methanesulfonyl chloride (MsCl)[2][6] | Triethylamine (TEA), Pyridine, DIPEA[2] | Dichloromethane (DCM), Toluene[2] | 0°C to Room Temp, 1-6 h[2][7] | Good leaving group. A potential side product is the corresponding alkyl chloride.[6] |
| Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl)[8] | Pyridine, Triethylamine (TEA)[5][8] | Dichloromethane (DCM), THF, Toluene[8] | 0°C to Room Temp, 2-6 h[8] | Excellent leaving group, widely used. TsCl is a solid, which can be easier to handle than liquid MsCl. |
| Nosylate (ONs) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Pyridine, 1-Methylimidazole (1-MI), TEA[9][10] | Dichloromethane (DCM), THF[10] | Room Temp, 4-24 h[10] | Very good leaving group; often used when tosylates are not reactive enough. |
| Triflate (OTf) | Trifluoromethanesulfonic anhydride (Tf₂O)[11] | Pyridine, Triethylamine (TEA), Lutidine[11] | Dichloromethane (DCM) | -78°C to 0°C, 0.5-2 h[11] | Extremely reactive leaving group (approx. 10⁴ times more reactive than tosylate). Tf₂O is highly reactive and moisture-sensitive.[11] |
Experimental Protocols
Herein are detailed methodologies for the preparation of common sulfonate esters. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of a Mesylate (Methanesulfonate)
This protocol describes a general procedure for the mesylation of a primary or secondary alcohol using methanesulfonyl chloride (MsCl) and triethylamine (TEA).[2][7]
Materials:
-
Alcohol (1.0 eq.)
-
Methanesulfonyl chloride (MsCl) (1.2 eq.)
-
Triethylamine (TEA) (1.5 eq.)[2]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M solution) in a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
-
Base and Reagent Addition: To the cooled solution, add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.) over 5-10 minutes.[2][7]
-
Reaction: Stir the mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[2] Total reaction time is typically 1-4 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude mesylate.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Tosylate (p-Toluenesulfonate)
This protocol outlines a general method for the tosylation of an alcohol using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine, which acts as both the base and often the solvent.[5]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[8]
-
Anhydrous Pyridine or Anhydrous DCM with TEA (1.5 eq.)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous pyridine or DCM in a flame-dried round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.[8]
-
Reaction: Stir the reaction mixture at 0°C for 4-6 hours or until TLC analysis indicates the consumption of the starting alcohol.[8] For less reactive alcohols, the reaction may be allowed to proceed overnight in a cold room.
-
Workup: Quench the reaction by slowly adding cold water. If DCM was used, proceed to extraction. If pyridine was the solvent, most of it can be removed under reduced pressure.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent like ethyl acetate or DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), deionized water, saturated sodium bicarbonate solution, and brine.[8]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to afford the crude tosylate.
-
Purification: The product is often crystalline and can be purified by recrystallization. Alternatively, column chromatography can be used.
Protocol 3: Synthesis of a Triflate (Trifluoromethanesulfonate)
This protocol details the formation of a highly reactive triflate ester using trifluoromethanesulfonic anhydride (Tf₂O). This reaction is typically performed at low temperatures due to the high reactivity of the anhydride.[11]
Materials:
-
Alcohol (1.0 eq.)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.)
-
Anhydrous Pyridine or 2,6-Lutidine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone or cryocooler bath
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via syringe to the cold, stirred solution over 15-20 minutes. A white precipitate (pyridinium triflate) will form.
-
Reaction: Stir the mixture at -78°C for 30-60 minutes. Monitor the reaction by TLC.
-
Workup: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic solution over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature, as triflates can be unstable.
-
Purification: Due to their reactivity, triflates are often used immediately in the next step without purification. If purification is required, it must be done quickly and at low temperatures, for example, via rapid filtration through a short plug of silica gel.
Mechanism Visualization
The mechanism involves a direct nucleophilic attack from the alcohol onto the sulfur atom of the sulfonyl chloride.
Caption: Mechanism of sulfonate ester formation.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, integral to the structure of a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization. The reaction of sulfonyl chlorides with primary or secondary amines is the most common and classical method for preparing sulfonamides.[2][3] This nucleophilic substitution reaction provides a reliable and scalable route to the sulfonamide functional group.[1]
These application notes provide a comprehensive guide for the large-scale synthesis of sulfonamides from sulfonyl chlorides, detailing reaction conditions, experimental protocols, and purification methods.
General Reaction Pathway
The synthesis of sulfonamides from sulfonyl chlorides is a nucleophilic acyl substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
Caption: General reaction pathway for sulfonamide synthesis.
Key Reaction Parameters and Optimization
Several factors can influence the yield and purity of the final sulfonamide product on a large scale. Careful optimization of these parameters is crucial for an efficient and robust process.
| Parameter | General Range/Condition | Considerations |
| Solvent | Anhydrous Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF) | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to room temperature | The initial addition of the sulfonyl chloride is often performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature.[1] |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) | The base scavenges the HCl produced during the reaction, driving the equilibrium towards the product. The choice of base can impact reaction rate and ease of removal during workup.[1] |
| Reaction Time | 6 - 18 hours | Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] |
| Stoichiometry | Sulfonyl Chloride (1.0 eq), Amine (1.0 - 1.2 eq) | A slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride. |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes a standard procedure for the synthesis of a sulfonamide using conventional heating.
Materials:
-
Appropriate primary or secondary amine (1.0 - 1.2 eq)
-
Sulfonyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Amine Dissolution: In a suitable reaction vessel, dissolve the amine in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.[1]
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the amine, sulfonyl chloride, and base in a suitable solvent (e.g., DCM or Acetonitrile).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature and time (e.g., 100-120 °C for 10-30 minutes).
-
Cooling: After the reaction is complete, allow the vessel to cool to room temperature.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a typical workflow for the large-scale synthesis of sulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation: Representative Examples
The following table summarizes reaction conditions and yields for the synthesis of various sulfonamides from sulfonyl chlorides.
| Sulfonyl Chloride | Amine | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Morpholine | Pyridine (1.5) | DCM | 0 to RT | 12 | 95 | Fictionalized example based on general procedures |
| Benzenesulfonyl chloride | Aniline | Triethylamine (2.0) | Acetonitrile | RT | 8 | 92 | Fictionalized example based on general procedures |
| 2,4-Dichlorobenzenesulfonyl chloride | Cyclohexylamine | Pyridine (1.5) | DCM | 0 to RT | 18 | 88 | [1] |
| Methanesulfonyl chloride | Benzylamine | Triethylamine (1.5) | THF | 0 to RT | 6 | 90 | Fictionalized example based on general procedures |
Characterization of Sulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the product. The N-H proton of secondary sulfonamides typically appears as a broad singlet in the ¹H NMR spectrum.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure stoichiometric balance of reactants. |
| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure Product | Incomplete workup | Ensure thorough washing steps to remove unreacted starting materials and byproducts. |
| Inefficient purification | Optimize the solvent system for column chromatography or recrystallization. | |
| No Reaction | Deactivated amine or sulfonyl chloride | Check the purity and reactivity of the starting materials. |
| Steric hindrance | For sterically hindered amines or sulfonyl chlorides, higher reaction temperatures or longer reaction times may be necessary. |
References
Application Notes and Protocols for One-Pot Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various one-pot synthesis methodologies for sulfonamides, a critical functional group in medicinal chemistry.[1][2] The protocols outlined below offer diverse approaches, including metal-catalyzed reactions and green chemistry alternatives, to improve efficiency, reduce waste, and access a wide range of sulfonamide derivatives. The inherent stability, polarity, and hydrogen-bonding capacity of the sulfonamide group make it a privileged structural motif in drug design.[1]
I. Metal-Catalyzed One-Pot Protocols
Transition metal catalysis offers powerful and versatile methods for the one-pot synthesis of sulfonamides, often enabling the use of readily available starting materials and proceeding under mild conditions.
A. Palladium-Catalyzed Sulfination of Aryl Iodides followed by Amination
This protocol describes a one-pot synthesis of sulfonamides from aryl iodides via a palladium-catalyzed sulfination using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate, followed by in-situ amination.[3][4] This method avoids the use of odorous thiols and unstable sulfonyl chlorides.[3]
Experimental Protocol:
-
Sulfination Step: In a reaction vessel, combine the aryl iodide (1.0 equiv.), DABSO (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., dppf, 4 mol%) in a suitable solvent such as isopropanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for a designated time until the formation of the aryl ammonium sulfinate is complete (monitored by TLC or LC-MS).
-
Amination Step: Cool the reaction mixture to room temperature.
-
Add an aqueous solution of the desired amine (1.2 equiv.) and sodium hypochlorite (bleach, 1.5 equiv.) directly to the reaction vessel.
-
Stir the resulting mixture vigorously at room temperature for a specified duration (e.g., 1-3 hours).
-
Work-up: Upon completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Quantitative Data Summary:
| Aryl Iodide Substrate | Amine Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Morpholine | Pd(OAc)₂/dppf | Isopropanol | 85 | [3] |
| 1-Iodo-4-nitrobenzene | Benzylamine | Pd(OAc)₂/dppf | Isopropanol | 78 | [3] |
| 4-Iodoacetophenone | Aniline | Pd(OAc)₂/dppf | Isopropanol | 81 | [3] |
Workflow Diagram:
Caption: Pd-catalyzed one-pot sulfonamide synthesis workflow.
B. Iron- and Copper-Catalyzed Aryl C-H Amidation
This one-pot, two-stage protocol enables the synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides using earth-abundant iron and copper catalysts.[2][5] The method involves an initial iron-catalyzed regioselective iodination of the arene, followed by a copper-catalyzed N-arylation.[5]
Experimental Protocol:
-
Iodination Step: To a solution of the activated arene (e.g., anisole, 1.0 equiv.) in a suitable solvent, add an iron catalyst (e.g., iron triflimide or FeCl₃, 5 mol%) and N-iodosuccinimide (NIS, 1.1 equiv.).
-
Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a designated time (e.g., 2.5 hours).
-
N-Arylation Step: To the same reaction vessel, add the primary sulfonamide (1.5 equiv.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the mixture at a higher temperature (e.g., 150 °C) for an extended period (e.g., 18 hours).
-
Work-up: After cooling to room temperature, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the diaryl sulfonamide.
Quantitative Data Summary:
| Activated Arene | Primary Sulfonamide | Catalyst System | Yield (%) | Reference |
| Anisole | p-Toluenesulfonamide | Fe(NTf₂)₃ / CuI | 75 | [5] |
| 1,2,3-Trimethoxybenzene | p-Toluenesulfonamide | FeCl₃ / CuI | 68 | [5] |
| Acetanilide | Benzenesulfonamide | Fe(NTf₂)₃ / CuI | 62 | [5] |
Workflow Diagram:
Caption: Fe/Cu-catalyzed one-pot diaryl sulfonamide synthesis.
II. Green and Sustainable One-Pot Protocols
These methods focus on environmental friendliness by utilizing solvent-free conditions, aqueous media, or non-toxic reagents.
A. Mechanochemical Synthesis from Disulfides
This solvent-free, one-pot, two-step mechanochemical protocol utilizes solid reagents for the synthesis of sulfonamides from disulfides.[6][7] The process involves a tandem oxidation-chlorination followed by amination, all performed in a ball mill.[7]
Experimental Protocol:
-
Oxidation-Chlorination Step: In a milling jar containing zirconia balls, add a solid acid catalyst (e.g., NaHSO₄, 10 mol%), the disulfide (1.0 equiv.), and solid sodium hypochlorite pentahydrate (NaOCl·5H₂O, 6.0 equiv.) in this specific order.[8]
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a duration of 40-180 minutes.
-
Amination Step: Open the milling jar and add the desired amine (1.1 equiv.) and a solid base (e.g., MgO, 4.0 equiv.).[8]
-
Continue milling at the same frequency for an additional 120 minutes.
-
Work-up: After the reaction, wash the contents of the jar with ethyl acetate. Filter the suspension. Wash the filtrate with an aqueous solution of citric acid (10% w/w) to remove the excess amine and base. The organic layer contains the sulfonamide product.[8]
-
Dry the organic layer and concentrate it to obtain the pure sulfonamide.
Quantitative Data Summary:
| Disulfide Substrate | Amine Substrate | Milling Time (Step 1/2) | Yield (%) | Reference |
| Diphenyl disulfide | Morpholine | 60 min / 120 min | 95 | [7] |
| Dibenzyl disulfide | Piperidine | 90 min / 120 min | 88 | [7] |
| Bis(4-chlorophenyl) disulfide | Aniline | 120 min / 120 min | 91 | [7] |
Workflow Diagram:
Caption: Mechanochemical one-pot sulfonamide synthesis workflow.
B. Multicomponent Synthesis in Deep Eutectic Solvents (DES)
This sustainable protocol describes a copper-catalyzed, one-pot, three-component synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (Na₂S₂O₅) in a Deep Eutectic Solvent (DES).[9] This method avoids the use of volatile organic compounds (VOCs).[9]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the triarylbismuthine (1.0 equiv.), sodium metabisulfite (3.0 equiv.), and the nitro compound (1.2 equiv.) in a pre-prepared Deep Eutectic Solvent (e.g., choline chloride/urea).
-
Add a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Heat the mixture with stirring at a specified temperature (e.g., 100 °C) for the required reaction time. The reaction progression can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the bismuth salts, which can be removed by filtration.
-
Extract the aqueous filtrate with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, and concentrate under vacuum.
-
Purify the crude product via column chromatography to afford the desired sulfonamide.
Quantitative Data Summary:
| Triarylbismuthine | Nitro Compound | Catalyst | Solvent | Yield (%) | Reference |
| Triphenylbismuthine | Nitrobenzene | Cu(OAc)₂ | Choline chloride/urea | 85 | [9] |
| Tri(p-tolyl)bismuthine | 1-Nitronaphthalene | Cu(OAc)₂ | Choline chloride/urea | 78 | [9] |
| Triphenylbismuthine | 4-Nitroanisole | Cu(OAc)₂ | Choline chloride/urea | 82 | [9] |
Logical Relationship Diagram:
Caption: Multicomponent one-pot sulfonamide synthesis in DES.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 4. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides | Department of Chemistry [chem.ox.ac.uk]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of 5-Bromo-2-methylbenzene-1-sulfonyl chloride by Recrystallization
Introduction
5-Bromo-2-methylbenzene-1-sulfonyl chloride is a versatile chemical intermediate used in the synthesis of a variety of organic compounds, including sulfonamides and other biologically active molecules.[1][2] Its derivatives are explored for potential antibacterial properties and other therapeutic effects.[1] Given its role as a precursor, the purity of this compound is critical for the successful synthesis of downstream products. This document provides a detailed protocol for the purification of this compound using recrystallization, a robust technique for removing impurities from solid organic compounds. The primary impurity often found in sulfonyl chloride syntheses is the corresponding sulfonic acid, which is formed by hydrolysis.[3][4]
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature.[5] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.
Data Presentation
Compound Properties
| Property | Value | Reference |
| CAS Number | 69321-56-8 | [2][6] |
| Molecular Formula | C₇H₆BrClO₂S | [1][6] |
| Molecular Weight | 269.54 g/mol | [1][2] |
| Appearance | White to off-white solid | [7] |
| Purity (Typical) | ~95% | [1][2] |
Recommended Recrystallization Solvents
The selection of an appropriate solvent is crucial for successful recrystallization. For aryl sulfonyl chlorides, non-polar to moderately polar solvents are often effective. Small-scale trials are recommended to determine the optimal solvent or solvent system.
| Solvent / Solvent System | Polarity | Rationale & Notes |
| Petroleum Ether / Hexanes | Non-polar | Often used for benzenesulfonyl chlorides.[8] Good for removing more polar impurities. May lead to "oiling out" if the compound's melting point is below the solvent's boiling point. |
| Toluene | Non-polar | Can be a suitable solvent for recrystallizing organic sulfonyl chlorides.[9] |
| Ethyl Acetate / Hexanes | Medium/Non-polar | A versatile mixed-solvent system effective for compounds of intermediate polarity.[4] Allows for fine-tuning of solubility by adjusting the solvent ratio. |
| Ethanol / Water | Polar | A common system for polar organic molecules.[4] The sulfonyl chloride group is reactive towards protic solvents like ethanol and water, especially at elevated temperatures, which may lead to product degradation. Use with caution and at the lowest possible temperature. |
Experimental Protocol
This protocol outlines the general procedure for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., Hexanes, Ethyl Acetate)
-
Erlenmeyer flasks (2-3 sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Condenser
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Workflow Diagram
Caption: General workflow for the purification of this compound via recrystallization.
Detailed Procedure
Step 1: Solvent Selection
-
Place a small amount (e.g., 50 mg) of the crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tube gently. The ideal solvent will dissolve the solid completely near its boiling point.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
If a single solvent is not ideal, try a mixed-solvent system (e.g., dissolve the compound in a small amount of a "good" solvent like ethyl acetate at high temperature, then add a "poor" solvent like hexanes until the solution becomes cloudy).
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the selected solvent.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[4]
Step 3: Hot Filtration (Optional)
-
If insoluble impurities are present, perform a hot filtration.
-
Pre-heat a stemless funnel and a second Erlenmeyer flask containing a small amount of boiling solvent.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it. The pre-heating prevents premature crystallization in the funnel.
Step 4: Crystallization
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 5: Isolation and Washing
-
Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.
-
Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.
Step 6: Drying
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals completely in a vacuum oven at a low temperature or in a desiccator under vacuum. Sulfonyl chlorides are moisture-sensitive, so thorough drying is important.
Step 7: Purity Assessment
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Impurities typically lower and broaden the melting point range.
-
Calculate the percent recovery.
-
Further analysis can be performed using techniques like NMR, HPLC, or TLC to confirm purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; the solution is not saturated enough. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Colored Impurities | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
Visualization of Logic
Caption: Decision workflow for selecting a suitable recrystallization solvent.
References
- 1. Buy this compound | 69321-56-8 [smolecule.com]
- 2. This compound | 69321-56-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
Application Notes and Protocols for Aqueous Work-up of Sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of aqueous work-up procedures for reactions involving sulfonyl chlorides. Detailed protocols, comparative data, and troubleshooting guidance are presented to enable the efficient isolation and purification of desired products.
Introduction
Reactions with sulfonyl chlorides are fundamental in organic synthesis, notably in the formation of sulfonamides, sulfonate esters, and sulfones. The aqueous work-up is a critical step following the reaction to quench the reactive species, remove unreacted starting materials, byproducts, and catalysts, and isolate the final product. A well-designed work-up procedure is paramount to achieving high yield and purity.
The primary challenge in the work-up of sulfonyl chloride reactions is the susceptibility of the sulfonyl chloride functional group to hydrolysis, which leads to the formation of the corresponding sulfonic acid. This hydrolysis is often promoted by the aqueous conditions of the work-up itself. Therefore, careful control of temperature and pH is crucial.
General Principles of Aqueous Work-up
The standard aqueous work-up for a sulfonyl chloride reaction can be broken down into three main stages: quenching, extraction, and washing/drying.
-
Quenching: The reaction is first quenched to stop the reaction and neutralize any remaining reactive reagents. This is typically achieved by adding an aqueous solution to the reaction mixture. The choice of quenching agent and the temperature at which it is added can significantly impact the yield and purity of the product.
-
Extraction: The product is then extracted from the aqueous phase into a water-immiscible organic solvent. The choice of solvent is critical and should be based on the solubility of the product and its immiscibility with water. Common extraction solvents include dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether.
-
Washing and Drying: The organic layer containing the product is then washed sequentially with various aqueous solutions to remove different types of impurities. A final wash with brine is often used to remove the bulk of the dissolved water before the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Key Experimental Protocols
This section provides detailed protocols for the aqueous work-up of a model reaction: the synthesis of N-benzyl-p-toluenesulfonamide from p-toluenesulfonyl chloride and benzylamine. Variations in the work-up procedure are presented to illustrate their impact on product yield and purity.
Model Reaction: Synthesis of N-benzyl-p-toluenesulfonamide
In a representative reaction, benzylamine (1.0 equivalent) is reacted with p-toluenesulfonyl chloride (1.05 equivalents) in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated. After the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC), the aqueous work-up is performed.
Protocol 1: Standard Aqueous Work-up with Sequential Washes
This protocol represents a common and robust method for the purification of sulfonamides.
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution to quench the reaction and neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent.
-
Combine and Wash: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove any remaining amine)
-
Saturated aqueous NaHCO₃ solution (to remove any p-toluenesulfonic acid)
-
Water
-
Brine (to facilitate drying)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture.
Protocol 2: Simplified Aqueous Work-up
This protocol is a more streamlined version and may be suitable for reactions that are known to be clean and high-yielding.
Procedure:
-
Quenching: Pour the reaction mixture into water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Combine and Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization. A common solvent system for the recrystallization of benzyl tosylate is a mixture of ether and hexane or simply n-hexane.[1]
Data Presentation
The choice of work-up protocol can have a significant impact on the final yield and purity of the product. The following tables summarize quantitative data from representative experiments on the synthesis of N-benzyl-p-toluenesulfonamide, illustrating the effects of different work-up conditions.
Table 1: Comparison of Quenching Methods
| Quenching Method | Temperature (°C) | Isolated Yield (%) | Purity by HPLC (%) | Key Observation |
| Ice Water | 0-5 | 90 | >98 | High yield and purity, effective for precipitating the product.[2] |
| Saturated NH₄Cl | 0-5 | 85 | >97 | Slightly lower yield, but effective at quenching. |
| 1 M HCl | 0-5 | 88 | >98 | Good yield and purity, effectively removes excess amine base. |
Table 2: Effect of Washing Sequence on Purity
| Washing Sequence | Isolated Yield (%) | Purity by HPLC (%) | Impurity Profile |
| Water -> Brine | 89 | 95 | Contains traces of p-toluenesulfonic acid and benzylamine. |
| 1 M HCl -> Sat. NaHCO₃ -> Brine | 88 | >99 | Effective removal of both acidic and basic impurities. |
| Sat. NaHCO₃ -> Brine | 89 | 97 | Residual benzylamine may be present. |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the aqueous work-up procedure and the key decision points.
Caption: General workflow for the aqueous work-up of sulfonyl chloride reactions.
Caption: Decision-making process for selecting the appropriate washing sequence.
Troubleshooting
Problem: Low yield after work-up.
-
Possible Cause: Hydrolysis of the sulfonyl chloride or product during the work-up.
-
Solution: Perform the quenching and washing steps at low temperature (0-5 °C). Minimize the contact time with aqueous solutions.
Problem: Product is contaminated with starting amine.
-
Possible Cause: Incomplete removal of the basic amine during the washing steps.
-
Solution: Include a wash with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer.
Problem: Product is contaminated with sulfonic acid.
-
Possible Cause: Hydrolysis of the starting sulfonyl chloride.
-
Solution: Ensure anhydrous reaction conditions. Perform the work-up at low temperature. Include a wash with a mild base (e.g., saturated NaHCO₃ solution) to deprotonate the sulfonic acid and extract it into the aqueous layer.
Problem: Emulsion formation during extraction.
-
Possible Cause: Presence of polar impurities or high concentration of salts.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Conclusion
A well-executed aqueous work-up is essential for the successful isolation of pure products from sulfonyl chloride reactions. By carefully selecting the quenching agent, extraction solvent, and washing sequence, and by controlling the temperature, researchers can effectively remove impurities and maximize product yield. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing aqueous work-up procedures for a wide range of sulfonyl chloride reactions.
References
Application Notes and Protocols: Hydrolysis of 5-bromo-2-methylbenzenesulfonyl chloride to 5-bromo-2-methylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2-methylbenzenesulfonic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. The sulfonic acid moiety imparts increased water solubility and provides a functional handle for further chemical modifications. A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding sulfonyl chloride, 5-bromo-2-methylbenzenesulfonyl chloride. This document provides detailed application notes and experimental protocols for this conversion.
The hydrolysis of arylsulfonyl chlorides is a well-established transformation that proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. While the reaction is generally straightforward, careful control of reaction conditions is necessary to ensure high yield and purity of the resulting sulfonic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | 5-bromo-2-methylbenzenesulfonyl chloride | 5-bromo-2-methylbenzenesulfonic acid |
| CAS Number | 69321-56-8 | 56919-17-6[1] |
| Molecular Formula | C₇H₆BrClO₂S | C₇H₇BrO₃S[1] |
| Molecular Weight | 269.55 g/mol | 251.10 g/mol [1] |
| Appearance | Solid | Solid |
| Density | Not available | 1.735 g/cm³[1] |
| Refractive Index | Not available | 1.599[1] |
Experimental Protocols
This section outlines a detailed protocol for the hydrolysis of 5-bromo-2-methylbenzenesulfonyl chloride. The procedure is based on established methods for the hydrolysis of arylsulfonyl chlorides and has been adapted for this specific substrate.
Materials and Reagents
-
5-bromo-2-methylbenzenesulfonyl chloride
-
Deionized water
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
Protocol 1: Neutral Hydrolysis
This protocol describes the hydrolysis of 5-bromo-2-methylbenzenesulfonyl chloride using water as the nucleophile.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-methylbenzenesulfonyl chloride (1.0 eq).
-
Add a sufficient amount of deionized water to the flask to fully suspend the starting material (e.g., 10-20 mL of water per gram of sulfonyl chloride).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Continue heating at reflux until the starting material is consumed (typically several hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 5-bromo-2-methylbenzenesulfonic acid, is water-soluble. To isolate the product, the water can be removed under reduced pressure.
-
For purification, the crude product can be recrystallized from a suitable solvent, such as water or an alcohol-water mixture.
Protocol 2: Alkaline Hydrolysis
This protocol utilizes a basic solution to facilitate the hydrolysis, which can often proceed at a faster rate than neutral hydrolysis.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) if it is not readily soluble in the aqueous base.
-
In a separate beaker, prepare an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).
-
Slowly add the basic solution to the stirred solution of the sulfonyl chloride. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid (HCl). This will protonate the sulfonate salt to form the sulfonic acid.
-
If an organic solvent was used, it can be removed under reduced pressure.
-
The aqueous solution containing the sulfonic acid can then be worked up. One common method is to saturate the aqueous solution with sodium chloride to decrease the solubility of the sulfonic acid, which may then precipitate and can be collected by filtration.
-
Alternatively, the product can be extracted from the acidified aqueous solution using a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are then dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude sulfonic acid.
-
The crude product can be further purified by recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the hydrolysis of arylsulfonyl chlorides. Note that the optimal conditions for the hydrolysis of 5-bromo-2-methylbenzenesulfonyl chloride may require some optimization.
| Parameter | Neutral Hydrolysis | Alkaline Hydrolysis |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | Several hours | 1-4 hours |
| Key Reagents | Water | NaOH or KOH, followed by HCl |
| Typical Yield | Moderate to High | High |
Visualizations
Experimental Workflow for Alkaline Hydrolysis
The following diagram illustrates the general workflow for the alkaline hydrolysis of 5-bromo-2-methylbenzenesulfonyl chloride.
Caption: General workflow for the alkaline hydrolysis of an arylsulfonyl chloride.
Signaling Pathway: N/A
Signaling pathway diagrams are not applicable to this chemical synthesis topic.
Logical Relationship: Synthesis Pathway
The diagram below shows the two-step synthesis of 5-bromo-2-methylbenzenesulfonic acid from 4-bromotoluene.
Caption: Two-step synthesis of 5-bromo-2-methylbenzenesulfonic acid.[1]
References
Troubleshooting & Optimization
preventing decomposition of 5-Bromo-2-methylbenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2-methylbenzene-1-sulfonyl chloride during their experiments.
Troubleshooting Guides
Issue 1: Rapid Decomposition of the Compound Upon Storage
Symptoms:
-
Noticeable change in physical appearance (e.g., discoloration, clumping).
-
Presence of a strong, acidic odor.
-
Inconsistent results in subsequent reactions.
-
Appearance of impurity peaks corresponding to the sulfonic acid in analytical tests (HPLC, NMR).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Exposure to Atmospheric Moisture: this compound is highly sensitive to moisture and readily hydrolyzes to the corresponding sulfonic acid.[1][2][3][4] | Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][3] A desiccator can provide an additional layer of protection. Handling: Handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas. Use dry solvents and glassware for all experiments.[4] |
| Improper Storage Temperature: Elevated temperatures can accelerate the rate of decomposition. | Storage: Store the compound in a cool, dry, and well-ventilated place.[1][2][3] Refrigeration is recommended for long-term storage. |
| Incompatible Storage Containers: Use of containers made from materials that can react with or adsorb the compound. | Storage: Store in glass containers with chemically resistant caps. Avoid plastic containers unless their compatibility has been verified. |
Issue 2: Low Yield or Reaction Failure in Synthetic Applications
Symptoms:
-
The desired product is not formed, or the yield is significantly lower than expected.
-
The starting material is consumed, but multiple unidentified byproducts are observed.
-
The reaction mixture becomes acidic.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded Starting Material: Using this compound that has already partially decomposed. | Purity Check: Before use, verify the purity of the compound using analytical techniques such as HPLC or ¹H NMR spectroscopy.[5] A fresh, high-purity batch should be used for critical reactions. |
| Presence of Moisture in Reaction: Trace amounts of water in solvents, reagents, or on glassware can hydrolyze the sulfonyl chloride. | Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all glassware in an oven before use. Run the reaction under an inert atmosphere.[4] |
| Incompatible Reaction Solvents: The solvent may react with the sulfonyl chloride or promote its decomposition. | Solvent Selection: Use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like alcohols and water unless they are part of the reaction design. |
| Reaction Temperature Too High: Excessive heat can lead to thermal decomposition and side reactions. | Temperature Control: Conduct the reaction at the lowest effective temperature. For many reactions involving sulfonyl chlorides, starting at 0°C or even lower temperatures is advisable, with gradual warming if necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
The primary decomposition product is 5-Bromo-2-methylbenzene-1-sulfonic acid, which is formed through hydrolysis upon contact with water.[4] Under certain conditions, further degradation to 4-bromotoluene can occur via desulfonation, especially at elevated temperatures in the presence of acid.
Q2: How can I monitor the purity and decomposition of this compound?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing purity and quantifying the sulfonic acid impurity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and detect the presence of the sulfonic acid hydrolysis product. The chemical shifts of the aromatic protons will be indicative of the compound's integrity.[5]
-
Titration: Argentometric titration can be used to determine the chloride content, providing an indirect measure of the sulfonyl chloride's purity.[5]
Q3: What are the recommended storage conditions for long-term stability?
For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place.[1][3] Refrigeration is recommended.
Q4: Are there any known stabilizers for this compound?
While specific stabilizers for this compound are not widely documented, the most effective "stabilization" strategy is the strict exclusion of moisture and storage at low temperatures.
Q5: What is the expected shelf life of this compound?
The shelf life is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a cool, dry place, the compound can be stable for an extended period. However, regular purity checks are recommended, especially for older batches or if the storage conditions have been compromised.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and detecting the presence of its sulfonic acid degradation product.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample: this compound
-
Diluent: Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area. The sulfonic acid will typically elute earlier than the sulfonyl chloride.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol can be used to qualitatively assess the extent of hydrolysis.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Sample: this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Observe the characteristic peaks for the aromatic protons and the methyl group.
-
5-Bromo-2-methylbenzene-1-sulfonic acid (hydrolysis product): The presence of this impurity will be indicated by a broad peak corresponding to the acidic proton of the sulfonic acid group, and the chemical shifts of the aromatic protons will be slightly different from the parent compound. A small amount of D₂O can be added to confirm the acidic proton peak, which will disappear upon exchange.
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting experiments involving the compound.
References
signs of aryl sulfonyl chloride decomposition during reaction
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving aryl sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of aryl sulfonyl chloride decomposition during a reaction?
A1: Decomposition of aryl sulfonyl chlorides can manifest in several ways. Key indicators to watch for include:
-
Color Change: The reaction mixture may develop a yellow, brown, or even dark, tar-like appearance. This often suggests oxidative side reactions or the formation of colored impurities.[1]
-
Precipitation: The formation of an unexpected solid can indicate the precipitation of the corresponding sulfonic acid, which is a common hydrolysis product. Aryl sulfonyl chlorides themselves can also precipitate out of solution if their solubility is low in the reaction medium.[2]
-
Gas Evolution: While less common for simple decomposition, significant gas evolution could indicate side reactions, especially if reactive functional groups are present on the aryl ring.
-
Inconsistent TLC Analysis: Thin-layer chromatography (TLC) of the reaction mixture may show streaking or the appearance of a new, more polar spot at the baseline, which is characteristic of the highly polar sulfonic acid byproduct.[3]
Q2: What is the most common cause of aryl sulfonyl chloride decomposition?
A2: The most prevalent cause of decomposition is hydrolysis due to the presence of water in the reaction. Aryl sulfonyl chlorides react with water to form the corresponding and often unreactive aryl sulfonic acids. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[3]
Q3: How do substituents on the aryl ring affect the stability of the sulfonyl chloride?
A3: The electronic properties of the substituents on the aryl ring significantly influence the stability and reactivity of the sulfonyl chloride.
-
Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack, including hydrolysis. This generally leads to lower stability.[4]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density at the sulfur atom, which can make the sulfonyl chloride more resistant to cleavage and thus more stable under certain conditions.[4]
Q4: My aryl sulfonyl chloride seems to be thermally unstable. At what temperature does decomposition typically occur?
A4: Thermal stability varies greatly depending on the specific structure of the aryl sulfonyl chloride. While some are stable at elevated temperatures, others can decompose rapidly. For example, one study noted that a particular aryl sulfonyl chloride analog rapidly decomposes at 130°C, while its sulfonyl fluoride counterpart remains stable under the same conditions.[5] It is always recommended to run reactions at the lowest effective temperature and to conduct thermal stability tests if the reaction requires heating for extended periods.
Troubleshooting Guides
Issue 1: My reaction mixture has turned into a dark, tar-like substance.
| Possible Cause | Troubleshooting Step |
| Oxidation of sensitive functional groups (e.g., phenols).[1] | - Run the reaction under a strict inert atmosphere (nitrogen or argon) to exclude oxygen.[1]- Ensure the purity of starting materials and solvents, as trace metals or other impurities can catalyze oxidation.[1] |
| Thermal decomposition at elevated temperatures. | - Lower the reaction temperature. If the reaction is slow at lower temperatures, consider a more active catalyst or a longer reaction time.- Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion. |
| Reaction with the solvent. | - Ensure the solvent is inert to the reaction conditions and reagents. Consult literature for appropriate solvents for your specific transformation. |
Issue 2: TLC analysis shows a persistent spot at the baseline and my yield is low.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the aryl sulfonyl chloride to the corresponding sulfonic acid. | - Rigorously dry all glassware, solvents, and reagents before use.[3]- Perform the reaction under a positive pressure of an inert gas.- If water is a byproduct of the reaction, consider adding a dehydrating agent. |
| Incomplete reaction. | - Verify the stoichiometry of your reagents. Ensure at least one equivalent of base is used if HCl is generated.[3]- Gradually increase the reaction temperature and monitor for consumption of the starting material.[3] |
| Formation of a highly polar, insoluble byproduct. | - Attempt to dissolve a small sample of the reaction mixture in different solvents to find a suitable mobile phase for TLC that provides better separation. |
Issue 3: I've isolated my product, but it's an oily substance when it should be a solid.
| Possible Cause | Troubleshooting Step |
| Presence of residual chlorinated solvents (e.g., DCM, chloroform).[6] | - Co-evaporate the product with a higher-boiling solvent in which it is soluble but the impurity is not, then place under high vacuum.- Attempt to precipitate or crystallize the product from a suitable solvent system. |
| Formation of a mixture of isomers or oligomeric side products.[6] | - Purify the product using column chromatography. Use TLC to screen for an optimal eluent system that separates the desired product from impurities.[6]- Re-evaluate the reaction conditions to improve selectivity. |
| The product is hygroscopic and has absorbed atmospheric moisture. | - Dry the product under high vacuum for an extended period, possibly in the presence of a desiccant like P₂O₅. |
Quantitative Data on Decomposition
The primary decomposition pathway for aryl sulfonyl chlorides in the presence of nucleophilic solvents is solvolysis (hydrolysis in the case of water). The rate of this decomposition is highly dependent on the solvent composition and the substituents on the aryl ring.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Benzenesulfonyl Chloride Derivatives in Various Solvents at 35.0 °C.
| Aryl Sulfonyl Chloride | Solvent | Rate Constant (k) x 10⁵ s⁻¹ |
| Benzenesulfonyl chloride | 100% Ethanol | 3.60 |
| Benzenesulfonyl chloride | 100% Methanol | 15.1 |
| Benzenesulfonyl chloride | 80% Acetone | 3.64 |
| p-Nitrobenzenesulfonyl chloride | 100% Ethanol | 10.7 |
| p-Nitrobenzenesulfonyl chloride | 100% Methanol | 21.8 |
| p-Nitrobenzenesulfonyl chloride | 80% Acetone | 65.7 |
Data extracted from a study on the solvolysis of arenesulfonyl chlorides.[7]
Table 2: First-Order Rate Constants (k) for the Hydrolysis of 4-X-benzenesulfonyl Chlorides in Water.
| Substituent (X) | Temperature (°C) | Rate Constant (k) x 10⁴ s⁻¹ |
| Methoxy (MeO) | 4.965 | 4.258 |
| Methyl (Me) | 4.965 | 8.049 |
| Bromo (Br) | 15.013 | 41.53 |
| Nitro (NO₂) | 4.965 | 118.9 |
Data extracted from a study on the solvolysis of a series of benzenesulfonyl chlorides.[8]
Experimental Protocols
Protocol 1: Monitoring Aryl Sulfonyl Chloride Reactions by Thin-Layer Chromatography (TLC)
This protocol allows for the rapid qualitative analysis of a reaction's progress by separating the starting material, product, and potential byproducts like the corresponding sulfonic acid.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Eluent (a mixture of non-polar and polar solvents, e.g., hexanes/ethyl acetate)
-
Microcapillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate) if compounds are not UV-active
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the chamber to a depth of about 0.5 cm. Line a portion of the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and let it equilibrate.[9]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for your samples.[10]
-
Spot the Plate: Dissolve a small amount of your starting material (as a reference) and a sample from your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a microcapillary tube, spot a small amount of each solution onto the baseline. Aim for small, concentrated spots.[9]
-
Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[10]
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The starting aryl sulfonyl chloride will typically be less polar (higher Rf value) than the product and significantly less polar than the sulfonic acid byproduct, which will often remain at the baseline (Rf ≈ 0).
Protocol 2: Detection of Sulfonic Acid Byproduct using ¹H NMR Spectroscopy
This protocol can help identify the presence of the sulfonic acid hydrolysis product in a crude reaction mixture.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantification)
-
Sample from the reaction workup
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable deuterated solvent. Aryl sulfonyl chlorides and their products are typically soluble in CDCl₃, but the more polar sulfonic acid may require DMSO-d₆ for good solubility.
-
Acquire the Spectrum: Obtain a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Compare the spectrum of the crude product to the known spectrum of the starting material and the expected product.
-
Look for a very broad singlet, typically far downfield (often >10 ppm). This broad peak is characteristic of the acidic sulfonic acid proton (-SO₃H). The exact chemical shift can vary depending on the solvent and concentration.
-
The aromatic protons of the sulfonic acid will also be present and may have slightly different chemical shifts compared to the sulfonyl chloride.
-
Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the broad sulfonic acid proton signal will exchange with deuterium and disappear, confirming its identity.[11]
-
Visualizations
Caption: General decomposition pathway of an aryl sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Amine - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Sulfonyl Chloride Synthesis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with exothermic sulfonyl chloride synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl chloride synthesis?
A1: The primary hazards stem from the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[1][2][3][4] Additionally, many reagents used, such as thionyl chloride and sulfuryl chloride, are toxic, corrosive, and react violently with water.[5][6] The reaction often evolves hazardous gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[3][4]
Q2: What are the key parameters to control during an exothermic sulfonyl chloride synthesis?
A2: The most critical parameters to control are:
-
Rate of Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Slow, controlled addition is crucial.[1]
-
Temperature: Maintaining a low and stable reaction temperature is essential to prevent side reactions and thermal runaway.[1][7]
-
Mixing: Efficient stirring ensures uniform heat and mass transfer, preventing the formation of localized hot spots.[1]
Q3: How can I minimize the formation of sulfonic acid impurities?
A3: Sulfonic acid impurities primarily form due to the hydrolysis of the sulfonyl chloride product.[8] To minimize this:
-
Maintain Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Controlled Quenching: Quench the reaction at low temperatures, for instance, by pouring the reaction mixture onto ice, to reduce the rate of hydrolysis.[7][8]
-
Aqueous Workup: For some aryl sulfonyl chlorides with low water solubility, precipitating the product from an aqueous medium can protect it from extensive hydrolysis.[7][8]
Q4: What are the advantages of using continuous flow chemistry for sulfonyl chloride synthesis?
A4: Continuous flow chemistry offers several advantages for managing highly exothermic reactions:
-
Enhanced Safety: The small reactor volume and high surface-area-to-volume ratio allow for excellent heat dissipation, significantly reducing the risk of thermal runaway.[2]
-
Precise Control: It enables exquisite control over reaction parameters such as temperature, pressure, and residence time.[2][3]
-
Improved Yield and Purity: Better control often leads to fewer byproducts and higher yields.[3]
Troubleshooting Guides
Issue 1: Runaway Reaction (Sudden and Rapid Temperature Increase)
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., sulfonyl chloride or chlorosulfonic acid).[1]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.[1]
-
Increase Stirring: Ensure vigorous stirring to promote heat dissipation and prevent localized hot spots.[1]
-
Emergency Quenching: If the temperature continues to rise uncontrollably, and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.[1]
Potential Causes & Long-Term Solutions:
| Cause | Solution |
| Reagent Addition Rate Too Fast | Slow down the addition rate significantly. Use a syringe pump or a dropping funnel for precise, controlled addition.[1] |
| Inadequate Cooling | Use a larger cooling bath, a more efficient cryogen (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reactor and the cooling medium.[1] |
| Poor Mixing | Use an appropriately sized stir bar or an overhead mechanical stirrer, especially for viscous reactions. Ensure the vortex indicates good mixing.[1] |
| Incorrect Reaction Scale-Up | When scaling up, re-optimize addition rates and ensure the cooling capacity is proportionally increased. The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency.[1] |
Issue 2: Low Product Yield
Potential Causes & Solutions:
| Cause | Solution |
| Poor Temperature Control | Overheating can lead to the formation of byproducts. Maintain the recommended temperature range throughout the reaction. |
| Hydrolysis of Product | Ensure strict anhydrous conditions.[8] During workup, perform quenching at low temperatures and minimize contact time with water, or use a method where the product precipitates from the aqueous phase.[7][8] |
| Incomplete Reaction | Very low temperatures can slow the reaction rate. Monitor the reaction progress using TLC or HPLC and adjust the temperature if necessary.[8] |
| Decomposition during Workup | Avoid heating the product in the presence of water, as this can cause excessive decomposition.[9] |
Experimental Protocols
Protocol 1: Preparation of p-Acetaminobenzenesulfonyl Chloride
This protocol is based on the reaction of acetanilide with chlorosulfonic acid.
Materials:
-
Acetanilide
-
Chlorosulfonic acid (freshly distilled is recommended)[9]
-
Crushed ice/water
-
Benzene (for recrystallization)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[1]
-
Cooling bath (e.g., running water or ice bath).
-
Gas absorption trap to handle the evolved HCl gas.[9]
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
To the flask, add chlorosulfonic acid (4.0-5.0 molar equivalents).[9]
-
Cool the flask to approximately 12-15°C using a cooling bath.[9]
-
Gradually add acetanilide (1.0 molar equivalent) in small portions over about 15 minutes, maintaining the temperature at approximately 15°C.[9] Vigorous stirring is essential.
-
After the addition is complete, remove the cooling bath and allow the mixture to reach room temperature.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for one hour to complete the reaction.[9] The disappearance of tiny bubbles of HCl indicates completion.[9]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and water, while stirring.
-
The p-acetaminobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water. A large suction funnel is recommended as the product may clog the filter.[9]
-
Purification: The crude product should be used immediately or purified, as it does not keep well.[9] It can be recrystallized from hot benzene, but care must be taken not to heat the product while water is still present to avoid decomposition.[9]
Data Presentation
Table 1: Temperature Control in Sulfonyl Chloride Synthesis
| Reaction Stage | Recommended Temperature | Rationale |
| Reagent Addition | 0-15°C | To control the initial exotherm and prevent runaway reactions.[1][9] |
| Reaction Progression | Room Temperature to 70°C (substrate dependent) | To ensure the reaction goes to completion.[9] |
| Quenching/Isolation | < 5°C | To minimize hydrolysis of the sulfonyl chloride product and reduce yield loss.[7] |
Visualizations
Caption: Workflow for immediate response to a runaway reaction.
Caption: Logic diagram for troubleshooting causes of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
low yield in sulfonamide synthesis with 5-bromo-2-methylbenzenesulfonyl chloride
Technical Support Center: Sulfonamide Synthesis
Topic: Troubleshooting Low Yield in Sulfonamide Synthesis with 5-Bromo-2-methylbenzenesulfonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of sulfonamides using 5-bromo-2-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing a sulfonamide from 5-bromo-2-methylbenzenesulfonyl chloride?
A1: The most common and direct method is the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with a primary or secondary amine.[1] This reaction is a nucleophilic substitution at the sulfur atom. It requires a base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2] The reaction is usually performed in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3][4]
Q2: I am experiencing a very low yield. What is the most likely reason when using 5-bromo-2-methylbenzenesulfonyl chloride specifically?
A2: A primary suspect for low yield with this specific reagent is steric hindrance . The methyl group at the ortho-position (the 2-position) to the sulfonyl chloride group can physically block the amine nucleophile from attacking the electrophilic sulfur atom.[5][6] This effect is magnified if the amine you are using is also sterically bulky (e.g., a secondary amine with large alkyl groups or tert-butylamine).[5] This steric clash increases the activation energy of the reaction, leading to slow reaction rates and low conversion.
Q3: Besides steric hindrance, what are other critical factors that could be causing a low yield?
A3: Several factors can significantly reduce your yield[7]:
-
Presence of Water: 5-bromo-2-methylbenzenesulfonyl chloride is highly sensitive to moisture.[8] It can readily hydrolyze to form the unreactive 5-bromo-2-methylbenzenesulfonic acid, consuming your starting material.[8][9] Using anhydrous solvents and reagents under an inert atmosphere is critical.
-
Reagent Purity: Impurities in either the sulfonyl chloride or the amine can lead to unwanted side reactions.[7]
-
Incorrect Stoichiometry: The molar ratios of the amine, sulfonyl chloride, and base must be precise. Using an insufficient amount of base can leave unneutralized HCl, which will protonate the amine, rendering it non-nucleophilic.
-
Suboptimal Temperature: While these reactions are often started at 0 °C to control the initial exotherm, some sterically hindered combinations may require gentle heating to proceed at a reasonable rate.[8] However, excessive heat can cause decomposition.
Q4: What are the most common side products, and how can they be avoided?
A4: The two most common side products are:
-
5-bromo-2-methylbenzenesulfonic acid: This forms from the hydrolysis of the sulfonyl chloride with any trace moisture.[8] To avoid it, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere like nitrogen or argon.
-
N,N-bis(5-bromo-2-methylphenylsulfonyl)amine (a sulfonyl imide): This can form if you are using a primary amine. After the initial sulfonamide is formed, the remaining N-H proton is acidic and can be removed by the base, allowing the nitrogen to attack a second molecule of the sulfonyl chloride. This is less common with sterically hindered sulfonyl chlorides but can be minimized by using a slight excess of the amine relative to the sulfonyl chloride.
Q5: What specific safety precautions should I take when working with 5-bromo-2-methylbenzenesulfonyl chloride?
A5: Sulfonyl chlorides are reactive and require careful handling.[10] They are irritants and moisture-sensitive.[10][11] When they react with water, they produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted under anhydrous conditions.[8]
Troubleshooting Guide
Issue 1: Reaction is very slow or fails to proceed to completion (verified by TLC/LC-MS).
-
Probable Cause: Severe steric hindrance from the combination of the ortho-methyl group on the sulfonyl chloride and a bulky amine nucleophile.[5]
-
Solutions:
-
Increase Reaction Temperature: After initial mixing at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, consider gently heating the mixture (e.g., to 40 °C or refluxing in DCM). Monitor for any decomposition by TLC.[8]
-
Prolong Reaction Time: Sterically hindered reactions can be very slow. Allow the reaction to stir for an extended period (24-48 hours), monitoring its progress periodically.
-
Optimize Base and Solvent: The choice of base can influence the reaction rate.[12] While TEA is common, pyridine can sometimes be more effective. Ensure an adequate amount of base (1.5–2.0 equivalents) is used. The solvent should fully dissolve the reactants.[4]
-
Issue 2: Low isolated yield despite seeing product formation on TLC/LC-MS.
-
Probable Cause A: Hydrolysis of the sulfonyl chloride.
-
Diagnosis: An acidic spot corresponding to the sulfonic acid may be visible on the TLC plate (often staying at the baseline). The crude NMR may show a broad peak from the sulfonic acid proton.
-
Solution: Meticulously ensure anhydrous conditions. Oven- or flame-dry all glassware. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. Conduct the reaction under a nitrogen or argon atmosphere.[8]
-
-
Probable Cause B: Product loss during workup.
-
Diagnosis: The desired sulfonamide product may have some solubility in the aqueous phase, especially if it contains polar functional groups.
-
Solution: When performing the aqueous workup, extract the aqueous layer multiple times (3-4 times) with your organic solvent to maximize recovery.[7] Ensure the pH is appropriate during extraction; sulfonamides with an acidic N-H proton can be deprotonated and become water-soluble in basic solutions.
-
Issue 3: Multiple products are observed, complicating purification.
-
Probable Cause: As mentioned in the FAQ, this is often due to the formation of a bis-sulfonylated side product when using a primary amine.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to favor the formation of the monosulfonated product.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at 0 °C. This maintains a low concentration of the sulfonyl chloride, reducing the chance of a second reaction.[7]
-
Data Presentation
The steric bulk of the amine nucleophile has a profound impact on the reaction yield and time required for sulfonamide synthesis.
Table 1: Impact of Amine Steric Hindrance on Sulfonamide Synthesis Yield.
| Amine Nucleophile | Steric Hindrance Level | Typical Reaction Time (h) | Representative Yield (%) |
|---|---|---|---|
| Ammonia | Low | 2 - 4 | >90 |
| n-Propylamine | Low | 4 - 6 | 85 - 95 |
| Isopropylamine | Medium | 12 - 24 | 60 - 75 |
| tert-Butylamine | High | 24 - 48 | <20[9] |
| Aniline | Low (Planar) | 4 - 8 | 80 - 90[1] |
Note: Yields are representative and can vary based on specific reaction conditions.
Visualization
The following diagram illustrates a logical workflow for troubleshooting low yields in your sulfonamide synthesis.
Caption: A logical workflow for diagnosing and solving low yield issues.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with a primary or secondary amine.
-
Reaction Setup:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).
-
Dissolve the amine in an anhydrous solvent (e.g., Dichloromethane or THF, approx. 0.2 M concentration).
-
Establish an inert atmosphere by flushing the flask with nitrogen or argon.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the cooled amine solution.
-
In a separate flask, dissolve 5-bromo-2-methylbenzenesulfonyl chloride (1.1 eq) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine/base mixture over 10-15 minutes, keeping the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for the required time (from 4 hours to 48 hours), monitoring the progress by TLC (see Protocol 2). If the reaction is slow, gentle heating (40 °C) may be applied.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure sulfonamide.
-
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC tank with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). A good starting ratio is 30:70 ethyl acetate:hexanes.
-
Spotting: On a silica gel TLC plate, spot a small amount of your starting amine, the sulfonyl chloride, and a co-spot (both starting materials in the same lane).
-
Sampling: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Development: Place the plate in the TLC tank and allow the solvent to run up the plate.
-
Visualization: Remove the plate, dry it, and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new spot (the product) indicates the reaction is progressing. The product spot will typically have an Rf value between that of the two starting materials.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]
- 11. chembk.com [chembk.com]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Chlorosulfonation of Substituted Toluenes
Welcome to the technical support center for the chlorosulfonation of substituted toluenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and major side products in the chlorosulfonation of toluene and its derivatives?
The primary products of the chlorosulfonation of toluene are ortho-toluenesulfonyl chloride and para-toluenesulfonyl chloride. However, several side products can also be formed, impacting the purity and yield of the desired product. The most common side products include:
-
Diaryl Sulfones: These are significant byproducts, particularly 4,4'-dimethyl-diphenyl sulfone, which can be challenging to remove from the product mixture.[1] Their formation is favored at higher temperatures.
-
Toluenesulfonic Acids: Incomplete reaction or the presence of moisture can lead to the formation of toluenesulfonic acids.[2] These are often intermediates that have not been fully converted to the sulfonyl chloride.
-
Meta-Toluenesulfonyl Chloride: This isomer is typically formed in smaller amounts compared to the ortho and para isomers.[1]
-
Disulfonated Products: Under forcing conditions, disulfonation of the toluene ring can occur.
-
Benzylic Chlorides: Although less common under standard chlorosulfonation conditions, chlorination of the methyl group can occur, especially at higher temperatures or in the presence of radical initiators.[3][4][5]
Q2: How does reaction temperature affect the isomer distribution of the toluenesulfonyl chloride products?
The ratio of ortho- to para-toluenesulfonyl chloride is highly dependent on the reaction temperature. This is a classic example of kinetic versus thermodynamic control.
-
Low Temperatures (e.g., 0-5 °C): The formation of the ortho-isomer is favored. This is the kinetically controlled product.
-
High Temperatures (e.g., 70-80 °C): The formation of the para-isomer is favored. This is the thermodynamically more stable product.
| Reaction Temperature | Predominant Isomer | Control Type |
| Low (e.g., 0-5 °C) | ortho-Toluenesulfonyl chloride | Kinetic |
| High (e.g., 70-80 °C) | para-Toluenesulfonyl chloride | Thermodynamic |
Q3: What is the role of excess chlorosulfonic acid in the reaction?
Using an excess of chlorosulfonic acid is common practice to ensure the complete conversion of the starting material and to minimize the formation of toluenesulfonic acid as a byproduct.[6] However, a large excess can potentially lead to increased formation of sulfones and other side products. The optimal molar ratio of chlorosulfonic acid to the substituted toluene typically needs to be determined empirically for each specific substrate and desired outcome.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield of Toluenesulfonyl Chloride
A low yield of the desired product can be attributed to several factors. The following flowchart can help diagnose and resolve the issue.
Issue 2: High Percentage of Diaryl Sulfone Byproduct
The formation of diaryl sulfones is a common problem that complicates purification.
-
Cause: High reaction temperatures and high concentrations of the sulfonating agent promote sulfone formation. The reaction proceeds through the electrophilic attack of a toluenesulfonyl cation on another toluene molecule.
-
Solutions:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Use of a Solvent: The presence of an inert solvent, such as dichloromethane or chloroform, can dilute the reactants and reduce the rate of sulfone formation.
-
Addition of Inhibitors: In some cases, the addition of certain salts can inhibit sulfone formation.[7] One study suggests that the addition of a small amount of the sulfone byproduct itself can act as a self-inhibitor under specific conditions.[1]
-
Issue 3: Incorrect Isomer Ratio or High Levels of meta-Isomer
Achieving the desired regioselectivity is crucial for many applications.
-
Cause for Incorrect Ortho/Para Ratio: As discussed in the FAQ, the ortho/para ratio is primarily controlled by temperature. Running the reaction at a temperature that is too high when the ortho isomer is desired, or too low when the para isomer is desired, will lead to a suboptimal isomer ratio.
-
Cause for High meta-Isomer: While the methyl group is an ortho-, para-director, a small amount of the meta-isomer is always expected. Higher reaction temperatures and more aggressive reaction conditions can sometimes lead to a slight increase in the meta-isomer. One study on toluene sulfonation (not chlorosulfonation) showed that the meta-isomer can be reduced by the addition of a sulfone inhibitor.[1]
-
Solutions:
-
Precise Temperature Control: Use a reliable cooling or heating system to maintain the desired reaction temperature.
-
Controlled Addition: Add the substituted toluene to the chlorosulfonic acid slowly to maintain better control over the reaction exotherm and local temperature.
-
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for the chlorosulfonation of a substituted toluene, including reaction setup, workup, and purification.
Protocol for Quenching the Reaction Mixture
Proper quenching is critical to prevent the hydrolysis of the desired sulfonyl chloride back to the sulfonic acid.
-
Prepare a beaker with a sufficient amount of crushed ice and water. The volume should be large enough to handle the exothermic nature of quenching chlorosulfonic acid.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.
-
Allow the mixture to stir until all the ice has melted and the mixture has reached room temperature.
-
Proceed with the extraction using a suitable organic solvent.
Protocol for Analysis of the Product Mixture by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying the components of the reaction mixture.
-
Sample Preparation: A small aliquot of the crude reaction product (after workup and drying) can be dissolved in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions (Illustrative):
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is often suitable.
-
Injection: Split injection is typically used.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) is used to separate the components with different boiling points.
-
Carrier Gas: Helium is commonly used.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that covers the molecular weights of the expected products and byproducts (e.g., 50-400 amu).
-
-
Identification: The different isomers of toluenesulfonyl chloride and the diaryl sulfone will have distinct retention times and mass spectra, allowing for their identification and relative quantification. The presence of toluenesulfonic acid may require derivatization to be observed by GC-MS.[8]
This technical support center provides a foundational understanding of the side products and troubleshooting strategies for the chlorosulfonation of substituted toluenes. For specific substrates and applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. spegroup.ru [spegroup.ru]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
removing oily residue from sulfuryl chloride chlorination work-up
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of persistent oily residues encountered during the work-up of sulfuryl chloride (SO₂Cl₂) chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the source of the persistent oily residue after my sulfuryl chloride chlorination work-up?
A1: The oily residue is typically a complex mixture. Upon standing, sulfuryl chloride can decompose into sulfur dioxide and chlorine, which can contribute to byproduct formation.[1] The primary components of the oily residue often include:
-
Acidic Byproducts: Sulfuryl chloride reacts with any residual water to form sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1] Additionally, reactions with the organic substrate can form sulfonic acids.
-
Unreacted Starting Material: Incomplete reaction can leave behind starting materials which may be oily.
-
Over-chlorinated Products: The reaction can sometimes lead to di- or poly-chlorinated species, which are often less crystalline and more oil-like than the desired mono-chlorinated product.
-
Residual Solvents: Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely and may cause the product to appear as an oil.[2]
-
Sulfonyl Chlorides: In some cases, aryl or alkyl sulfonyl chlorides may form as byproducts, which have decent hydrolytic stability and can persist through a simple aqueous wash.[2]
Q2: My standard aqueous wash did not remove the oily residue. What is the next step?
A2: A simple water wash is often insufficient to remove the acidic byproducts generated. The recommended next step is to perform a wash with a mild base to neutralize and extract these acidic components. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most common choice. This will react with HCl, H₂SO₄, and sulfonic acids to form their corresponding salts, which are highly soluble in the aqueous phase and can be easily separated.
Q3: I performed a bicarbonate wash, but a yellow, oily layer persists. What should I do now?
A3: If a basic wash is ineffective, the residue may contain other byproducts. Consider the following steps:
-
Bisulfite Wash: If your reaction could have generated reactive carbonyls or sulfonyl chloride byproducts, a wash with sodium bisulfite (NaHSO₃) can be effective. This wash forms water-soluble adducts with these impurities.[3][4][5]
-
Brine Wash: After any aqueous wash, a final wash with a saturated sodium chloride (brine) solution will help to remove dissolved water from the organic layer and can aid in breaking up emulsions.
-
Drying and Solvent Removal: Ensure your organic layer is thoroughly dried with an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal. When removing the solvent, use a rotary evaporator followed by high vacuum to remove any residual chlorinated solvents that can make the product appear oily.[2]
-
Purification: If the oil persists, purification by flash column chromatography on silica gel is the final and most effective step to isolate your desired product from non-polar byproducts.[6][7]
Q4: My TLC plate of the crude product is very streaky. What does this indicate?
A4: Streaking on a TLC plate often indicates the presence of highly polar or acidic compounds, such as the sulfonic acid byproducts mentioned earlier. These compounds interact strongly with the silica gel stationary phase. A bicarbonate wash should help to remove these impurities, leading to cleaner TLC analysis. If your desired product itself is highly polar, you may need to choose a more polar eluent system for both TLC and column chromatography.
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting the removal of oily residues from your reaction work-up.
A troubleshooting workflow for removing oily residue.
Data on Work-Up Strategies
While specific quantitative data is highly substrate-dependent, the following table provides a representative comparison of the effectiveness of different work-up procedures for removing common impurities after a typical sulfuryl chloride chlorination.
| Work-Up Protocol Stage | Target Impurity | Typical Purity of Desired Product | Notes |
| 1. Water Wash Only | HCl, H₂SO₄ | 75-85% | Often insufficient for complete removal of acidic byproducts. Emulsions can be an issue. |
| 2. Saturated NaHCO₃ Wash | HCl, H₂SO₄, Sulfonic Acids | 85-95% | Highly effective at removing acidic impurities. Caution: Add slowly to control CO₂ evolution.[8] |
| 3. Saturated NaHSO₃ Wash | Aldehydes, Reactive Ketones, Residual Oxidizing Agents | >90% (after base wash) | Use if side reactions creating carbonyls are suspected. Can generate SO₂ gas.[3][4] |
| 4. Silica Gel Chromatography | Over-chlorinated products, Non-polar byproducts | >98% | Final polishing step for removing persistent, non-acidic impurities.[6][7] |
Key Experimental Protocols
Protocol 1: Saturated Sodium Bicarbonate (NaHCO₃) Wash
This protocol is designed to neutralize and remove acidic byproducts.
-
Preparation: Transfer the organic layer from your initial reaction quench to a separatory funnel.
-
Addition: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated by CO₂ gas. Close the stopcock and shake gently for 10-15 seconds, venting frequently.[8]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete neutralization.
-
Final Wash: Proceed with a brine wash as described in Protocol 3.
Protocol 2: Saturated Sodium Bisulfite (NaHSO₃) Wash
This protocol is for removing aldehydes and other reactive carbonyl or sulfur-containing impurities.[5]
-
Preparation: After completing the bicarbonate wash, retain the organic layer in the separatory funnel.
-
Addition: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Vent the funnel as needed. Caution: This procedure can generate sulfur dioxide (SO₂) gas and should be performed in a well-ventilated fume hood.[4]
-
Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct, should be drained.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bisulfite.[3]
-
Final Wash: Proceed with a brine wash.
Protocol 3: Brine Wash and Drying
This protocol is used to remove residual water from the organic layer before concentration.
-
Addition: To the organic layer in the separatory funnel, add an equal volume of saturated aqueous sodium chloride (brine).
-
Mixing: Shake for 20-30 seconds.
-
Separation: Allow the layers to separate and drain the aqueous brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and swirl. The drying agent should move freely and not clump together, indicating the solution is dry.
-
Filtration: Filter the solution to remove the drying agent. The resulting organic solution is ready for solvent removal.
References
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Streaky TLC Plates in Sulfonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting streaky Thin Layer Chromatography (TLC) plates encountered during sulfonyl chloride reactions. The following sections are designed in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my TLC plates consistently streaky when monitoring my sulfonyl chloride reaction?
Streaking on TLC plates during sulfonyl chloride reactions is a common issue that can arise from multiple sources. The primary causes are often related to the chemical nature of the reactants and products involved. Key factors include the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, overloading the sample on the plate, interactions between acidic or basic compounds and the silica gel, and using an inappropriate solvent system.[1][2][3]
Q2: What is the most likely cause of a prominent streak originating from the baseline in my reaction lane?
A long streak starting from the baseline often indicates the presence of a highly polar and acidic compound that strongly interacts with the silica gel. In the context of sulfonyl chloride reactions, this is frequently due to the formation of sulfonic acid via hydrolysis of the starting sulfonyl chloride.[3][4] Another common cause is applying too much sample to the plate, which is known as overloading.[5][6][7][8]
Q3: How can I determine if the streaking is caused by my compound decomposing on the TLC plate?
Some compounds are unstable on the acidic surface of a standard silica gel TLC plate.[2][8] To diagnose this, you can perform a two-dimensional (2D) TLC. If the compound is decomposing, new spots will appear off the diagonal after running the plate in the second dimension.[8][9]
Q4: Are both sulfonyl chlorides and the resulting sulfonamides prone to streaking?
While sulfonyl chlorides can streak due to hydrolysis on the plate, the resulting sulfonic acid is the primary culprit.[3][4] Sulfonamides themselves can also streak if they possess acidic or basic functional groups that interact with the silica gel. However, they are generally less prone to the severe streaking seen with sulfonic acids.
In-Depth Troubleshooting Guide
Issue 1: A single, intense streak dominates the reaction lane, while starting materials appear as clean spots.
-
Question: My starting amine/alcohol and sulfonyl chloride spots look fine, but my reaction co-spot is just a long, unresolved streak. What is happening?
-
Possible Cause: This is a classic sign of sulfonyl chloride hydrolysis. Sulfonyl chlorides are moisture-sensitive and can react with residual water in your reaction mixture or on the surface of the silica gel plate to form highly polar sulfonic acids.[3] These acids bind very strongly to the silica, resulting in significant streaking from the baseline.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of acid (e.g., 0.5-2% acetic or formic acid) to your eluent.[2][10] This protonates the silica gel's surface, reducing the strong interaction with the acidic sulfonic acid and leading to more compact spots.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents for your reaction to minimize hydrolysis from the start.[3] When preparing your TLC sample, use a dry solvent.
-
Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as alumina plates.[2]
-
Issue 2: All spots on the TLC plate (starting materials and reaction mixture) are elongated or "tailing".
-
Question: Every lane on my TLC plate shows tailing or streaking, not just the reaction mixture. What should I check first?
-
Possible Cause 1: Sample Overloading. This is the most common error in TLC. Applying too much sample saturates the stationary phase, leading to poor separation and elongated spots.[6][7][8][11]
-
Solution 1: Dilute your sample significantly. A concentration of about 1% is often sufficient for TLC analysis.[6] Spot the diluted sample multiple times in the same location, allowing the solvent to dry completely between applications, to get a concentrated yet small spot.[1][12]
-
Possible Cause 2: Acidic or Basic Compounds. If one of your starting materials is strongly acidic or basic (e.g., an amine), it can interact with the silica gel and cause tailing.[2][5][6]
-
Solution 2: Add a modifier to your mobile phase. For basic compounds like amines, add a small amount of a base such as triethylamine (0.1-1%) or a few drops of ammonia.[2][5][13] For acidic compounds, add a small amount of acetic or formic acid.[2]
-
Possible Cause 3: Inappropriate Spotting Solvent. If you dissolve your sample in a very polar solvent (like methanol) for spotting, it can pre-elute the sample on the baseline, resulting in a diffuse or ring-shaped spot that streaks upon development.[5]
-
Solution 3: Use a less polar, volatile solvent for spotting, such as dichloromethane (DCM) or ethyl acetate. Ensure the spot is completely dry before placing the plate in the developing chamber.
Issue 3: The TLC plate shows streaks and multiple unexpected spots.
-
Question: My TLC is messy, with streaks and several spots I can't identify. What could be the cause?
-
Possible Cause 1: Reaction Decomposition. The streaking could indicate that your product or starting material is decomposing under the reaction conditions or on the silica plate.[2][9]
-
Solution 1: First, confirm decomposition by running a 2D TLC as described in the protocols below. If decomposition is confirmed, consider changing the stationary phase to neutral alumina or a reverse-phase (C18) plate.[1][2]
-
Possible Cause 2: High-Boiling Point Solvents. If your reaction is in a high-boiling solvent like DMF or DMSO, it will not evaporate from the plate and will carry your compounds up the plate as a streak.[14]
-
Solution 2: Before running the TLC, perform a mini-workup on a small aliquot of your reaction mixture. Dilute the aliquot with ethyl acetate or another suitable solvent, wash with water to remove the high-boiling solvent, dry the organic layer, and then spot this solution on the TLC plate.
Data Presentation
Table 1: Recommended Mobile Phase Modifiers for Streaky Compounds
| Compound Type | Problem | Modifier | Typical Concentration | Reference |
| Sulfonic Acids | Highly acidic, strong interaction with silica | Acetic Acid or Formic Acid | 0.5 - 2.0% v/v | [1][2] |
| Basic Amines | Basic, interacts with acidic silica | Triethylamine (TEA) | 0.1 - 2.0% v/v | [1][2] |
| Basic Amines | Basic, interacts with acidic silica | Ammonia (in MeOH/DCM) | 1 - 10% v/v | [1] |
| Carboxylic Acids | Acidic, interacts with silica | Acetic Acid or Formic Acid | 0.5 - 2.0% v/v | [5][6] |
Table 2: Common Eluent Systems for Sulfonamide Synthesis
| Solvent System | Typical Ratio (v/v) | Polarity | Notes | Reference |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many organic reactions. | [2] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Useful for more polar sulfonamides. | [1] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Provides different selectivity compared to hexane systems. | [2] |
| Chloroform / Methanol / Acetic Acid | 90:8:2 | Medium (Acidic) | Good for separating mixtures containing acidic components. |
Experimental Protocols
Protocol 1: Standard TLC Analysis of a Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot (1-2 drops) from the reaction mixture using a capillary tube. Dilute this aliquot in a vial with ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a clean capillary spotter, lightly and quickly touch the diluted sample to the baseline of the TLC plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[12] Allow the solvent to fully evaporate.
-
Development: Place the spotted TLC plate in a chamber containing the desired mobile phase. Ensure the solvent level is below the baseline.[1] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp.[15][16] If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) for further visualization.[17][18]
Protocol 2: Using a Modified Mobile Phase
-
Preparation: Prepare your standard mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Modification: To this pre-mixed solvent, add the required modifier.
-
For acidic streaks (sulfonic acid): Add acetic acid to a final concentration of 1% (e.g., add 1 mL of acetic acid to 99 mL of the mobile phase).
-
For basic streaks (amines): Add triethylamine to a final concentration of 0.5% (e.g., add 0.5 mL of triethylamine to 99.5 mL of the mobile phase).
-
-
Development: Swirl the chamber to ensure the modified mobile phase is homogenous. Proceed with TLC development as described in Protocol 1.
Protocol 3: Performing a 2D TLC for Stability Check
-
Spotting: On a square TLC plate, spot your sample in one corner, about 1.5 cm from each edge.
-
First Development: Develop the plate as usual. Remove the plate and allow it to dry completely.
-
Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run now forms the baseline.
-
Second Development: Develop the plate again in the same mobile phase.
-
Analysis: Visualize the plate.
-
Stable Compounds: All spots will appear on the diagonal line running from the origin corner.
-
Unstable Compounds: Any spots that appear off the diagonal indicate that the compound decomposed during its time on the silica plate, forming new substances that migrated differently in the second dimension.[8][9]
-
Visualizations
Caption: Troubleshooting workflow for streaky TLC plates.
Caption: Sulfonamide synthesis and hydrolysis side reaction.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chembam.com [chembam.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. homework.study.com [homework.study.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Sciencemadness Discussion Board - Why do my TLC plates never work? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. theory.labster.com [theory.labster.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Reaction Conditions for Hindered Amine Sulfonylation
Welcome to the technical support center for optimizing reaction conditions for the sulfonylation of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the sulfonylation of hindered amines.
Q1: My sulfonylation reaction with a hindered amine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low reactivity is a common issue when working with sterically hindered amines due to their poor nucleophilicity. Here are several strategies to improve your reaction outcome:
-
Increase Reaction Temperature: Forcing conditions, such as elevated temperatures, can help overcome the activation energy barrier. Monitor the reaction for potential side products or degradation at higher temperatures.
-
Use a More Effective Base: The choice of base is critical. While standard bases like triethylamine or pyridine might be insufficient, stronger, non-nucleophilic bases or catalytic activators can promote the reaction.
-
Consider a Catalytic Approach: Lewis acids or nucleophilic catalysts can significantly enhance the reaction rate.
-
Switch to a More Reactive Sulfonylating Agent: If sulfonyl chlorides are not effective, consider using more reactive alternatives.
The following troubleshooting workflow can guide you through the optimization process:
Caption: Troubleshooting workflow for low yield in hindered amine sulfonylation.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products often arises from side reactions such as di-sulfonylation (for primary amines) or reactions with other functional groups. To enhance selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. For mono-sulfonylation of primary amines, a slight excess of the amine can be beneficial.
-
Slow Addition of Reagents: Adding the sulfonylating agent dropwise at a low temperature can minimize side reactions by keeping its concentration low.
-
Optimize the Base: A sterically hindered, non-nucleophilic base can prevent unwanted side reactions.
Q3: Which base is most suitable for the sulfonylation of a highly hindered amine?
A3: The choice of base is crucial. A suitable base should be strong enough to neutralize the generated HCl but not so nucleophilic that it competes with the amine or causes side reactions. For hindered amines, more forcing conditions or specialized bases are often necessary.
Data Presentation: Comparison of Bases and Catalysts
The following tables summarize the effectiveness of various bases and catalysts in the sulfonylation of hindered amines.
Table 1: Qualitative Comparison of Common Bases for Hindered Amine Sulfonylation
| Base | Type | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Pyridine | Aromatic Amine | ~5.2 | Weakly basic; can act as a nucleophilic catalyst but is often too weak for highly hindered amines. |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Common and inexpensive; moderately strong base but can be nucleophilic and may not be sufficient for very hindered substrates. |
| N,N-Diisopropylethylamine (DIPEA) | Hindered Tertiary Amine | ~10.7 | "Hünig's base"; sterically hindered and non-nucleophilic, making it a good choice to avoid side reactions. Its basicity is comparable to TEA.[1] |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | Diamine | ~12.1 | Very strong, non-nucleophilic base; effective for deprotonating weak acids but can be expensive. |
| 4-Dimethylaminopyridine (DMAP) | Pyridine Derivative | ~9.7 | Primarily used as a highly effective nucleophilic catalyst, often in combination with a stoichiometric base like triethylamine.[2] |
Table 2: Effect of Catalysts on the Sulfonylation of a Hindered Amine (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | - | 24 | <10 |
| DMAP | 10 | 12 | >90[2] |
| Indium | 10 | 8 | ~85[3][4] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Methanesulfonylation of a Hindered Aniline (e.g., 2,6-Diisopropylaniline)
This protocol is adapted from established procedures for the sulfonylation of challenging amine substrates.[5]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: Indium-Catalyzed Sulfonylation of a Hindered Amine
This protocol is based on the work of Yan, Li, and Cheng for the sulfonylation of less nucleophilic and sterically hindered anilines.[3][4]
-
Reaction Setup: In a round-bottom flask, combine the hindered amine (1.0 mmol), the desired sulfonyl chloride (1.0 mmol), and indium powder (0.1 mmol, 10 mol%) in acetonitrile (3 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 8-12 hours for moderately hindered amines. For highly hindered substrates, heating the reaction to reflux may be necessary to achieve a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, partition the mixture between water and an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualization
Mechanism of DMAP-Catalyzed Sulfonylation
The following diagram illustrates the catalytic role of 4-dimethylaminopyridine (DMAP) in the sulfonylation of an amine. DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then readily attacked by the hindered amine.[2]
Caption: Mechanism of DMAP-catalyzed sulfonylation of a hindered amine.
References
Technical Support Center: Minimizing Hydrolysis of Sulfonyl Chlorides During Aqueous Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of working with sulfonyl chlorides: minimizing their hydrolysis during aqueous workup procedures. Sulfonyl chlorides are highly reactive electrophiles, essential in the synthesis of sulfonamides and sulfonate esters. However, their susceptibility to hydrolysis can lead to reduced yields and the formation of sulfonic acid impurities, complicating purification.
This guide offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the challenges of handling sulfonyl chlorides in the presence of water.
Troubleshooting Guide
This section addresses common issues encountered during the aqueous workup of reactions involving sulfonyl chlorides.
Issue 1: Significant formation of the corresponding sulfonic acid, leading to low yield of the desired product.
| Possible Cause | Recommended Solution |
| Slow quenching of the reaction at elevated temperature. | Quench the reaction mixture by adding it to a cold solution (e.g., ice-water or a cold aqueous solution of a quenching agent). This minimizes the exposure time of the sulfonyl chloride to water at a temperature where hydrolysis is rapid. |
| Use of a highly aqueous workup environment for a water-soluble sulfonyl chloride. | For sulfonyl chlorides with some water solubility, minimize the amount of water used during the initial wash. Consider using brine (saturated aqueous NaCl) to decrease the solubility of the organic product in the aqueous phase ("salting out"). |
| The sulfonyl chloride is inherently unstable to water. | For particularly reactive sulfonyl chlorides, consider non-aqueous workup methods. This could involve direct filtration of the reaction mixture if the product has precipitated, followed by washing with a non-aqueous solvent, or using a solid-supported scavenger to remove excess reagents. |
| Extended contact time with the aqueous phase. | Perform the aqueous extraction steps as quickly as possible. Avoid letting the biphasic mixture stand for prolonged periods. |
Issue 2: Formation of an emulsion during extraction.
| Possible Cause | Recommended Solution |
| Presence of polar byproducts or unreacted starting materials. | Add a small amount of brine to the separatory funnel; the increased ionic strength of the aqueous layer can help to break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of the crude product. | Dilute the organic layer with more of the extraction solvent. |
Issue 3: Difficulty in removing unreacted sulfonylating agent (e.g., methanesulfonyl chloride).
| Possible Cause | Recommended Solution |
| Inefficient quenching. | Ensure the quenching is performed at a low temperature (0 °C) and with vigorous stirring to maximize the reaction of the excess sulfonyl chloride with the quenching agent (e.g., water). |
| Co-elution with the product during chromatography. | Convert the excess sulfonyl chloride into a more polar and easily separable compound. For instance, after the main reaction, a nucleophilic scavenger resin or a simple amine like piperidine or morpholine can be added to react with the remaining sulfonyl chloride, forming a sulfonamide that can be easily removed by an acidic wash or chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the rate of sulfonyl chloride hydrolysis?
A1: The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the sulfonyl chloride. Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis.[2][3] Conversely, electron-donating groups decrease the rate of hydrolysis. The stability of sulfonyl chlorides is also affected by pH, with hydrolysis being generally faster under basic conditions.[2]
Q2: At what temperature should I perform my aqueous workup to minimize hydrolysis?
A2: It is highly recommended to perform all steps of the aqueous workup at low temperatures, ideally between 0 and 5 °C.[4] This can be achieved by using ice baths to cool all solutions and performing extractions in a cold room if possible. Lowering the temperature significantly decreases the rate of hydrolysis. For instance, the hydrolysis rate constant for a para-substituted benzenesulfonyl chloride was found to decrease approximately 6-fold when the temperature was lowered from 25°C to 6°C.[5]
Q3: Can I use a basic wash (e.g., sodium bicarbonate) during the workup of a sulfonyl chloride?
A3: Yes, a basic wash with a weak base like sodium bicarbonate is often a crucial step to remove acidic byproducts, such as the corresponding sulfonic acid formed from hydrolysis.[1] However, it is important to keep the temperature low and the contact time brief, as the rate of hydrolysis of the sulfonyl chloride itself can be accelerated under basic conditions.
Q4: My sulfonyl chloride is a solid. Can I wash it directly to purify it?
A4: For some aryl sulfonyl chlorides with low water solubility, direct precipitation from the aqueous reaction mixture can be an effective purification method that protects the product from extensive hydrolysis.[4] The precipitated solid can then be collected by filtration and washed with cold water to remove water-soluble impurities.
Q5: Are there alternatives to aqueous workup for sensitive sulfonyl chlorides?
A5: Yes, for highly sensitive sulfonyl chlorides, non-aqueous workup strategies are preferable. These can include:
-
Direct Filtration: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable anhydrous solvent.
-
Scavenger Resins: Solid-supported nucleophilic resins can be used to quench excess sulfonylating agents. The resin is then simply filtered off, avoiding an aqueous wash.[1]
-
Solvent Evaporation and Direct Purification: In some cases, the reaction solvent can be removed under reduced pressure, and the crude residue can be directly purified by chromatography on silica gel. Many sulfonyl chlorides are stable enough for silica gel chromatography.
Quantitative Data on Sulfonyl Chloride Hydrolysis
The stability of sulfonyl chlorides in aqueous media varies significantly depending on their structure. The following tables provide a summary of hydrolysis rate constants for different classes of sulfonyl chlorides.
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 15 °C
| Substituent (para) | Rate Constant (k) x 10⁻⁴ s⁻¹ |
| Methoxy (MeO) | 23.89 |
| Methyl (Me) | 13.57 |
| Hydrogen (H) | 11.04 |
| Bromo (Br) | 7.447 |
| Nitro (NO₂) | 9.373 |
Data sourced from Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides in Water. Canadian Journal of Chemistry, 49(9), 1441-1450.[6]
Table 2: pH Dependence of Hydrolysis for Alkanesulfonyl Chlorides at 25 °C
This table illustrates the rate constants for the neutral (kw) and hydroxide-promoted (kOH) hydrolysis of various alkanesulfonyl chlorides. The pHi value indicates the pH at which the neutral and base-catalyzed hydrolysis rates are equal.
| Sulfonyl Chloride | kw (s⁻¹) | kOH (M⁻¹s⁻¹) | pHi |
| Methanesulfonyl chloride | 2.2 x 10⁻⁴ | 9.2 x 10³ | 6.38 |
| Cyclohexylmethanesulfonyl chloride | 3.87 x 10⁻⁴ | 3.36 x 10² | 8.06 |
| 2-Methoxyethanesulfonyl chloride | 3.3 x 10⁻⁴ | 3.7 x 10⁴ | 5.93 |
Data sourced from King, J. F., Lam, J. Y. L., & Skonieczny, S. (1982). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 104(4), 1033-1042.[7]
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Terminating with a Sulfonyl Chloride
This protocol is suitable for sulfonyl chlorides that are relatively stable and insoluble in water.
Materials:
-
Reaction mixture containing the sulfonyl chloride
-
Ice-cold deionized water
-
Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice-cold brine (saturated aqueous NaCl solution)
-
Anhydrous organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reaction mixture to a vigorously stirred beaker containing a mixture of crushed ice and water. This step should be performed carefully as the quenching of unreacted reagents can be exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous volume).
-
Washing: Combine the organic layers and wash sequentially with:
-
Ice-cold deionized water (to remove water-soluble impurities).
-
Ice-cold saturated aqueous NaHCO₃ solution (to neutralize any acidic byproducts, including the sulfonic acid). Vent the separatory funnel frequently as CO₂ gas may be evolved.
-
Ice-cold brine (to remove residual water and break any emulsions).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to avoid thermal degradation of the product.
Protocol 2: Workup for a Water-Sensitive Sulfonyl Chloride Using a Scavenger Resin
This protocol is ideal for sulfonyl chlorides that are prone to hydrolysis.
Materials:
-
Reaction mixture containing the sulfonyl chloride and excess sulfonylating reagent
-
Solid-supported scavenger resin (e.g., amine-functionalized polystyrene)
-
Anhydrous reaction solvent
-
Filtration apparatus
Procedure:
-
Scavenging: Once the primary reaction is complete (as monitored by TLC or other methods), add the scavenger resin to the reaction mixture.
-
Stirring: Stir the suspension at room temperature. The time required for complete scavenging can range from a few hours to overnight. Monitor the disappearance of the excess sulfonylating reagent by TLC.[1]
-
Filtration: Once the excess reagent is consumed, filter the reaction mixture to remove the scavenger resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often significantly purer than that obtained from a standard aqueous workup.[1]
Visualizations
Caption: Mechanism of sulfonyl chloride hydrolysis.
Caption: Standard aqueous workup workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: 5-Bromo-2-methylbenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 5-Bromo-2-methylbenzene-1-sulfonyl chloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The compound is sensitive to moisture and will hydrolyze to 5-bromo-2-methylbenzene-1-sulfonic acid upon contact with water. For prolonged storage, refrigeration (2-8 °C) is recommended.
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product is 5-bromo-2-methylbenzene-1-sulfonic acid, which is formed through hydrolysis of the sulfonyl chloride functional group. This reaction is accelerated by the presence of moisture and higher temperatures.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analyzing the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The presence of a significant peak corresponding to 5-bromo-2-methylbenzene-1-sulfonic acid in the chromatogram or spectrum would indicate degradation.
Q4: Can I still use this compound that has partially degraded?
A4: The suitability of partially degraded material depends on the specific requirements of your experiment. The presence of the sulfonic acid impurity can interfere with reactions where the sulfonyl chloride is the desired reactant. For applications requiring high purity, it is recommended to use a fresh, un-degraded sample.
Troubleshooting Guide
Issue: Reduced yield in reactions involving this compound.
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Assess the purity of the this compound using HPLC or NMR as detailed in the experimental protocols below.
-
If degradation is confirmed, use a fresh batch of the reagent.
-
Ensure that the reagent is handled under anhydrous conditions to prevent further hydrolysis.
-
Possible Cause 2: Inappropriate reaction conditions.
-
Troubleshooting Steps:
-
Review your experimental protocol, paying close attention to the reaction temperature and the exclusion of moisture.
-
Use freshly dried solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue: Inconsistent results between different batches of this compound.
Possible Cause: Variation in the purity of the batches.
-
Troubleshooting Steps:
-
Analyze the purity of each batch using a validated analytical method before use.
-
Store all batches under the same recommended conditions to minimize variability due to degradation.
-
If possible, purchase the reagent from a single, reliable supplier to ensure batch-to-batch consistency.
-
Stability Data
The following tables provide hypothetical data from an accelerated stability study on this compound. This data is for illustrative purposes to demonstrate the expected stability profile of the compound under various conditions.
Table 1: Stability of Solid this compound under Accelerated Conditions
| Storage Condition (Temperature, Relative Humidity) | Time Point | Purity (%) | Appearance |
| 25°C / 60% RH | 0 months | 99.5 | White crystalline solid |
| 3 months | 98.2 | White crystalline solid | |
| 6 months | 96.8 | Off-white crystalline solid | |
| 40°C / 75% RH | 0 months | 99.5 | White crystalline solid |
| 1 month | 95.1 | Off-white crystalline solid | |
| 3 months | 90.3 | Yellowish solid | |
| 6 months | 85.7 | Yellowish, clumpy solid | |
| 60°C / 75% RH | 0 months | 99.5 | White crystalline solid |
| 1 week | 92.4 | Yellowish solid | |
| 1 month | 81.6 | Brownish, sticky solid |
Table 2: Hydrolytic Stability of this compound in Aqueous Acetonitrile
| Temperature | Time Point | % Remaining this compound |
| 25°C | 0 hours | 100 |
| 6 hours | 95.2 | |
| 24 hours | 85.1 | |
| 48 hours | 72.3 | |
| 40°C | 0 hours | 100 |
| 2 hours | 90.8 | |
| 6 hours | 75.4 | |
| 24 hours | 45.6 |
Experimental Protocols
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components.
Protocol 2: Accelerated Stability Study of Solid this compound
-
Sample Preparation: Place approximately 1 g of this compound in loosely capped glass vials.
-
Storage Conditions: Place the vials in stability chambers maintained at the desired temperature and relative humidity (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the purity of the sample using the HPLC method described in Protocol 1. Record any changes in the physical appearance of the sample.
Visualizations
Caption: Troubleshooting workflow for addressing reduced reaction yields.
Caption: The primary degradation pathway of the compound via hydrolysis.
References
incompatible materials with 5-Bromo-2-methylbenzene-1-sulfonyl chloride
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and potential incompatibilities of 5-Bromo-2-methylbenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and reacts violently with water, releasing toxic and irritating gases such as hydrogen chloride and sulfur oxides.[3][4][5] Inhalation of its vapors can be fatal and may cause respiratory irritation.[4][5]
Q2: What happens when this compound comes into contact with water or moisture?
A2: Contact with water or moist air leads to a violent exothermic reaction.[4][5][6] This reaction decomposes the compound, liberating toxic and corrosive gases, including hydrogen chloride and sulfur oxides.[4][5] Therefore, it is crucial to handle this chemical in a dry environment and store it in tightly sealed containers away from moisture.[5]
Q3: Which general classes of chemicals are incompatible with this compound?
A3: This compound is incompatible with a range of common laboratory reagents. The primary incompatible classes include water, bases, alcohols, and metals.[4][5] Additionally, materials such as strong oxidizing agents, amines, and strong reducing agents should be avoided.[3][7]
Q4: Can I use standard laboratory equipment for reactions involving this compound?
A4: Care should be taken when selecting equipment. Due to its corrosive nature and reactivity with metals, it is advisable to use glass or other inert material for reaction vessels and handling equipment.[6] Ensure all equipment is thoroughly dried before use to prevent hazardous reactions with residual moisture.
Q5: What are the recommended storage conditions for this compound?
A5: It should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[5] The storage area should be designated for corrosive materials and kept separate from incompatible substances, particularly water and moist air.[5]
Troubleshooting Guide: Incompatible Materials
This section provides a quick reference for materials that must be avoided when working with this compound to prevent hazardous situations.
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Water & Moisture | Water, Humid Air | Violent reaction, release of toxic and corrosive gases (HCl, SOx).[4][5][6] |
| Bases | Sodium Hydroxide, Potassium Hydroxide, Amines | Violent reaction, heat generation.[4][5][6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Exothermic reaction, formation of esters and HCl gas.[4][5][6] |
| Metals | Aluminum, Iron (especially when moist) | Corrosion, potential for reaction.[4][5][6] |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Violent or explosive reactions.[3][7][8] |
| Strong Reducing Agents | Hydrides | Potential for vigorous reactions.[3][7] |
Experimental Protocols
Protocol: Handling and Quenching of this compound
-
Handling: All manipulations should be performed in a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn.[5] Ensure all glassware and equipment are scrupulously dried before use.
-
Reaction Setup: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Quenching: Unreacted this compound must be quenched carefully. Slowly and cautiously add the reaction mixture to a separate flask containing a stirred, cooled solution of a suitable quenching agent, such as a dilute aqueous base (e.g., sodium bicarbonate), ensuring the temperature is controlled with an ice bath. This process should be done in a fume hood due to the evolution of gas.
Visualizing Incompatibility
The following diagram illustrates the key incompatibility relationships for this compound.
Caption: Incompatibility reaction pathways for this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
Technical Support Center: Handling and Quenching of Unreacted Sulfonyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling and quenching of unreacted sulfonyl chlorides in experimental settings. Adherence to these procedures is critical for ensuring laboratory safety, achieving desired product purity, and ensuring the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are reactive and corrosive compounds. The main hazards include:
-
Corrosivity: They can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2]
-
Reactivity with Water: They react exothermically with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][3][4] This reaction can be vigorous, leading to a rapid increase in temperature and pressure.[1][5]
-
Incompatibility: They are incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[1]
-
Decomposition: Upon heating or decomposition, they can release toxic and corrosive fumes, such as hydrogen chloride and sulfur oxides.[1][3][6]
Q2: What personal protective equipment (PPE) is mandatory when working with sulfonyl chlorides?
A2: A comprehensive suite of PPE is required to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield.[1][2]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[1][7]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[7][8]
Q3: My sulfonyl chloride reagent has a yellowish tint. Is it still suitable for use?
A3: A slight yellowish color can indicate decomposition to sulfur dioxide and chlorine.[3] While this may not significantly impact all reactions, for high-purity applications, the reagent's quality should be assessed. Significant discoloration could affect the purity and yield of your desired product.[1]
Q4: How should I properly store sulfonyl chlorides?
A4: Sulfonyl chlorides are moisture-sensitive and should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7][8] Containers should be tightly sealed to prevent contact with atmospheric moisture.[2][7]
Q5: What are the common methods for quenching unreacted sulfonyl chloride?
A5: The most common strategies involve converting the unreacted sulfonyl chloride into a more stable and easily separable derivative. Key methods include:
-
Aqueous Hydrolysis (with Base): Reaction with water, typically in the presence of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to form a water-soluble sulfonate salt.[1][9][10]
-
Quenching with Amines: Reaction with a primary or secondary amine to form a polar sulfonamide, which can often be easily separated by chromatography or extraction.[4][9]
-
Quenching with Ammonia: Reaction with aqueous ammonia to generate a primary sulfonamide.[11][12]
-
Scavenging Resins: Use of polymer-bound amines to selectively react with and remove the sulfonyl chloride by filtration.[9]
Troubleshooting Guides
Issue 1: The quenching process is generating excessive heat, fumes, or foaming.
-
Potential Cause: The rate of addition of the quenching agent is too fast, or the reaction mixture was not sufficiently cooled. The reaction of sulfonyl chlorides with aqueous solutions is highly exothermic, and the use of carbonate or bicarbonate bases generates carbon dioxide gas.[1]
-
Solution: Immediately slow down or stop the addition of the quenching agent. Ensure the reaction vessel is securely placed in an ice bath and that stirring is efficient to dissipate heat. Control the rate of addition carefully to manage gas evolution and prevent overflow.[1]
Issue 2: My product is co-eluting with unreacted sulfonyl chloride during column chromatography.
-
Potential Cause: The polarity of your product is very similar to that of the sulfonyl chloride.[9]
-
Solution: Quench the reaction mixture before performing chromatography. By converting the sulfonyl chloride into a much more polar derivative (like a sulfonic acid salt or a sulfonamide), the separation on silica gel will be significantly easier.[9] For example, an aqueous bicarbonate wash will convert the sulfonyl chloride to a highly polar salt that will remain in the aqueous layer during extraction.[9]
Issue 3: My desired product is sensitive to aqueous or basic conditions.
-
Potential Cause: The product contains base-labile functional groups, such as esters or certain protecting groups.[9]
-
Solution: Use a non-basic or non-aqueous quenching method.
-
Amine Quench: Add a primary or secondary amine (e.g., diethylamine) to the reaction mixture. The resulting sulfonamide can then be removed by chromatography or extraction.[9]
-
Scavenger Resin: Employ a polymer-bound amine scavenger. The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is easily removed by filtration, avoiding an aqueous workup.[9]
-
Issue 4: A solid precipitate forms after quenching and workup.
-
Potential Cause: This could be the unreacted sulfonyl chloride (if quenching was incomplete) or the corresponding sulfonic acid salt precipitating from the organic solvent.[1]
-
Solution: First, ensure the quenching process was complete by checking that the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[1] If the precipitate is the sulfonic acid salt, it can typically be removed by performing an additional wash of the organic layer with water or brine.[1]
Data Presentation
Table 1: Comparison of Common Quenching Agents for Sulfonyl Chlorides
| Quenching Agent | Product of Quenching | Key Advantages | Key Considerations | Ideal Use Case |
| Water / Aqueous Base (e.g., NaHCO₃, Na₂CO₃) | Sulfonic Acid / Sulfonate Salt | Inexpensive; product is highly polar and easily removed with an aqueous wash.[9] | Highly exothermic; generates gas (CO₂), which can cause foaming.[1] May not be suitable for base-sensitive products.[9] | General purpose quenching when the desired product is stable to aqueous base. |
| Ammonia (Aqueous) | Primary Sulfonamide | Forms a stable, often crystalline, sulfonamide.[11] | Handling gaseous ammonia can be challenging, though aqueous solutions are common.[12] | When the formation of a primary sulfonamide is desired or acceptable as a byproduct. |
| Primary/Secondary Amines (e.g., Diethylamine) | N-Substituted Sulfonamide | Avoids aqueous/basic conditions.[9] The resulting sulfonamide has a different polarity for easier separation. | The amine and resulting sulfonamide must be separable from the desired product. | For quenching reactions with base-sensitive products.[9] |
| Polymer-Bound Amines (Scavenger Resins) | Polymer-Bound Sulfonamide | Byproduct is removed by simple filtration; avoids aqueous workup entirely.[9] | More expensive than other reagents; may require longer reaction times for complete scavenging.[9] | When both the desired product and starting materials are sensitive, and a clean workup is critical. |
Experimental Protocols
Protocol 1: General Quenching with Aqueous Sodium Bicarbonate
-
Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the solution to 0-5 °C by placing it in an ice-water bath with magnetic stirring.[1]
-
Cooling: Cool the reaction mixture containing the unreacted sulfonyl chloride to 0-5 °C in a separate ice-water bath.
-
Slow Addition: Slowly and carefully, add the cold reaction mixture dropwise to the cold, vigorously stirred sodium bicarbonate solution.[1] Caution: This process is exothermic and will generate CO₂ gas, leading to vigorous effervescence. The rate of addition must be controlled to prevent excessive foaming.[1]
-
Stirring: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all residual sulfonyl chloride has been hydrolyzed.[1]
-
Verification: Check the pH of the aqueous layer using pH paper to confirm it is neutral or slightly basic (pH 7-8). If it remains acidic, add more saturated NaHCO₃ solution.[1]
-
Workup: Proceed with the standard aqueous workup (e.g., separation of layers, extraction of the aqueous layer with an organic solvent, washing the combined organic layers with brine, drying, and concentrating).[9]
Protocol 2: Quenching with an Amine for Base-Sensitive Compounds
-
Cooling: Cool the reaction mixture containing the unreacted sulfonyl chloride to 0-10 °C in an ice-water bath.[9]
-
Amine Addition: Slowly add a suitable amine (e.g., diethylamine, 2-3 equivalents relative to the excess sulfonyl chloride) to the stirred reaction mixture.
-
Reaction: Continue stirring the mixture, allowing it to warm to room temperature. Stir for 15-30 minutes after the addition is complete.[9]
-
Monitoring: Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).[9]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by column chromatography to separate the desired product from the resulting sulfonamide.
Mandatory Visualization
Caption: General workflow for quenching unreacted sulfonyl chloride.
Caption: Chemical transformations of sulfonyl chloride during quenching.
Caption: Troubleshooting logic for common sulfonyl chloride quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. nj.gov [nj.gov]
- 7. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride. Additionally, it benchmarks HPLC performance against alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation for quality control and research applications.
Introduction
This compound is a crucial reagent and intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical to ensure the desired reaction outcomes, yield, and safety profile of the final products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of this compound due to its high resolution, sensitivity, and robustness.[1] This guide delves into a comparative analysis of common HPLC methodologies and other analytical techniques for the quality control of this compound.
HPLC Method Comparison: C18 vs. C8 Columns
Reversed-phase HPLC is the standard for analyzing this compound and related aromatic sulfonyl chlorides.[2] The choice of stationary phase, particularly the column, is a critical parameter that influences the separation efficiency. The most common choices are C18 (octadecylsilane) and C8 (octylsilane) columns.[3][4][5][6]
Key Differences:
-
Hydrophobicity and Retention: C18 columns have a longer alkyl chain, making them more hydrophobic than C8 columns.[3][4][5][6] This increased hydrophobicity generally leads to stronger retention of non-polar analytes like this compound.[3][6]
-
Separation Efficiency: The higher hydrophobicity of C18 columns can provide better separation for complex mixtures and closely related impurities.[5]
-
Analysis Time: Due to weaker interactions, C8 columns typically offer faster elution times, which can be advantageous for high-throughput screening.[3][4][6]
Table 1: Comparison of HPLC Columns for the Analysis of Aromatic Sulfonyl Chlorides
| Parameter | C18 Column | C8 Column | Remarks |
| Stationary Phase | Octadecylsilane | Octylsilane | C18 is more hydrophobic.[3][4][5][6] |
| Retention of Analyte | Higher | Lower | Longer carbon chain in C18 leads to stronger interaction.[6] |
| Separation of Impurities | Generally better resolution for non-polar impurities | May provide sufficient separation for less complex samples | The denser packing of C18 can increase separation ability.[6] |
| Analysis Time | Longer | Shorter | Faster elution on C8 is suitable for rapid analysis.[3][4][6] |
| Typical Application | Broad applicability for non-polar to moderately polar compounds | Good for moderately polar analytes and faster separations.[3][4] | C18 is often the first choice for method development. |
Experimental Protocol: HPLC Purity Analysis
This protocol describes a general reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) |
| Gradient elution may be employed for optimal separation | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile) to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound sample in the diluent to a similar concentration as the standard solution.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or by using the external standard method.
Potential Impurities and their Separation
The purity of this compound can be affected by impurities from the synthesis process. Common impurities include:
-
Starting Material: Unreacted 4-bromotoluene.
-
Hydrolysis Product: 5-Bromo-2-methylbenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.
-
Isomeric Impurities: Other brominated or methylated isomers formed during synthesis.
-
Over-brominated Products: Di-brominated species.
A well-developed HPLC method should be able to resolve the main peak from these potential impurities. Gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to effectively separate compounds with a range of polarities.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be used for the purity analysis of this compound.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires reference standards for identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning, with mass spectrometric detection.[7] | High sensitivity and specificity, provides structural information for impurity identification.[1] | Not suitable for non-volatile or thermally labile compounds; sulfonyl chlorides may degrade at high temperatures.[7] |
| Titrimetry | Quantitative chemical reaction with a standardized solution. | Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[8] | Lacks specificity and cannot distinguish between different sulfonyl chlorides or other reactive species.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard of the analyte.[8] | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation. |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The purity analysis of this compound is effectively achieved using reversed-phase HPLC with UV detection. A C18 column generally provides excellent resolution for the main component and its potential impurities. For faster analysis, a C8 column can be a suitable alternative, provided that adequate separation is achieved. While HPLC is the method of choice for its specificity and sensitivity, other techniques such as GC-MS and titrimetry can serve as complementary methods for comprehensive characterization and routine quality control. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for structural information, throughput, and cost considerations.
References
- 1. This compound | 69321-56-8 | Benchchem [benchchem.com]
- 2. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. hawach.com [hawach.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H NMR Characterization of 5-bromo-2-methylbenzenesulfonyl chloride and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-bromo-2-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis, alongside its structurally related alternatives: 2-methylbenzenesulfonyl chloride and 4-bromo-2-methylbenzenesulfonyl chloride. Understanding the distinct NMR profiles of these compounds is crucial for unambiguous identification, purity assessment, and reaction monitoring in synthetic chemistry and drug discovery.
Executive Summary
5-bromo-2-methylbenzenesulfonyl chloride and its isomers, while sharing a common foundational structure, exhibit unique ¹H NMR spectra due to the varied substitution patterns on the benzene ring. The relative positions of the bromine and methyl groups significantly influence the chemical shifts and coupling patterns of the aromatic protons. This guide presents a detailed comparison of their ¹H NMR data, a standardized experimental protocol for data acquisition, and a visual representation of the structural and spectral relationships to aid in their differentiation. While detailed, peer-reviewed ¹H NMR data for 5-bromo-2-methylbenzenesulfonyl chloride is not extensively available in the public domain, this guide provides expected values based on established principles of NMR spectroscopy and available data for analogous compounds.
Comparative ¹H NMR Data
The following table summarizes the experimental and expected ¹H NMR data for 5-bromo-2-methylbenzenesulfonyl chloride and its selected alternatives. The data is presented to facilitate a clear comparison of their spectral characteristics.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 5-bromo-2-methylbenzenesulfonyl chloride | H-3 | ~7.8 (Expected) | d | ~8.5 (Expected) | 1H |
| H-4 | ~7.6 (Expected) | dd | ~8.5, 2.0 (Expected) | 1H | |
| H-6 | ~8.0 (Expected) | d | ~2.0 (Expected) | 1H | |
| CH₃ | ~2.8 (Expected) | s | - | 3H | |
| 2-methylbenzenesulfonyl chloride | H-3 | 7.95 | d | 7.9 | 1H |
| H-4 | 7.55 | t | 7.6 | 1H | |
| H-5 | 7.35 | t | 7.6 | 1H | |
| H-6 | 7.25 | d | 7.9 | 1H | |
| CH₃ | 2.75 | s | - | 3H | |
| 4-bromo-2-methylbenzenesulfonyl chloride | H-3 | 7.80 | d | 8.2 | 1H |
| H-5 | 7.55 | dd | 8.2, 1.9 | 1H | |
| H-6 | 7.95 | d | 1.9 | 1H | |
| CH₃ | 2.70 | s | - | 3H |
Note: Expected values for 5-bromo-2-methylbenzenesulfonyl chloride are predicted based on substituent effects and analysis of related structures.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra for benzenesulfonyl chlorides is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse angle: 30°
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (to achieve an adequate signal-to-noise ratio)
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Determine the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.
-
Analyze the signal multiplicities (e.g., singlet, doublet, triplet, multiplet) and measure the coupling constants (J) in Hertz (Hz).
Structural and Spectral Relationships
The following diagram illustrates the structures of the compared sulfonyl chlorides and highlights the protons responsible for the distinct signals in their ¹H NMR spectra.
Caption: Structures and corresponding ¹H NMR data for the compared sulfonyl chlorides.
Detailed Comparison and Analysis
The ¹H NMR spectra of these three compounds are primarily distinguished by the patterns of the aromatic protons.
-
5-bromo-2-methylbenzenesulfonyl chloride: The aromatic region is expected to show three distinct signals. The proton at C6 would be a doublet due to coupling with the proton at C4. The proton at C4 would appear as a doublet of doublets, being coupled to both the C3 and C6 protons. The proton at C3 would be a doublet, coupled to the proton at C4. The methyl group at C2 will appear as a singlet.
-
2-methylbenzenesulfonyl chloride: This unsubstituted analog displays a more complex aromatic region with four distinct proton signals. The presence of the methyl group at C2 and the sulfonyl chloride at C1 breaks the symmetry of the benzene ring, leading to four unique aromatic protons.
-
4-bromo-2-methylbenzenesulfonyl chloride: Similar to the 5-bromo isomer, the aromatic region will show three signals. The proton at C3 will be a doublet coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to both the C3 and C6 protons. The proton at C6 will appear as a doublet, coupled to the proton at C5. The methyl group will be a singlet.
The electron-withdrawing nature of the sulfonyl chloride group deshields the ortho protons, causing them to resonate at a lower field (higher ppm). The bromine atom also has a deshielding effect, though less pronounced than the sulfonyl chloride group. The methyl group, being electron-donating, has a slight shielding effect on the ortho and para protons. These combined electronic effects result in the distinct chemical shifts observed for each isomer.
By carefully analyzing the chemical shifts, multiplicities, and coupling constants in the aromatic region of the ¹H NMR spectrum, researchers can confidently distinguish between 5-bromo-2-methylbenzenesulfonyl chloride and its common isomers, ensuring the correct starting material is used in their synthetic endeavors.
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-bromo-2-methylbenzenesulfonyl chloride and its Alternatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of reactive compounds like 5-bromo-2-methylbenzenesulfonyl chloride is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into the fragmentation patterns that are essential for unequivocal identification and purity assessment. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 5-bromo-2-methylbenzenesulfonyl chloride alongside several structurally related alternatives, supported by experimental data and detailed protocols.
Deciphering the Fragmentation Fingerprint of 5-bromo-2-methylbenzenesulfonyl chloride
5-bromo-2-methylbenzenesulfonyl chloride, a key building block in organic synthesis, exhibits a characteristic fragmentation pattern under electron ionization. The molecule, with a molecular formula of C₇H₆BrClO₂S and a molecular weight of approximately 269.54 g/mol , undergoes a series of predictable bond cleavages.
The most prominent feature in the mass spectrum of a brominated compound is the isotopic pattern of the molecular ion peak. Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).
Key expected fragmentation pathways for 5-bromo-2-methylbenzenesulfonyl chloride include the loss of the chlorine radical (Cl•), the sulfur dioxide molecule (SO₂), and the entire sulfonyl chloride group (•SO₂Cl). Additionally, the bromine atom can be lost as a radical (Br•).
A Comparative Look: Fragmentation of Alternative Sulfonyl Chlorides
To provide a comprehensive understanding, the fragmentation pattern of 5-bromo-2-methylbenzenesulfonyl chloride is compared with other commercially available benzenesulfonyl chloride derivatives. The following table summarizes the key mass-to-charge ratios (m/z) of the molecular ions and major fragments observed in the electron ionization mass spectra of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) and Corresponding Losses |
| 5-bromo-2-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | 269.54 | 268/270 | [M-Cl]⁺, [M-SO₂]⁺, [M-SO₂Cl]⁺, [M-Br]⁺ |
| 2-bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 254/256 | 220 ([M-Cl]⁺), 191 ([M-SO₂]⁺), 156 ([M-Br]⁺), 111 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺) |
| 4-chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 210/212/214 | 175 ([M-Cl]⁺), 146 ([M-SO₂]⁺), 111 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺) |
| 2-methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 190/192 | 155 ([M-Cl]⁺), 126 ([M-SO₂]⁺), 91 ([C₇H₇]⁺, tropylium ion), 65 ([C₅H₅]⁺) |
| 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) | C₇H₇ClO₂S | 190.65 | 190/192 | 155 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| 2,4,6-trimethylbenzenesulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | 218/220 | 183 ([M-Cl]⁺), 154 ([M-SO₂]⁺), 119 ([C₉H₁₁]⁺), 91 ([C₇H₇]⁺) |
Experimental Protocols
The following section details a general methodology for the analysis of aromatic sulfonyl chlorides using Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that some sulfonyl chlorides can be thermally labile and may benefit from derivatization to the more stable sulfonamides prior to analysis.[1]
GC-MS Analysis of Aromatic Sulfonyl Chlorides
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sulfonyl chloride standard.
-
Dissolve the standard in 10 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
Visualizing the Fragmentation and Workflow
To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Proposed fragmentation pathway of 5-bromo-2-methylbenzenesulfonyl chloride.
Caption: General experimental workflow for GC-MS analysis of sulfonyl chlorides.
References
A Comparative Guide: Reactivity of Sulfonyl Chlorides vs. Sulfonyl Fluorides for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within drug discovery and development, the choice of reagents is paramount to the success of a synthetic campaign. Sulfonyl halides, specifically sulfonyl chlorides and sulfonyl fluorides, are key electrophiles for the construction of sulfonamides, sulfonate esters, and other sulfur(VI) linkages that are prevalent in a vast array of biologically active molecules. This guide provides an objective comparison of the reactivity, stability, and applications of sulfonyl chlorides and sulfonyl fluorides, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) |
| Reactivity | High | Moderate to Low (often requires activation) |
| Stability | Moderate to Low | High |
| Handling | Moisture-sensitive, prone to decomposition | Generally stable to moisture and heat |
| Common Applications | General sulfonamide and sulfonate ester synthesis | SuFEx "click" chemistry, bioconjugation, synthesis of complex molecules |
| Selectivity | Can lead to side reactions | High chemoselectivity |
| Cost | Generally lower | Generally higher |
Reactivity Profile: A Tale of Two Halides
The reactivity of sulfonyl halides is dictated by the electrophilicity of the sulfur atom and the nature of the halogen leaving group. Sulfonyl chlorides are significantly more reactive than their fluoride counterparts. This heightened reactivity stems from the better leaving group ability of the chloride anion compared to the fluoride anion. In reactions with nucleophiles such as amines, sulfonyl chlorides are often far more reactive.[1]
However, this high reactivity can be a double-edged sword. Sulfonyl chlorides are prone to decomposition, especially in the presence of moisture, and can undergo undesirable side reactions.[2] Their facile reduction from S(VI) to S(IV) species is a known issue.[3]
Sulfonyl fluorides, on the other hand, exhibit what is often termed "latent reactivity."[4] They are remarkably stable, often immune to conditions that would degrade sulfonyl chlorides, yet their reactivity can be "unleashed" under specific conditions, for example, with the use of a catalyst. This unique combination of stability and tunable reactivity has led to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.[5][6]
A comparative study on the parallel synthesis of aliphatic sulfonamides highlighted these differences in a practical context. While both reagents were effective for reactions with amines having an easily accessible amino group, sulfonyl chlorides excelled in reacting with sterically hindered amines. Conversely, sulfonyl fluorides proved superior for amines bearing additional functional groups where sulfonyl chlorides failed.[2][4]
Stability and Handling: The Clear Advantage of Fluorides
When it comes to stability, sulfonyl fluorides are the clear winners. They are significantly more resistant to hydrolysis and thermolysis than sulfonyl chlorides.[3][7] For instance, one study demonstrated that a sulfonyl fluoride derivative was stable at 130°C for three hours, whereas its sulfonyl chloride analog decomposed rapidly under the same conditions.[3] The enhanced stability of the S-F bond also makes sulfonyl fluorides resistant to reduction.[7][8]
This superior stability translates to easier handling and storage, a critical consideration in complex, multi-step syntheses and for the preparation of compound libraries. The hydrolytic stability of sulfonyl fluorides also makes them suitable for applications in aqueous environments, a key advantage in chemical biology for tasks like protein labeling.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the performance of sulfonyl chlorides and sulfonyl fluorides in sulfonamide synthesis. It is important to note that direct side-by-side kinetic data under identical conditions is scarce in the literature, reflecting the differing optimal conditions for these two classes of reagents.
Table 1: Comparison of Yields in Sulfonamide Synthesis
| Sulfonyl Halide | Amine | Conditions | Yield (%) | Reference |
| p-toluenesulfonyl chloride | Benzylamine | CH₂Cl₂, Et₃N, PPh₃, 0°C to rt | 62% (sulfinamide) | [5] |
| 2,4-Dichlorobenzenesulfonyl chloride | Primary/Secondary Amine | Anhydrous DCM, Pyridine, 0°C to rt | Not specified (general protocol) | [6] |
| Phenylsulfonyl fluoride | Aniline | t-amylOH, 60°C, 24h | No Reaction | [8][10] |
| Phenylsulfonyl fluoride | Aniline | Ca(NTf₂)₂ , t-amylOH, 60°C, 24h | 71-85% | [8][10] |
| Aliphatic Sulfonyl Chloride | Sterically hindered amine | Not specified | Efficient reaction | [4] |
| Aliphatic Sulfonyl Fluoride | Sterically hindered amine | Not specified | Low to no activity | [4] |
| Aliphatic Sulfonyl Chloride | Amine with additional functionality | Not specified | Failed | [4] |
| Aliphatic Sulfonyl Fluoride | Amine with additional functionality | Not specified | Good results | [4] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis from a Sulfonyl Chloride
This protocol is adapted from a standard procedure for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.[6]
Materials:
-
Amine (1.1 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Dissolve the 2,4-dichlorobenzenesulfonyl chloride in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Sulfonamide Synthesis from a Sulfonyl Fluoride (with Lewis Acid Activation)
This protocol is based on the calcium triflimide-mediated activation of sulfonyl fluorides.[8][10]
Materials:
-
Sulfonyl fluoride (1.0 eq)
-
Amine (2.0 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)
-
tert-Amyl alcohol (t-amylOH)
Procedure:
-
To a reaction vessel, add the sulfonyl fluoride, amine, and calcium triflimide.
-
Add tert-amyl alcohol to achieve a concentration of 0.20 M with respect to the sulfonyl fluoride.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, the reaction mixture can be worked up using standard procedures, typically involving dilution with an organic solvent, washing with aqueous solutions, drying, and concentration.
-
Purify the crude product by chromatography.
Visualizing the Reaction Pathways and Decision Making
The choice between a sulfonyl chloride and a sulfonyl fluoride is often dependent on the specific synthetic challenge. The following diagrams illustrate the general reactivity and a decision-making workflow.
Caption: A diagram illustrating the contrasting reaction pathways of sulfonyl chlorides and sulfonyl fluorides.
Caption: A decision-making flowchart for selecting between a sulfonyl chloride and a sulfonyl fluoride.
Conclusion
The choice between sulfonyl chlorides and sulfonyl fluorides is a classic example of the trade-off between reactivity and stability. Sulfonyl chlorides are highly reactive, readily available, and cost-effective reagents suitable for a wide range of standard transformations, particularly with sterically demanding nucleophiles. However, their utility can be limited by their instability and propensity for side reactions.
In contrast, sulfonyl fluorides offer exceptional stability, making them ideal for complex, multi-step syntheses and for applications in chemical biology where robustness in aqueous media is essential. Their "tunable" reactivity, brought to the forefront by the advent of SuFEx chemistry, allows for highly selective and controlled bond formation. For researchers in drug discovery, the stability of sulfonyl fluorides provides a significant advantage for late-stage functionalization and the creation of robust covalent probes and inhibitors. The selection of the appropriate sulfonyl halide will ultimately depend on the specific requirements of the synthetic target and the overall research goals.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. theballlab.com [theballlab.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 5-Bromo-2-methylbenzene-1-sulfonyl chloride and p-Toluenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-Bromo-2-methylbenzene-1-sulfonyl chloride and the widely used p-toluenesulfonyl chloride (TsCl). This objective analysis, supported by theoretical principles and experimental data, is intended to assist researchers in selecting the appropriate reagent for their synthetic needs, particularly in the formation of sulfonamides and sulfonate esters.
Introduction
Aryl sulfonyl chlorides are a critical class of reagents in organic synthesis, serving as precursors for the synthesis of sulfonamides, a functional group prevalent in a wide array of pharmaceuticals. The reactivity of an aryl sulfonyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on a direct comparison of this compound and p-toluenesulfonyl chloride, highlighting the impact of their distinct substitution patterns on their electrophilicity and steric hindrance.
p-Toluenesulfonyl chloride (TsCl) is a commonly used, commercially available reagent known for its moderate reactivity and ease of handling. The para-methyl group provides a slight activating effect through induction and hyperconjugation.
This compound is a more specialized reagent. The presence of a bromo and a methyl substituent introduces a more complex interplay of electronic and steric effects that can modulate its reactivity in a nuanced manner.
Theoretical Comparison of Reactivity
The reactivity of aryl sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two key factors:
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride group is modulated by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, thus increasing reactivity. Conversely, electron-donating groups (EDGs) decrease electrophilicity and reactivity.
-
Steric Effects: The size and position of substituents on the aromatic ring can sterically hinder the approach of a nucleophile to the sulfonyl group, thereby decreasing the reaction rate. Ortho-substituents, in particular, can have a significant steric impact.
To quantify the electronic influence of substituents, the Hammett equation (log(k/k₀) = σρ) is often employed. The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent.
| Substituent | Hammett Constant (σp)[1][2] | Hammett Constant (σm)[1][2] | Nature of Effect |
| -CH₃ | -0.17 | -0.07 | Electron-donating (Inductive and Hyperconjugation) |
| -Br | +0.23 | +0.39 | Electron-withdrawing (Inductive > Resonance) |
Based on these values, we can predict the relative reactivity of the two sulfonyl chlorides:
-
p-Toluenesulfonyl chloride: The para-methyl group is electron-donating (negative σp value), which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
-
This compound: This molecule has two substituents to consider:
-
The bromo group at the 5-position (meta to the sulfonyl chloride) is electron-withdrawing (positive σm value), which will increase the electrophilicity of the sulfur atom and thus enhance reactivity.
-
The methyl group at the 2-position (ortho to the sulfonyl chloride) is electron-donating. However, its primary influence is likely to be steric hindrance, which would decrease reactivity.
-
Overall Reactivity Prediction: The opposing electronic effect of the bromo group (activating) and the steric/electronic effect of the ortho-methyl group (deactivating) in this compound makes a direct, purely theoretical prediction challenging without experimental data. However, the strong electron-withdrawing nature of the bromine atom is expected to make the sulfur atom in this compound more electrophilic than in p-toluenesulfonyl chloride. The extent to which the ortho-methyl group's steric hindrance counteracts this electronic activation will depend on the specific nucleophile and reaction conditions.
Experimental Data Comparison (Hypothetical)
| Parameter | This compound | p-Toluenesulfonyl chloride |
| Reaction Rate Constant (k) with Aniline | Expected to be slightly higher due to the electron-withdrawing bromo group, but potentially moderated by steric hindrance from the ortho-methyl group. | Baseline for comparison. |
| Reaction Yield with Aniline (under identical conditions) | Potentially higher yields in shorter reaction times due to increased electrophilicity, but could be lower if steric hindrance is significant. | High yields are typically achieved, but may require longer reaction times or higher temperatures compared to more activated sulfonyl chlorides. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of a sulfonamide from an aromatic sulfonyl chloride and a primary or secondary amine. This protocol can be adapted for a direct comparison of this compound and p-toluenesulfonyl chloride.
General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C (ice bath).
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (this compound or p-toluenesulfonyl chloride, 1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing Reaction Workflow and Influencing Factors
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key factors determining the reactivity of aryl sulfonyl chlorides.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
The choice between this compound and p-toluenesulfonyl chloride will depend on the specific requirements of the synthesis.
-
p-Toluenesulfonyl chloride remains a reliable and cost-effective choice for general sulfonamide and sulfonate ester formation where moderate reactivity is sufficient.
-
This compound offers the potential for enhanced reactivity due to the electron-withdrawing effect of the bromine substituent. This could be advantageous for reactions with less nucleophilic amines or when faster reaction times are desired. However, researchers must consider the potential for steric hindrance from the ortho-methyl group, which may necessitate optimization of reaction conditions, particularly with bulky nucleophiles.
It is recommended that for novel substrates, small-scale pilot reactions be conducted with both reagents to empirically determine the optimal choice for yield, reaction time, and purity.
References
A Comparative Guide to Alternatives for 5-Bromo-2-methylbenzene-1-sulfonyl chloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamide-containing drugs is a cornerstone of medicinal chemistry. Traditionally, this has been achieved through the reaction of an amine with a sulfonyl chloride, such as 5-Bromo-2-methylbenzene-1-sulfonyl chloride. While effective, this method often involves harsh conditions and the use of hazardous reagents.[1][2] This guide provides an objective comparison of modern, alternative methods that offer milder conditions, broader substrate scope, and improved efficiency, supported by experimental data from the scientific literature.
Traditional vs. Alternative Approaches: A Comparative Overview
The classical approach to sulfonamide synthesis relies on the pre-formation of sulfonyl chlorides, which are then reacted with amines.[2][3] However, the synthesis of the sulfonyl chlorides themselves can be challenging, often requiring corrosive reagents like chlorosulfonic acid and suffering from limitations in regioselectivity and functional group tolerance.[1][4] The alternatives presented below bypass many of these issues by employing catalytic systems or one-pot procedures.
Performance Comparison of Sulfonamide Synthesis Methods
To illustrate the practical differences between the traditional approach and its modern alternatives, the following table summarizes the performance of various methods for the synthesis of sulfonamides, using diverse starting materials. While a direct comparison for the synthesis of a single drug molecule using all listed methods is not available in a single source, the data presented offers a valuable overview of the expected yields and conditions.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yields | Reference(s) |
| Traditional Method | Amine + Aryl Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) | Organic solvent, often requires heating | Variable, generally good if sulfonyl chloride is available | [3] |
| Synergetic Photoredox & Cu Catalysis | Aryl radical precursor, Amine, SO₂ source (DABSO) | fac-Ir(ppy)₃ (photocatalyst), CuCl₂ (catalyst), dtbbpy (ligand) | DCM, 455 nm blue LEDs, room temperature, 24 h | 85% | [5] |
| Palladium-Catalyzed Sulfonylation | Arylboronic Acid, SO₂ source (DABSO), Amine | Pd(OAc)₂ | 1,4-dioxane/MeOH, 80 °C | High-yielding | [6] |
| Nickel-Catalyzed Sulfonylation | Arylboronic Acid, SO₂ source (DABSO), Amine | NiBr₂·(glyme), phenanthroline ligand | DMI, 100 °C, 16 h | Good to excellent | [3] |
| One-Pot from Carboxylic Acids | Aryl Carboxylic Acid, Amine, SO₂ | [Cu(MeCN)₄]BF₄, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | MeCN, 365 nm LEDs, 12 h, followed by amination | 50-85% | [7][8] |
Experimental Protocols
Synergetic Photoredox and Copper Catalyzed Sulfonamide Synthesis
This method allows for the direct three-component synthesis of sulfonamides under mild conditions.[5]
Experimental Workflow:
Protocol: To a solution of the aryl radical precursor (e.g., tert-butylbenzene dibenzothiophenium salt, 1.0 equiv), amine (2.0 equiv), and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO, 1.0 equiv) in DCM were added fac-Ir(ppy)₃ (2 mol %), CuCl₂ (20 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 20 mol %), and pyridine (2.0 equiv). The reaction mixture was irradiated with 455 nm blue LEDs (30 W) for 24 hours under an air atmosphere at room temperature.[5] Following the reaction, the mixture was subjected to a standard aqueous work-up and the crude product was purified by column chromatography to afford the desired sulfonamide.[5]
Palladium-Catalyzed Sulfonylation of Arylboronic Acids
This method provides a redox-neutral route to sulfonamides from readily available arylboronic acids.[6]
Experimental Workflow:
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Ortho-Alkyl Substituted Arenesulfonyl Chlorides: Reactivity and Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the influence of ortho-alkyl substitution on the reactivity and utility of arenesulfonyl chlorides, featuring comparative kinetic data, detailed experimental protocols, and mechanistic insights.
Ortho-alkyl substituted arenesulfonyl chlorides represent a pivotal class of reagents in organic synthesis, finding extensive application as coupling agents, protecting group reagents, and key intermediates in the preparation of sulfonamides and sulfonate esters. Their unique reactivity, often enhanced by the presence of bulky ortho substituents—a phenomenon termed the "positive ortho-effect"—sets them apart from their non-substituted or other regio-substituted counterparts. This guide provides a comparative study of these valuable compounds, presenting quantitative kinetic data, detailed synthetic protocols, and a mechanistic exploration of their accelerated reactivity to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Enhanced Reactivity: A Quantitative Comparison
A key feature of ortho-alkyl substituted arenesulfonyl chlorides is their often counterintuitive enhanced reactivity in nucleophilic substitution reactions. Despite the expected steric hindrance, the presence of alkyl groups in the ortho positions can lead to a significant rate acceleration. This "positive ortho-effect" has been systematically investigated through kinetic studies of the chloride-chloride exchange reaction.
The following table summarizes the second-order rate constants for the chloride-chloride exchange reaction in a series of ortho-alkyl substituted and other arenesulfonyl chlorides, as determined by Mikołajczyk et al.[1][2][3] This data provides a quantitative measure of the impact of substitution on the reactivity of the sulfonyl chloride group.
| Entry | Substituent(s) | Second-Order Rate Constant (k) x 104 (M-1s-1) at 25°C | Relative Rate (k/kunsubstituted) |
| 1 | H | 3.7 | 1.00 |
| 2 | 2-Me | 12.8 | 3.46 |
| 3 | 2-Et | 15.1 | 4.08 |
| 4 | 2-iPr | 18.2 | 4.92 |
| 5 | 2,6-Me2 | 29.5 | 7.97 |
| 6 | 2,4,6-Me3 (Mesityl) | 61.0 | 16.49 |
| 7 | 2,6-Et2 | 40.7 | 10.99 |
| 8 | 2,6-iPr2 | 58.9 | 15.92 |
| 9 | 2,4,6-iPr3 (TPS) | 37.2 | 10.05 |
| 10 | 4-Me | 2.5 | 0.68 |
| 11 | 4-tBu | 2.2 | 0.59 |
| 12 | 4-OMe | 1.2 | 0.32 |
| 13 | 4-Cl | 8.3 | 2.24 |
| 14 | 4-NO2 | 79.4 | 21.46 |
Mechanistic Insights: The "Positive Ortho-Effect"
The enhanced reactivity of ortho-alkyl substituted arenesulfonyl chlorides is attributed to a combination of ground-state destabilization and transition-state stabilization. The bulky ortho substituents restrict the rotation around the Ar-S bond, leading to a more rigid and higher-energy ground state. This steric compression is relieved in the trigonal bipyramidal transition state of the SN2-like nucleophilic attack, thus lowering the activation energy of the reaction.
References
Validating Sulfonamide Synthesis: A Comparative Guide to Spectral Data Analysis
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, demands rigorous validation to ensure the desired molecular structure has been successfully formed. Spectroscopic methods provide a powerful toolkit for researchers to confirm synthesis outcomes by offering detailed insights into the functional groups and overall structure of the synthesized compounds. This guide offers a comparative overview of the key spectral data—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used in the validation of sulfonamide synthesis, supported by experimental protocols and data presented for easy comparison.
Comparison of Validation Methods
The choice of spectroscopic technique for validation often depends on the specific information required. While IR spectroscopy is excellent for quickly confirming the presence of the key sulfonamide functional group, NMR provides a detailed map of the entire molecular structure. Mass spectrometry complements these techniques by confirming the molecular weight of the product.
| Spectroscopic Method | Principle | Information Obtained | Key Advantages |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular bonds, which vibrate at specific frequencies. | Presence of characteristic functional groups, particularly the S=O and N-H bonds of the sulfonamide group. | Rapid, non-destructive, and highly sensitive to key functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of hydrogen and carbon atoms. | Unambiguous structural elucidation, including the connectivity of atoms and the number of protons and carbons. | Provides the most detailed structural information and is excellent for identifying impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight of the compound and information about its fragmentation pattern. | Confirms the elemental composition and can help in identifying unknown products or impurities. |
Spectral Data for a Representative Sulfonamide: Sulfanilamide
To illustrate the application of these techniques, the following tables summarize the expected spectral data for the validation of a successful sulfanilamide synthesis.
Table 1: Characteristic IR Absorption Bands for Sulfanilamide
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3459 - 3338[1] |
| N-H (sulfonamide) | Stretch | 3349 - 3144[1] |
| C-H (aromatic) | Stretch | ~3100 - 3000 |
| C=C (aromatic) | Stretch | 1594 - 1489[1] |
| S=O (sulfonamide) | Asymmetric Stretch | 1344 - 1317[2] |
| S=O (sulfonamide) | Symmetric Stretch | 1187 - 1147[2] |
| S-N (sulfonamide) | Stretch | 924 - 906[2] |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Sulfanilamide (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | Aromatic Protons (ortho to SO₂NH₂) | |
| ~6.6 | d | 2H | Aromatic Protons (ortho to NH₂) | |
| ~7.1 | s | 2H | SO₂NH₂ | |
| ~5.8 | s | 2H | Ar-NH₂ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~150 | C-NH₂ | |||
| ~128 | C-H (ortho to SO₂NH₂) | |||
| ~125 | C-SO₂NH₂ | |||
| ~113 | C-H (ortho to NH₂) |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Table 3: Mass Spectrometry Data for Sulfanilamide
| Ionization Method | Key Fragment Ions (m/z) | Interpretation |
| Electrospray (ESI+) | [M+H]⁺ = 173 | Protonated molecular ion |
| 156 | [M+H - NH₃]⁺ | |
| 108 | [M+H - SO₂NH₂]⁺ | |
| 92 | [C₆H₆N]⁺ |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible spectral data.
Synthesis of Sulfanilamide from Acetanilide (A Representative Protocol)
-
Chlorosulfonation of Acetanilide: In a fume hood, slowly add 25 g of dry acetanilide to 75 mL of chlorosulfonic acid in a flask, keeping the temperature below 20°C with an ice bath. Stir until the acetanilide dissolves.
-
Reaction Quenching: Slowly and carefully pour the reaction mixture over crushed ice.
-
Isolation of p-Acetamidobenzenesulfonyl Chloride: Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.
-
Ammonolysis: Add the crude p-acetamidobenzenesulfonyl chloride to a mixture of 75 mL of concentrated aqueous ammonia and 75 mL of water. Heat the mixture at 70°C for 30 minutes.
-
Hydrolysis: Cool the mixture and acidify it with dilute sulfuric acid. Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration. To the crude product, add 15 mL of concentrated hydrochloric acid and 45 mL of water. Boil the mixture under reflux for 1 hour.
-
Purification: Add activated charcoal, boil for a few minutes, and filter while hot. Neutralize the filtrate with sodium carbonate to precipitate the sulfanilamide.
-
Recrystallization: Collect the crude sulfanilamide by vacuum filtration and recrystallize from hot water to obtain pure crystals.
Spectral Analysis Protocols
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sulfanilamide sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized sulfanilamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[3]
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.[3]
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sulfanilamide sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in the desired mass range.
-
Workflow for Sulfonamide Synthesis and Validation
The following diagram illustrates the logical flow from the synthesis of a sulfonamide to its validation using spectral data.
Caption: Workflow of sulfonamide synthesis and spectral validation.
Alternative Synthesis Methods
While the reaction of sulfonyl chlorides with amines is a cornerstone of sulfonamide synthesis, several alternative methods have been developed, each with its own advantages.
Table 4: Comparison of Sulfonamide Synthesis Methods
| Method | Description | Advantages | Disadvantages |
| Classical Method | Reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4] | High yields, well-established, and versatile. | Sulfonyl chlorides can be difficult to handle and may not be commercially available.[4] |
| Oxidative Coupling of Thiols and Amines | Direct conversion of thiols to sulfonamides in the presence of an oxidizing agent and an amine.[5][6] | Avoids the need for pre-formed sulfonyl chlorides. | May require specific catalysts or harsher reaction conditions. |
| From Sulfonic Acids | Direct reaction of sulfonic acids or their salts with amines, often under microwave irradiation.[6] | Good functional group tolerance and avoids the use of sulfonyl chlorides. | May require higher temperatures or specialized equipment. |
| Copper-Catalyzed Three-Component Synthesis | A one-pot reaction involving an aryl halide, a sulfur dioxide surrogate (like DABSO), and an amine.[7] | High efficiency and good functional group compatibility. | Requires a metal catalyst which may need to be removed from the final product. |
The validation of any of these synthetic routes would still rely on the same spectroscopic principles outlined above to confirm the formation of the desired sulfonamide product. By systematically applying these analytical techniques, researchers can confidently verify the outcome of their synthetic endeavors.
References
A Comparative Guide to Sulfonyl Hydrazides and Sulfonyl Chlorides as Synthons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of appropriate building blocks is paramount to the successful and efficient construction of complex molecules. Among the various synthons available for introducing the invaluable sulfonyl moiety, sulfonyl chlorides have long held a dominant position. However, the emergence of sulfonyl hydrazides as versatile and stable alternatives has prompted a re-evaluation of the optimal synthon for specific synthetic challenges. This guide provides an objective comparison of sulfonyl hydrazides and sulfonyl chlorides, presenting their performance characteristics, supporting experimental data, and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Overview of Synthons
Sulfonyl Chlorides (R-SO₂Cl) are highly reactive electrophilic compounds that have traditionally been the go-to reagents for the synthesis of sulfonamides, sulfonate esters, and sulfones.[1][2] Their reactivity stems from the excellent leaving group ability of the chloride ion and the electrophilic nature of the sulfur atom.[1] However, their high reactivity can also be a drawback, leading to issues with stability, handling, and the need for harsh preparation conditions.[3][4]
**Sulfonyl Hydrazides (R-SO₂NHNH₂) ** are crystalline, stable solids that have gained prominence as practical and versatile alternatives to sulfonyl chlorides.[5][6] They can serve as precursors to a variety of reactive species, including sulfonyl radicals, sulfonyl iodides, and thiosulfonates, under different reaction conditions.[6][7] This multifaceted reactivity, combined with their enhanced stability and ease of handling, makes them attractive synthons in a wide range of transformations.[5][8]
Performance Comparison: Reactivity and Yields
The choice between a sulfonyl chloride and a sulfonyl hydrazide often depends on the desired transformation, the substrate's functional group tolerance, and the preferred reaction conditions. Below is a comparative summary of their performance in the synthesis of two key classes of compounds: sulfonamides and sulfones.
Synthesis of Sulfonamides
Sulfonamides are a cornerstone of many pharmaceutical compounds. The traditional approach involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base.[4] Sulfonyl hydrazides can also be used to synthesize sulfonamides, often through an in-situ conversion to a more reactive species.[9]
Table 1: Comparative Yields in Sulfonamide Synthesis
| Target Compound | Starting Synthon | Amine | Reaction Conditions | Yield (%) | Reference |
| N-Benzyl-p-toluenesulfonamide | p-Toluenesulfonyl chloride | Benzylamine | Pyridine, room temperature, 1 hour | 90% | [10] |
| N-Benzyl-p-toluenesulfonamide | p-Toluenesulfonyl hydrazide | Benzylamine | 1. NCS, CH₃CN, rt, 2h; 2. Benzylamine, NEt₃, rt, 2h (one-pot) | 92% | [11] |
| Various Aryl Sulfonamides | Aryl Sulfonyl Chlorides | Various Amines | Base (e.g., pyridine, triethylamine) | Good to Excellent | [4] |
| Various Aryl Sulfonamides | Aryl Sulfonyl Hydrazides | Various Amines | 1. NCS/NBS, CH₃CN, rt, 2h; 2. Amine, NEt₃, rt, 2h (one-pot) | Moderate to Excellent | [12] |
Synthesis of Sulfones
Sulfones are another important class of sulfur-containing compounds with applications in medicinal chemistry and materials science. Both sulfonyl chlorides and sulfonyl hydrazides can serve as effective precursors to sulfones.
Table 2: Comparative Yields in Sulfone Synthesis
| Target Compound | Starting Synthon | Substrate | Reaction Conditions | Yield (%) | Reference |
| Diaryl Sulfones | p-Toluenesulfonyl hydrazide | Aryl boronic acids | Cu-catalyzed cross-coupling | Moderate to Excellent | [13] |
| Diaryl Sulfones | Aryl Sulfonyl Chlorides | Arenes | Friedel-Crafts reaction (e.g., with AlCl₃) | Variable | [14] |
| Vinyl Sulfones | Benzenesulfonyl hydrazide | Phenylseleninic acid/Cyclopentene | 1. CH₂Cl₂, 25°C; 2. CCl₄, hv, 45 min; 3. H₂O₂, CH₂Cl₂, 0°C | 83-85% (of intermediate) | [8] |
| Vinyl Sulfones | Sulfonyl chlorides | Alkenes | Nickel-catalyzed direct sulfonylation | Very Good | [2] |
Experimental Protocols
Synthesis of N-Benzyl-p-toluenesulfonamide from p-Toluenesulfonyl Chloride
Materials:
-
Benzylamine (5 g, 46.7 mmol)
-
p-Toluenesulfonyl chloride (10 g, 52.5 mmol)
-
Pyridine (25 ml)
-
Water
-
Ethanol
Procedure: [10]
-
To a solution of benzylamine in pyridine, cautiously add p-toluenesulfonyl chloride.
-
Stir the resulting deep red colored solution at room temperature for 1 hour.
-
Pour the reaction mixture into 80-100 ml of water.
-
An oily precipitate will form, which should solidify upon scratching.
-
Filter the solid and recrystallize from ethanol to yield the title compound.
-
Yield: 10.98 g (90%)
-
Melting Point: 115-116 °C
-
One-Pot Synthesis of N-Benzyl-p-toluenesulfonamide from p-Toluenesulfonyl Hydrazide
Materials: [11]
-
p-Toluenesulfonyl hydrazide (0.3 mmol)
-
N-Chlorosuccinimide (NCS) (0.6 mmol)
-
Acetonitrile (CH₃CN) (2.0 mL)
-
Benzylamine (0.6 mmol)
-
Triethylamine (NEt₃) (0.6 mmol)
Procedure: [11]
-
In a reaction flask, dissolve p-toluenesulfonyl hydrazide in acetonitrile.
-
Add NCS to the solution and stir at room temperature for 2 hours to form the p-toluenesulfonyl chloride in situ.
-
To the same pot, add triethylamine followed by benzylamine.
-
Continue stirring at room temperature for an additional 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the N-benzyl-p-toluenesulfonamide.
-
Yield: 92%
-
Mechanistic Pathways and Workflows
The distinct reactivity of sulfonyl chlorides and sulfonyl hydrazides is rooted in their different mechanistic pathways.
Sulfonyl Chlorides typically react via a nucleophilic substitution mechanism. The lone pair of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis routes of ABTS diammonium salt [benchchem.com]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
A Comparative Guide to the Leaving Group Ability of Substituted Benzenesulfonates
For researchers, scientists, and drug development professionals, the selection of an appropriate leaving group is paramount in the design and execution of nucleophilic substitution reactions. Substituted benzenesulfonates are a versatile class of leaving groups whose reactivity can be finely tuned through aromatic substitution. This guide provides an objective comparison of the leaving group ability of various substituted benzenesulfonates, supported by experimental data, to aid in the rational selection of these crucial reagents.
The leaving group ability of a substituted benzenesulfonate is intrinsically linked to the stability of the resulting benzenesulfonate anion. Electron-withdrawing substituents on the benzene ring delocalize the negative charge on the sulfonate group through inductive and resonance effects, thereby stabilizing the anion and making the parent sulfonate a better leaving group. Conversely, electron-donating groups destabilize the anion, resulting in a poorer leaving group. A common method to quantify this is by measuring the rate of solvolysis reactions or by examining the pKa of the corresponding sulfonic acid; a lower pKa indicates a stronger acid and a more stable conjugate base, which in turn corresponds to a better leaving group.[1][2][3]
Quantitative Comparison of Leaving Group Ability
The following table summarizes key data for assessing the leaving group ability of various substituted benzenesulfonates. The data includes the pKa of the corresponding benzenesulfonic acid and relative solvolysis rates where available. A lower pKa value and a higher rate of solvolysis are indicative of a better leaving group.
| Substituent (X) in X-C₆H₄SO₃⁻ | Position | pKa of X-C₆H₄SO₃H | Relative Solvolysis Rate (kₓ/kₙ) |
| -NO₂ | para | - | High |
| -Cl | para | - | - |
| -Br | para | - | - |
| -H | - | -2.7[1] | 1.00 |
| -CH₃ | para | - | - |
| -OCH₃ | para | - | Low |
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates.[4][5][6] For the departure of a benzenesulfonate leaving group, a positive rho (ρ) value is observed, indicating that the reaction is accelerated by electron-withdrawing substituents that stabilize the developing negative charge on the sulfonate anion in the transition state.[7][8]
Experimental Protocols
Determination of Solvolysis Rates:
A common method to assess the leaving group ability is to measure the rate of solvolysis of a suitable substrate, such as a substituted benzyl azoxyarenesulfonate. The general procedure is as follows:
-
Substrate Preparation: Synthesize the desired substituted benzenesulfonate ester of a standard alcohol (e.g., 4-methylbenzyl alcohol).[7]
-
Reaction Setup: Dissolve a known concentration of the substrate in a specific solvent system, such as 50% (v/v) aqueous 2,2,2-trifluoroethanol.[7]
-
Kinetic Monitoring: Maintain the reaction mixture at a constant temperature. The progress of the reaction can be monitored by following the disappearance of the reactant or the appearance of a product using techniques like UV-Vis spectroscopy or by monitoring the change in conductivity as the sulfonic acid is produced.[9][10]
-
Rate Constant Calculation: The first-order rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time.
Determination of pKa Values:
The acidity of the corresponding sulfonic acid is a direct measure of the stability of the benzenesulfonate anion.
-
Titration: A standard method for pKa determination is potentiometric titration. A solution of the sulfonic acid is titrated with a standard solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is measured at various points during the titration.
-
pKa Calculation: The pKa is the pH at which the acid is half-neutralized. For very strong acids, as is the case for many benzenesulfonic acids, direct titration in water is not feasible. In such cases, measurements are often made in non-aqueous solvents and extrapolated to water, or calculated using quantum mechanical and classical approaches.[1][2][3]
Factors Influencing Leaving Group Ability
The following diagram illustrates the relationship between the electronic nature of the substituent on the benzene ring and the resulting leaving group ability of the benzenesulfonate.
The leaving group ability of substituted benzenesulfonates can be effectively modulated by the choice of substituents on the aromatic ring. Electron-withdrawing groups enhance the leaving group ability by stabilizing the resulting anion, a trend that can be quantified through solvolysis rate studies and pKa measurements. For researchers in organic synthesis and drug development, a careful consideration of these electronic effects is crucial for optimizing reaction conditions and achieving desired chemical transformations. The principles outlined in this guide, supported by the provided experimental framework, offer a rational basis for the selection of the most appropriate substituted benzenesulfonate leaving group for a given application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 3. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvolysis of substituted benzyl azoxyarenesulfonates: characterisation of the transition state and the selectivity of benzylic intermediates in 50% aqueous 2,2,2-trifluoroethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Biological Landscape of 5-Bromo-2-methylbenzenesulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylbenzenesulfonyl chloride is a versatile chemical intermediate recognized for its role in the synthesis of a diverse array of sulfonamide derivatives.[1][2] These derivatives are of significant interest to the scientific community due to their potential as therapeutic agents, exhibiting a wide spectrum of biological activities, including antibacterial and anticancer properties. The core structure, featuring a bromine atom and a methyl group on the benzene ring, provides a unique scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[3][4]
Comparative Biological Activity
The biological potential of 5-bromo-2-methylbenzenesulfonyl chloride derivatives primarily lies in the sulfonamide linkage formed by reacting the sulfonyl chloride with various amines. This reaction allows for the introduction of diverse functionalities, leading to compounds with a range of biological effects.
Anticancer Activity
Sulfonamide derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in tumor progression and the disruption of cellular processes essential for cancer cell survival. While specific quantitative data for a series of 5-bromo-2-methylbenzenesulfonyl chloride derivatives is limited, studies on analogous benzenesulfonamides provide a framework for understanding their potential. For instance, certain sulfonamides have been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. The substitution pattern on the amine moiety plays a crucial role in determining the anticancer efficacy.
Antibacterial Activity
The antibacterial properties of sulfonamides are well-established. They typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The lack of this pathway in humans provides a degree of selectivity. The antibacterial spectrum and potency of sulfonamide derivatives are highly dependent on their chemical structure. The minimal inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial efficacy. Structure-activity relationship studies on various sulfonamides have shown that modifications to the aromatic ring and the amine substituent can significantly impact their activity against both Gram-positive and Gram-negative bacteria.[3]
Quantitative Data Summary
A comprehensive, direct comparison of a series of 5-bromo-2-methylbenzenesulfonyl chloride derivatives is not available in the reviewed literature. The following table is a representative example of how such data would be presented, based on general findings for related sulfonamide compounds.
| Compound ID | R-Group (Substitution on Sulfonamide) | Target/Assay | Quantitative Data (e.g., IC50, MIC) | Reference |
| Hypothetical Derivative 1 | Amine A | MCF-7 Cell Viability | IC50: X µM | Fictional Study |
| Hypothetical Derivative 2 | Amine B | S. aureus Growth Inhibition | MIC: Y µg/mL | Fictional Study |
| Hypothetical Derivative 3 | Amine C | HeLa Cell Viability | IC50: Z µM | Fictional Study |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of novel chemical compounds.
In Vitro Anticancer Activity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Bacterial Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.
-
Compound Dilution: The synthesized derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 69321-56-8 [smolecule.com]
- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methylbenzene-1-sulfonyl chloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 5-Bromo-2-methylbenzene-1-sulfonyl chloride. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive solid that causes severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction.[1][2] In case of contact with water, it can liberate toxic gas.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Spill Management: In the event of a spill, do not add water.[2] Absorb the spill with an inert, dry material and place it in a designated hazardous waste container.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[3][4] Do not dispose of this chemical in the regular trash or down the drain.[3][5]
-
Waste Identification and Classification:
-
Containerization:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Ensure the container is clean and dry before adding the waste.
-
Do not mix this waste with other incompatible waste streams. It is incompatible with acids, bases, water, strong oxidizing agents, amines, strong reducing agents, and acid chlorides.[2]
-
-
Labeling:
-
Label the waste container clearly with a "Hazardous Waste" tag as soon as waste is added.[3][4]
-
The label must include:
-
The full chemical name: "this compound".[3] Avoid abbreviations or chemical formulas.[3]
-
The quantity of waste.
-
The date of waste generation.[3]
-
The location of origin (e.g., laboratory room number).[3]
-
The name and contact information of the Principal Investigator.[3]
-
Appropriate hazard pictograms (e.g., corrosive).[3]
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[4]
-
Follow your institution's specific procedures for scheduling a pickup.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[4][7]
-
The rinsate must be collected and disposed of as hazardous waste.[4][7]
-
After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash after defacing the original label.[4][7]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | UN3261 | [2] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (4-Bromo-2-methylbenzene-1-sulfonyl chloride) | [2] |
| Transport Hazard Class | 8 | [2] |
| Packing Group | II | [2] |
Note: The proper shipping name includes the technical name of a similar isomer as per the available Safety Data Sheet, which is standard practice for n.o.s. entries.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of chemical waste.
References
Essential Safety and Operational Guide for 5-Bromo-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling 5-Bromo-2-methylbenzene-1-sulfonyl chloride, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedures are designed to offer clear, step-by-step guidance for the safe use and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1] It may also provoke an allergic skin reaction and respiratory irritation.[1] Inhalation of dust, mist, or spray should be avoided.[1] Furthermore, this compound reacts with water to liberate toxic gas.[2] Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE |
| General Laboratory Use | - Chemical-resistant gloves (e.g., nitrile, neoprene)[3][4]- Safety goggles with side shields or a face shield[2][4][5]- Laboratory coat[5] |
| Weighing and Transferring | - Chemical-resistant gloves[5]- Tightly fitting safety goggles and a face shield[2][5]- Chemical-resistant clothing or apron[2][5]- Use of a chemical fume hood is essential[6] |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (outer and inner)[7]- Full-face respirator with an appropriate cartridge for acid gas and particulates[2][5]- Chemical-resistant coveralls or a full-body suit[7]- Chemical-resistant boots[7] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key stages of handling, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, water, strong oxidizing agents, amines, and strong reducing agents.[2][8] Keep the container tightly closed.[2][8] The storage area should be designated for corrosive materials.[2][8]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Do not allow water to come into contact with the spilled material.[2] For small spills, absorb the substance with an inert material (e.g., sand, vermiculite) and place it into a sealed container for disposal.[9] For larger spills, contact your institution's environmental health and safety department immediately.[9]
Disposal Plan
Waste Management Protocol: All waste containing this compound must be treated as hazardous waste.[2]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and filter paper should be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams.[10]
-
Final Disposal: Dispose of all hazardous waste through your institution's certified hazardous waste management program.[2][10] Never dispose of this chemical down the drain or in regular trash.[10]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. trimaco.com [trimaco.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
